Product packaging for Mdivi-1(Cat. No.:CAS No. 338967-87-6)

Mdivi-1

Cat. No.: B1676016
CAS No.: 338967-87-6
M. Wt: 353.2 g/mol
InChI Key: NZJKEVWTYMOYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mdivi-1 is a member of quinazolines.
a mitochondrial division inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10Cl2N2O2S B1676016 Mdivi-1 CAS No. 338967-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-13-7-12(9(16)6-10(13)17)19-14(20)8-4-2-3-5-11(8)18-15(19)22/h2-7H,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJKEVWTYMOYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396940
Record name Mdivi-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338967-87-6
Record name Mdivi-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Mdivi-1: A Technical Guide to the Selective Inhibitor of Mitochondrial Division

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular health, regulating organelle distribution, quality control, and bioenergetic function. The dynamin-related protein 1 (Drp1) is a master regulator of mitochondrial fission, and its dysregulation is implicated in numerous pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Mdivi-1 (Mitochondrial Division Inhibitor 1) has been widely investigated as a selective, cell-permeable small molecule inhibitor of Drp1. This guide provides an in-depth technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, presenting detailed experimental protocols for its use, and illustrating its role in relevant signaling pathways.

Introduction

This compound is a quinazolinone derivative first identified in a screen for inhibitors of the yeast Drp1 homolog, Dnm1.[1] It was shown to inhibit the GTPase activity of Dnm1 and impede the self-assembly of Drp1, a crucial step for mitochondrial constriction and fission.[1][2] By preventing excessive mitochondrial fragmentation, this compound has been explored as a therapeutic agent in a variety of disease models.[3][4] It is important to note, however, that a growing body of evidence suggests this compound has off-target effects, most notably as a reversible inhibitor of mitochondrial respiratory Complex I.[5][6] Some studies report that this compound has poor inhibitory activity against human Drp1's GTPase function in vitro.[1][5] This guide will address both the canonical Drp1-dependent activities and the reported Drp1-independent effects of this compound.

Mechanism of Action

Drp1-Dependent Inhibition of Mitochondrial Fission

The primary reported mechanism of this compound is the inhibition of the large GTPase, Drp1. The process of mitochondrial fission involves the recruitment of cytosolic Drp1 oligomers to the outer mitochondrial membrane at sites marked by proteins such as Mitochondrial Fission Factor (Mff), Fission 1 (Fis1), and Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49/51).[7] Drp1 then assembles into a ring-like structure that constricts and severs the mitochondrion in a GTP-hydrolysis-dependent manner.[7][8]

This compound is proposed to act as an allosteric inhibitor, preventing the self-assembly and oligomerization of Drp1, thereby blocking mitochondrial division.[2] This leads to an elongation of the mitochondrial network, a hallmark morphological change observed in many studies.[9][10] Inhibition of Drp1 can also suppress downstream apoptotic events by preventing mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[2]

Drp1-Independent and Off-Target Effects

Significant research has highlighted Drp1-independent activities of this compound. The most prominent off-target effect is the reversible inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[5] This effect was observed at concentrations commonly used to inhibit fission (≥25-50 µM) and was confirmed in Drp1-deficient cells.[5][6] This inhibitory action on respiration can independently influence cellular bioenergetics, redox status, and viability.

Furthermore, some studies have failed to demonstrate significant inhibition of recombinant human Drp1 GTPase activity, with a reported inhibitory constant (Ki) of >1.2 mM, which is well above the typical cellular concentrations used.[5] These findings suggest that some of the biological effects attributed to this compound may be mediated through its impact on cellular respiration rather than direct Drp1 inhibition.

Quantitative Data Summary

The following tables summarize quantitative data reported for this compound across various experimental contexts. Due to the controversy regarding its direct target, values should be interpreted with caution.

Table 1: Inhibitory Activity and Binding Affinity

ParameterTargetValueOrganismComments
IC₅₀ Dnm1 GTPase Activity1-10 µMYeastThe initial characterization of this compound.[1]
Kᵢ Drp1 GTPase Activity>1.2 mMHumanSuggests poor direct inhibition of human Drp1 GTPase activity.[5]
Kᴅ Drp1 Isoform 30.23 ± 1.8 µMHumanDetermined by Microscale Thermophoresis (MST); however, Surface Plasmon Resonance (SPR) showed no binding, suggesting potential compound aggregation issues.[11]

Table 2: Effective Concentrations in Cellular and In Vivo Models

ConcentrationModel SystemObserved Effect(s)Reference(s)
10-20 µM Hippocampal Neural Stem CellsProtection against palmitate-induced apoptosis; inhibition of Drp1 expression.[12]
25 µM N2a cellsSignificantly reduced GTPase Drp1 activity; increased mitochondrial length.[9]
25-100 µM C2C12 Myotubes, COS-7 cellsInhibition of Complex I respiration.[6][10]
50 µM Multiple cell linesCommonly used concentration to inhibit apoptosis-induced mitochondrial fragmentation and reduce Drp1 self-assembly.[2]
50-75 µM RAW264.7 MacrophagesAttenuated foam cell formation by reducing lipid deposition.[13]
10-40 mg/kg (i.p.) APP/PS1 Mouse Model of ADRestored mitochondrial length, decreased ROS production, and reduced Aβ accumulation.[14]
20 mg/kg (i.p.) Rat Model of Ischemic StrokeAttenuated neural mitochondrial respiratory deficiency and reduced apoptosis.[6]

Signaling Pathways and Visualizations

This compound intersects with several critical cellular signaling pathways. The following diagrams, generated using DOT language, illustrate these relationships.

Drp1-Mediated Mitochondrial Fission Pathway

This pathway shows the central role of Drp1 in mitochondrial division and the proposed point of inhibition by this compound.

G cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) Drp1_dimer Drp1 (dimer/tetramer) Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_dimer->Receptors translocates to Drp1_ring Drp1 Oligomeric Ring Receptors->Drp1_ring promotes assembly Fission Mitochondrial Fission Drp1_ring->Fission GTP hydrolysis Mdivi1 This compound Mdivi1->Drp1_ring inhibits assembly Stimuli Cellular Stress (e.g., Apoptotic Stimuli) Stimuli->Drp1_dimer triggers recruitment G Apoptotic_Stimuli Apoptotic Stimuli (e.g., Staurosporine) Drp1 Drp1 Activation & Mitochondrial Fission Apoptotic_Stimuli->Drp1 MOMP MOMP (Bax/Bak activation) Drp1->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Mdivi1 This compound Mdivi1->Drp1 inhibits G Stimuli Pathogen/Damage Signals (e.g., LPS, MSU crystals) Drp1 Drp1-mediated Mitochondrial Fission Stimuli->Drp1 Mito_Dys Mitochondrial Dysfunction Drp1->Mito_Dys mROS Mitochondrial ROS (mROS) ↑ Mito_Dys->mROS NLRP3 NLRP3 Inflammasome Assembly & Activation mROS->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β (Inflammation) Casp1->IL1b Mdivi1 This compound Mdivi1->Drp1 inhibits

References

Mdivi-1: A Technical Guide to its Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mdivi-1 (mitochondrial division inhibitor-1) is a cell-permeable small molecule that has garnered significant attention in the scientific community for its role in modulating mitochondrial dynamics. Initially identified as a specific inhibitor of the mitochondrial fission protein, dynamin-related protein 1 (Drp1), its mechanism of action has since been the subject of considerable research and debate. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound's biological effects, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

This compound was first reported in 2008 by Cassidy-Stone and colleagues following a chemical library screen of 23,100 compounds in the yeast Saccharomyces cerevisiae.[1] The primary screen identified compounds affecting yeast growth, with a secondary screen assessing their impact on mitochondrial morphology.[1] This dual-screen approach led to the identification of this compound, a quinazolinone derivative, as a potent inhibitor of the yeast Drp1 homolog, Dnm1.[1] The initial study demonstrated that this compound treatment resulted in the formation of elongated, interconnected mitochondrial networks, a phenotype consistent with the inhibition of mitochondrial fission.[1]

Subsequent studies in mammalian cells appeared to corroborate these findings, with numerous reports demonstrating that this compound could inhibit Drp1-dependent mitochondrial fission, leading to neuroprotective and other therapeutic effects in various disease models.[2][3] However, a pivotal study by Bordt et al. in 2017 challenged this prevailing view, suggesting that this compound's primary mechanism of action in mammalian cells is the reversible inhibition of mitochondrial respiratory chain Complex I, independent of Drp1 activity.[4][5] This has led to a more nuanced understanding of this compound's effects, with its biological activity now considered to be potentially context-dependent and multifaceted.

Mechanism of Action: A Tale of Two Targets

The scientific literature presents a compelling, albeit complex, picture of this compound's mechanism of action, with evidence supporting both Drp1 inhibition and Complex I inhibition.

This compound as a Drp1 Inhibitor

The initial hypothesis for this compound's action centered on its ability to allosterically inhibit the GTPase activity of Drp1.[1] Drp1 is a key regulator of mitochondrial fission, a process essential for mitochondrial quality control, cell division, and apoptosis.[6] Drp1 translocates from the cytosol to the mitochondrial outer membrane, where it oligomerizes and constricts to sever the mitochondrion.[7] Inhibition of Drp1's GTPase activity by this compound was proposed to prevent this process, leading to mitochondrial elongation.[1]

Several studies have provided evidence in support of this mechanism, reporting Ki values for this compound against mammalian Drp1 in the low micromolar range and observing the expected morphological changes in mitochondria upon treatment.[8]

This compound as a Complex I Inhibitor

The work by Bordt and colleagues presented a paradigm shift in the understanding of this compound's effects.[4][5] Their research indicated that this compound poorly inhibits recombinant human Drp1 GTPase activity, with a Ki value greater than 1.2 mM.[4][5] Instead, they demonstrated that this compound reversibly inhibits mitochondrial Complex I-dependent oxygen consumption at concentrations typically used to target mitochondrial fission (e.g., 50 µM).[4][5] This inhibition of Complex I can lead to a decrease in mitochondrial membrane potential, reduced ATP production, and alterations in cellular redox signaling, which could independently account for some of the cellular effects previously attributed to Drp1 inhibition.[4][5][9]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for this compound.

Table 1: Inhibitory Constants (Ki) for Drp1 GTPase Activity

StudyOrganism/Enzyme SourceKi Value (µM)
Cassidy-Stone et al. (2008)Yeast Dnm11 - 50
Numadate et al. (2014)Mammalian Drp113
Bordt et al. (2017)Human Drp1>1200

Table 2: Effects of this compound on Mitochondrial Respiration

StudyCell TypeThis compound Conc. (µM)Effect on Basal RespirationEffect on Maximal Respiration
Bordt et al. (2017)Primary Cortical Neurons50, 100Significant InhibitionImpaired
Bordt et al. (2017)COS-7 Cells25, 50, 100Robust InhibitionRobust Inhibition
Ruiz et al. (2018)Neurons50Reduced ATP-linked respirationNot reported

Table 3: Effects of this compound on Mitochondrial Morphology

StudyCell TypeThis compound Conc. (µM)Observed Effect
Cassidy-Stone et al. (2008)COS-7 Cells50-100Promoted mitochondrial network formation
Bordt et al. (2017)COS-7 Cells, Primary Neurons50-100No effect on steady-state mitochondrial morphology
Manczak et al. (2019)N2a Cells12.5 - 100Reduced mitochondrial number, increased length

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Drp1 GTPase Activity Assay

This protocol is adapted from methodologies described in the literature to measure the GTPase activity of Drp1 in the presence of this compound.[10]

Materials:

  • Purified recombinant Drp1 protein

  • GTP (Guanosine 5'-triphosphate)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer and purified Drp1 protein (e.g., 0.5 µM).

  • Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture in the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 15 minutes to allow this compound to interact with Drp1.

  • Initiate the reaction by adding a saturating concentration of GTP (e.g., 1 mM) to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of malachite green reagent.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at a wavelength of 620-650 nm using a plate reader.

  • The amount of inorganic phosphate released is proportional to the GTPase activity. Calculate the percentage of inhibition relative to the vehicle control.

Mitochondrial Complex I Activity Assay

This protocol outlines a method to measure the activity of mitochondrial Complex I in isolated mitochondria treated with this compound.[11][12]

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 25 mM potassium phosphate pH 7.2, 5 mM MgCl2)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Decylubiquinone (Coenzyme Q analog)

  • Rotenone (Complex I inhibitor, for control)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Spectrophotometer or plate reader

Procedure:

  • Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods.

  • Determine the protein concentration of the mitochondrial preparation.

  • In a 96-well plate, add assay buffer and a standardized amount of mitochondrial protein (e.g., 5-10 µg) to each well.

  • Add varying concentrations of this compound, vehicle (DMSO), or rotenone (as a positive control for inhibition) to the wells.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding NADH (e.g., 0.25 mM) and decylubiquinone (e.g., 50 µM).

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) at 30°C. The oxidation of NADH to NAD+ by Complex I results in a decrease in absorbance at this wavelength.

  • Calculate the rate of NADH oxidation to determine Complex I activity and express it as a percentage of the vehicle control.

Quantitative Analysis of Mitochondrial Morphology

This protocol describes how to quantify changes in mitochondrial morphology in cells treated with this compound using fluorescence microscopy and ImageJ/Fiji software.[13][14]

Materials:

  • Cells cultured on glass coverslips

  • Mitochondrial fluorescent probe (e.g., MitoTracker Red CMXRos)

  • This compound stock solution (in DMSO)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium

  • Fluorescence microscope with a high-resolution camera

  • ImageJ/Fiji software with the MiNA (Mitochondrial Network Analysis) plugin or similar tools

Procedure:

  • Seed cells on glass coverslips and allow them to adhere.

  • Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration.

  • Label the mitochondria by incubating the cells with a mitochondrial fluorescent probe according to the manufacturer's instructions.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips onto glass slides using a mounting medium.

  • Acquire high-resolution fluorescence images of the mitochondria using a fluorescence microscope.

  • Open the images in ImageJ/Fiji.

  • Use the MiNA plugin or other appropriate tools to binarize the images and analyze mitochondrial morphology.

  • Quantify parameters such as:

    • Aspect Ratio: A measure of mitochondrial length to width (higher values indicate more elongated mitochondria).

    • Form Factor: A measure of mitochondrial branching and complexity.

    • Mitochondrial Footprint: The total area of the image occupied by mitochondria.

    • Number of Individual Mitochondria: A count of discrete mitochondrial structures.

  • Statistically analyze the data from multiple cells per condition.

Seahorse XF Cell Mito Stress Test

This protocol details the use of the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess mitochondrial function in cells treated with this compound.[15][16][17]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere.

  • On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least one hour.

  • Replace the cell culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for one hour.

  • Prepare the inhibitor plate by loading the Seahorse XF Cell Mito Stress Test Kit compounds (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.

  • To test the acute effect of this compound, it can be loaded into one of the injection ports for delivery during the assay. For longer-term treatments, cells should be pre-treated with this compound in the culture plate.

  • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

  • Run the pre-programmed Cell Mito Stress Test protocol. The instrument will measure the basal OCR, and then sequentially inject the inhibitors to measure:

    • ATP-linked respiration: After oligomycin injection.

    • Maximal respiration: After FCCP injection.

    • Non-mitochondrial respiration: After rotenone/antimycin A injection.

  • Analyze the data using the Seahorse Wave software to determine key parameters of mitochondrial function.

Signaling Pathways and Visualizations

This compound's effects are intertwined with complex cellular signaling pathways, primarily those governing mitochondrial dynamics and apoptosis.

Drp1-Mediated Mitochondrial Fission Pathway

Drp1 activity is tightly regulated by post-translational modifications, particularly phosphorylation. Phosphorylation at Serine 616 generally promotes Drp1 recruitment to the mitochondria and enhances fission, while phosphorylation at Serine 637 is often inhibitory.[7] this compound, when acting as a Drp1 inhibitor, is thought to interfere with the GTPase cycle of Drp1, preventing the final scission step.[1]

Drp1_Fission_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Outer Membrane Drp1_inactive Inactive Drp1 (p-Ser637) Drp1_active Active Drp1 (p-Ser616) Drp1_inactive->Drp1_active Dephosphorylation of Ser637 & Phosphorylation of Ser616 Drp1_ring Drp1 Oligomeric Ring Drp1_active->Drp1_ring Recruitment & Assembly Mdivi1 This compound Mdivi1->Drp1_ring Inhibits Assembly/GTPase Fis1 Fis1 Fis1->Drp1_ring Mff Mff Mff->Drp1_ring MiD49_51 MiD49/51 MiD49_51->Drp1_ring Mitochondrion_fission Mitochondrial Fission Drp1_ring->Mitochondrion_fission GTP Hydrolysis Mitochondrion_fused Fused Mitochondrion Mitochondrion_fused->Drp1_ring Fission Signal

Caption: Drp1-mediated mitochondrial fission pathway and the inhibitory point of this compound.

This compound's Impact on the Apoptotic Pathway

This compound has been shown to modulate apoptosis, although the exact mechanisms are debated and may be context-dependent. As a Drp1 inhibitor, it can prevent the mitochondrial fragmentation that is often observed during apoptosis.[2][3] This can lead to the inhibition of the intrinsic apoptotic pathway by preventing the release of pro-apoptotic factors like cytochrome c from the mitochondria.[2] Conversely, by inhibiting Complex I, this compound can also induce mitochondrial stress, which under certain conditions, might promote apoptosis.

Mdivi1_Apoptosis_Pathway cluster_drp1 Drp1 Inhibition cluster_complexI Complex I Inhibition cluster_apoptosis Apoptosis Cascade Mdivi1 This compound Drp1 Drp1 Mdivi1->Drp1 Inhibits ComplexI Complex I Mdivi1->ComplexI Inhibits Mito_frag Mitochondrial Fragmentation Drp1->Mito_frag Bax_Bak Bax/Bak Activation Mito_frag->Bax_Bak Mito_stress Mitochondrial Stress (ROS, ΔΨm↓) ComplexI->Mito_stress Mito_stress->Bax_Bak CytC Cytochrome c Release Bax_Bak->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Dual effects of this compound on the intrinsic apoptotic pathway.

Experimental Workflow for Characterizing this compound

The following workflow illustrates a logical sequence of experiments to characterize the effects of this compound in a specific cellular context.

Mdivi1_Workflow start Start: Select Cell Line and this compound Concentrations morphology 1. Mitochondrial Morphology Analysis (ImageJ/Fiji) start->morphology apoptosis 5. Apoptosis Assays (e.g., Caspase activity, Annexin V) start->apoptosis respiration 2. Mitochondrial Respiration Assay (Seahorse XF) morphology->respiration Correlate morphological changes with function gtpase 3. Drp1 GTPase Activity Assay (in vitro) respiration->gtpase Investigate direct enzyme inhibition complexI 4. Complex I Activity Assay (in vitro) respiration->complexI Investigate direct enzyme inhibition conclusion Conclusion: Elucidate primary mechanism of this compound in the chosen system gtpase->conclusion complexI->conclusion apoptosis->conclusion

Caption: A logical workflow for the experimental characterization of this compound's effects.

Conclusion

This compound remains a valuable tool for studying mitochondrial dynamics and its role in cellular physiology and disease. However, the controversy surrounding its precise mechanism of action underscores the importance of careful experimental design and interpretation. Researchers utilizing this compound should consider its potential dual effects on both Drp1 and Complex I and employ appropriate controls to dissect the specific pathways being modulated in their experimental system. This technical guide provides a foundational understanding and practical protocols to aid in the rigorous investigation of this fascinating and complex small molecule.

References

Mdivi-1: A Technical Guide to its Effects on Mitochondrial Morphology and Network

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular health, regulating mitochondrial quality control, energy production, and apoptosis. Dysregulation of these processes is implicated in a range of pathologies, including neurodegenerative diseases and cancer. Mdivi-1, a small molecule inhibitor, has been widely studied for its ability to modulate mitochondrial morphology, primarily through the inhibition of the key fission protein, Dynamin-related protein 1 (Drp1). This technical guide provides an in-depth analysis of this compound's effects on mitochondrial morphology and network connectivity, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in the field. The guide also addresses the ongoing discussion regarding Drp1-independent effects of this compound, providing a balanced perspective on its molecular mechanisms.

Core Mechanism of Action: Inhibition of Mitochondrial Fission

This compound is a cell-permeable quinazolinone compound that was initially identified as a specific inhibitor of Drp1 GTPase activity.[1][2] Drp1 is a cytosolic protein that, upon activation, translocates to the outer mitochondrial membrane, where it oligomerizes into ring-like structures that constrict and sever the mitochondrion.[3][4] By inhibiting the self-assembly and GTPase activity of Drp1, this compound effectively blocks this critical step in mitochondrial fission.[4][5] This inhibition leads to a shift in the dynamic balance towards mitochondrial fusion, resulting in an elongated and more interconnected mitochondrial network.[1][6]

Signaling Pathway of Drp1-Mediated Mitochondrial Fission and this compound Inhibition

cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Inactive Drp1 Inactive Drp1 Active Drp1 Active Drp1 Inactive Drp1->Active Drp1 GTP hydrolysis Fis1 Fis1 Active Drp1->Fis1 Recruited by Mff Mff Active Drp1->Mff Recruited by MiD49 MiD49/51 Active Drp1->MiD49 Recruited by This compound This compound This compound->Active Drp1 Inhibits self-assembly Drp1 Oligomer Drp1 Oligomer Fis1->Drp1 Oligomer Mff->Drp1 Oligomer MiD49->Drp1 Oligomer Mitochondrial Fission Mitochondrial Fission Drp1 Oligomer->Mitochondrial Fission Constricts & severs Stress Signals Stress Signals Stress Signals->Inactive Drp1 Activates

Caption: Drp1-mediated mitochondrial fission pathway and this compound's inhibitory action.

Quantitative Effects of this compound on Mitochondrial Morphology

Treatment of various cell types with this compound leads to quantifiable changes in mitochondrial morphology. These effects are typically assessed using fluorescence microscopy followed by image analysis.

ParameterEffect of this compoundCell TypeConcentrationReference
Mitochondrial Length IncreasedN2a cells25 µM, 75 µM[6]
Mitochondrial Number DecreasedN2a cells25 µM, 75 µM[6]
Mitochondrial Network Increased InterconnectivityN2a cells25 µM, 75 µM[6]
Fission Events DecreasedNPC-derived neurons10 µM, 50 µM[7]
Aspect Ratio (Length/Width) IncreasedNeurons50 µM[7]
Mitochondrial Perimeter IncreasedNeurons50 µM[7]
Protein LevelEffect of this compoundCell TypeConcentrationReference
Drp1 DecreasedN2a cells25 µM, 75 µM[6]
Fis1 DecreasedN2a cells25 µM, 75 µM[6]
Mfn1 IncreasedN2a cells25 µM, 75 µM[6]
Mfn2 IncreasedN2a cells25 µM, 75 µM[6]
Opa1 IncreasedN2a cells25 µM, 75 µM[6]

Drp1-Independent Effects of this compound

While the effects of this compound are often attributed to Drp1 inhibition, a growing body of evidence suggests the existence of off-target or Drp1-independent mechanisms.[3][8][9] Most notably, this compound has been shown to act as a reversible inhibitor of Complex I of the mitochondrial electron transport chain.[9] This can lead to decreased mitochondrial respiration and alterations in reactive oxygen species (ROS) production, which can independently influence mitochondrial morphology and function.[2][9] Some studies have even reported that this compound can induce mitochondrial fragmentation or have no effect on mitochondrial morphology, challenging the paradigm of this compound as a universal inhibitor of mitochondrial fission.[8]

Proposed Drp1-Independent Signaling of this compound

This compound This compound Complex I Complex I This compound->Complex I Inhibits Mitochondrial Respiration Mitochondrial Respiration Complex I->Mitochondrial Respiration Decreases ROS Production ROS Production Complex I->ROS Production Alters Mitochondrial Morphology Mitochondrial Morphology Mitochondrial Respiration->Mitochondrial Morphology Influences ROS Production->Mitochondrial Morphology Influences

Caption: Drp1-independent effects of this compound on mitochondrial Complex I.

Experimental Protocols

Assessment of Mitochondrial Morphology via Immunofluorescence

This protocol outlines the general steps for visualizing and quantifying changes in mitochondrial morphology in cultured cells treated with this compound.

cluster_workflow Experimental Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Mitochondrial Staining Mitochondrial Staining (e.g., MitoTracker, anti-TOM20) This compound Treatment->Mitochondrial Staining Fixation & Permeabilization Fixation & Permeabilization Mitochondrial Staining->Fixation & Permeabilization Imaging Fluorescence Microscopy (Confocal or High-Content) Fixation & Permeabilization->Imaging Image Analysis Quantification of Morphological Parameters Imaging->Image Analysis

Caption: Workflow for assessing mitochondrial morphology after this compound treatment.

Detailed Steps:

  • Cell Culture: Plate cells on glass coverslips or in imaging-compatible plates at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10-50 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-24 hours).

  • Mitochondrial Staining: Incubate live cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker™ Red CMXRos) according to the manufacturer's instructions. Alternatively, for fixed cells, use an antibody against a mitochondrial protein (e.g., TOM20).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. If using antibodies, permeabilize the cells with a detergent such as 0.1% Triton™ X-100 in PBS for 10 minutes.

  • Immunostaining (if applicable): Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with a primary antibody against a mitochondrial marker (e.g., anti-TOM20) overnight at 4°C. Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Mounting and Imaging: Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent. Acquire images using a confocal or high-content imaging system.

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji with mitochondrial analysis plugins, or specialized high-content screening software) to quantify mitochondrial parameters such as length, number, area, perimeter, and degree of branching.[10]

Western Blotting for Mitochondrial Dynamics Proteins

This protocol is used to determine the protein expression levels of key fission and fusion proteins following this compound treatment.

Detailed Steps:

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Drp1, Fis1, Mfn1, Mfn2, Opa1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Conclusion and Future Perspectives

This compound remains a valuable tool for studying the role of mitochondrial dynamics in various cellular processes and disease models. Its ability to inhibit Drp1-mediated fission and promote a more fused mitochondrial network is well-documented. However, researchers must be cognizant of its potential Drp1-independent effects, particularly the inhibition of Complex I, which can confound the interpretation of experimental results. Future research should focus on elucidating the precise molecular interactions of this compound and developing more specific inhibitors of mitochondrial fission to dissect the intricate roles of mitochondrial dynamics in health and disease. For drug development professionals, the pleiotropic effects of this compound highlight the importance of thorough off-target profiling for any compound intended to modulate mitochondrial morphology.

References

Mdivi-1's Interaction with Drp1: A Critical Review of its Role as a Direct GTPase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction: Drp1, Mitochondrial Fission, and the Promise of Mdivi-1

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. The process of mitochondrial fission is primarily orchestrated by the Dynamin-related protein 1 (Drp1), a large GTPase that is recruited from the cytosol to the mitochondrial outer membrane. There, it oligomerizes into ring-like structures that constrict and ultimately sever the mitochondrion in a GTP-hydrolysis-dependent manner.

Excessive mitochondrial fission is a key pathological feature in a host of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Consequently, Drp1 has emerged as a high-value therapeutic target. This compound, a cell-permeable quinazolinone derivative, was one of the first small molecules identified that could inhibit mitochondrial fission and was widely adopted as a selective Drp1 inhibitor[1][2][3]. However, its precise mechanism of action has been a subject of intense investigation and significant revision.

The Evolving Paradigm of this compound's Mechanism of Action

The Initial Hypothesis: A Direct Drp1 Inhibitor

This compound was initially identified in a chemical screen for compounds that altered mitochondrial morphology in yeast[4]. The foundational studies reported that this compound inhibited the GTPase activity of Dnm1, the yeast homolog of Drp1, with an IC50 in the low micromolar range[5]. This led to the widespread adoption of this compound as a direct, selective inhibitor of Drp1 in mammalian systems[2]. Many early preclinical studies attributed the protective effects of this compound in various disease models to the direct enzymatic inhibition of Drp1[2][6].

A Critical Re-evaluation: Evidence Against Direct Inhibition

Despite its widespread use, the original 2008 study noted that this compound failed to inhibit the GTPase activity of recombinant human Drp1[4]. Subsequent, more rigorous biochemical investigations have confirmed and expanded upon this initial negative finding. A landmark 2017 study by Bordt et al. demonstrated that this compound is an exceptionally poor inhibitor of recombinant human Drp1, with an inhibitory constant (Kᵢ) greater than 1.2 mM[4][5][7][8]. This finding stands in stark contrast to the low micromolar concentrations (10-50 µM) typically used in cell-based assays to achieve a biological effect.

Further studies have shown inconsistent effects in direct binding and activity assays. For instance, one investigation observed GTPase inhibition at 5 µM, but this effect vanished at higher concentrations, suggesting that compound aggregation or other non-specific interactions might be at play[5]. It is now understood that basal GTPase activity of Drp1 in solution is low and that its full catalytic potential is only unleashed upon self-assembly on a membrane surface[9][10]. Research suggests that this compound does not block the catalytic site directly but may interfere with the higher-order oligomerization required for stimulated GTPase activity[2].

The Current Consensus: Indirect Inhibition and Off-Target Effects

The most significant challenge to the direct-inhibitor hypothesis is the discovery of a major Drp1-independent mechanism of action: the reversible inhibition of the mitochondrial electron transport chain at Complex I. This effect occurs at the same concentrations (e.g., 50 µM) used to target Drp1 and can replicate some of this compound's reported cytoprotective effects, such as the modulation of reactive oxygen species (ROS)[4][7][8]. Critically, this respiratory inhibition is observed even in Drp1-deficient cells, providing definitive evidence of an off-target mechanism[4][7]. Therefore, many of the biological effects previously ascribed to Drp1 inhibition may, in fact, be a consequence of altered mitochondrial bioenergetics[11].

Quantitative Data Summary

The stark difference in this compound's potency against yeast Dnm1 versus human Drp1 is a critical factor in understanding its true mechanism. The following table summarizes the key quantitative findings from the literature.

Target ProteinStudy TypeThis compound Concentration / ParameterObserved EffectCitation(s)
Yeast Dnm1 In vitro GTPase AssayIC₅₀: 1-10 µMPotent inhibition of GTPase activity[5]
Human Drp1 In vitro GTPase AssayKᵢ: > 1.2 mMPoor/negligible inhibition[4][5][7]
Human Drp1 In vitro GTPase Assay5 µMSignificant inhibition[5]
Human Drp1 In vitro GTPase Assay> 5 µMInhibition effect was not observed[5]
Mitochondrial Complex I Cellular Respiration Assay~50 µMReversible inhibition of O₂ consumption[4][7][8]

Visualizing the Mechanism of Action

The logical relationship between this compound and its cellular targets has been revised based on recent findings.

Mdivi1_Mechanism cluster_old Initial Hypothesis cluster_new Current Understanding Mdivi1_old This compound Drp1_GTPase Drp1 GTPase Catalytic Site Mdivi1_old->Drp1_GTPase Direct Inhibition Mdivi1_new This compound Drp1_Assembly Drp1 Self-Assembly (Oligomerization) Mdivi1_new->Drp1_Assembly Indirect Inhibition Complex1 Mitochondrial Complex I Mdivi1_new->Complex1 Off-Target Inhibition Stim_GTPase Stimulated GTPase Activity Drp1_Assembly->Stim_GTPase Fission Mitochondrial Fission Stim_GTPase->Fission Respiration Cellular Respiration Complex1->Respiration

Caption: Contrasting views of this compound's mechanism of action.

Experimental Protocols: Assessing Drp1 GTPase Activity

A common and reliable method for measuring Drp1 GTPase activity in vitro is the Malachite Green Phosphate Assay. This endpoint assay quantifies the amount of inorganic phosphate (Pi) released during GTP hydrolysis.

Principle

The assay is based on the reaction of Malachite Green with molybdate and free orthophosphate (Pi), which forms a stable, colored complex that can be measured spectrophotometrically at ~620-650 nm. The amount of color produced is directly proportional to the amount of Pi generated by the GTPase reaction.

Key Reagents and Equipment
  • Purified, recombinant human Drp1 protein

  • GTP solution (e.g., 10 mM stock)

  • GTPase Reaction Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent (prepared fresh):

    • Solution A: 0.045% (w/v) Malachite Green in water

    • Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl

    • Solution C: 2.5% (v/v) Triton X-100 or 1.5% (v/v) Tween-20

    • Working Reagent: Mix 100 parts Solution A with 25 parts Solution B and 2 parts Solution C. Incubate for 30-60 min at room temperature before use.

  • Phosphate Standard (e.g., KH₂PO₄) for standard curve

  • 96-well microplate and plate reader

General Procedure
  • Standard Curve: Prepare a serial dilution of the phosphate standard in GTPase Reaction Buffer to generate a standard curve (e.g., 0-40 µM Pi).

  • Reaction Setup: In a 96-well plate, set up the reactions. For a 50 µL final reaction volume:

    • Add Drp1 protein to a final concentration of 0.5-1 µM.

    • Add this compound or vehicle control (DMSO) at desired concentrations.

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding GTP to a final concentration of 0.5-1 mM.

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 30-60 minutes). The time should be optimized to ensure the reaction is in the linear range.

  • Stop and Develop: Stop the reaction by adding 150 µL of the Malachite Green Working Reagent to each well. Incubate at room temperature for 15-20 minutes to allow color development.

  • Read Absorbance: Measure the absorbance at ~630 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (no-enzyme control) from all readings. Use the phosphate standard curve to convert absorbance values to the concentration of Pi released. Calculate the specific activity (e.g., in nmol Pi/min/mg Drp1).

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Standards 1. Prepare Phosphate Standard Curve Prep_Reactions 2. Set up Reactions (Drp1 + this compound/Vehicle) Initiate 3. Initiate with GTP Prep_Reactions->Initiate Incubate 4. Incubate at 37°C Initiate->Incubate Stop_Develop 5. Add Malachite Green Reagent Incubate->Stop_Develop Read_Plate 6. Read Absorbance (~630 nm) Stop_Develop->Read_Plate Analyze 7. Calculate Pi Released & Specific Activity Read_Plate->Analyze

Caption: Workflow for a Malachite Green-based Drp1 GTPase assay.

Conclusion and Recommendations for Researchers

The scientific consensus has shifted significantly regarding this compound's mechanism of action. While it remains a widely used tool to induce a mitochondrial-elongated phenotype, it should not be classified as a specific or direct inhibitor of human Drp1's GTPase activity.

For researchers and drug development professionals, this has critical implications:

  • Data Interpretation: Cellular effects observed following this compound treatment cannot be automatically attributed to the direct inhibition of Drp1. The potent off-target effect on mitochondrial Complex I must be considered as a primary or contributing factor[4][12].

  • Experimental Controls: When using this compound, it is essential to include Drp1-knockout or knockdown cells as a negative control to distinguish between Drp1-dependent and Drp1-independent effects[4][7].

  • Future Directions: The search for novel, specific, and direct inhibitors of human Drp1 is an active area of research[5]. Future compounds must be rigorously characterized using biochemical assays with purified human Drp1 to confirm direct binding and catalytic inhibition, alongside comprehensive off-target profiling.

References

Off-Target Effects of Mdivi-1 on Cellular Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mdivi-1, a quinazolinone derivative, is widely utilized as a specific inhibitor of the dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. By targeting Drp1, this compound has been instrumental in elucidating the role of mitochondrial dynamics in various cellular processes and is being explored as a potential therapeutic agent in diseases characterized by excessive mitochondrial fragmentation, such as neurodegenerative disorders and cancer. However, a growing body of evidence reveals that this compound exerts a range of off-target effects that are independent of its action on Drp1. These Drp1-independent activities can significantly influence experimental outcomes and their interpretation. This technical guide provides a comprehensive overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental protocols for their investigation, and visual representations of the involved signaling pathways and workflows.

Data Presentation: Quantitative Analysis of this compound's Off-Target Effects

The following tables summarize the quantitative data associated with the off-target effects of this compound, providing a comparative overview of its potency and the concentrations at which these effects are observed.

Target/ProcessCell TypeAssayParameterValueReference(s)
Drp1 (On-Target) YeastGTPase Activity AssayIC501-10 µM[1]
Human (recombinant)GTPase Activity AssayKi>1.2 mM[2]
Mitochondrial Complex I Primary Cortical Neurons, COS-7 cellsOxygen Consumption Rate (OCR)InhibitionSignificant at 25-100 µM[2]
HeLa cellsNADH:DQ oxidoreductase activityInhibitionSignificant at ≥50 µM[3]
Reactive Oxygen Species (ROS) Mouse Embryonic Fibroblasts (MEFs)Dihydroethidium (DHE) stainingIncreased ROSAt 50 µM[2]
Vascular Smooth Muscle Cells (VSMCs)DCFH-DA assayDecreased ROSAt 50 µM[4]
Apoptosis Human Cancer CellsAnnexin V/PI stainingIncreased Apoptosis≥12.5 µM[5]
Cell Cycle Human Embryonic Kidney 293 (HEK293) cellsPropidium Iodide stainingG2/M arrest15 µM[6]
Autophagy CardiomyocytesWestern Blot (LC3-II, p62)Impaired Autophagic Flux100 µM[7]

Note: The reported inhibitory constants (Ki) for this compound against mammalian Drp1 are conflicting, suggesting potential variability in experimental conditions or the presence of confounding factors.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the off-target effects of this compound.

Signaling Pathways

This compound Off-Target Signaling Pathways cluster_Mito Mitochondrion cluster_CellCycle Cell Cycle Regulation cluster_Autophagy Autophagy cluster_Other Other Cellular Processes Mdivi1 This compound ComplexI Complex I Mdivi1->ComplexI Inhibits CellCycle Cell Cycle Arrest (G2/M Phase) Mdivi1->CellCycle Autophagy Impaired Autophagic Flux Mdivi1->Autophagy Nrf2 Nrf2 Pathway Mdivi1->Nrf2 Modulates NFkB NF-κB Pathway Mdivi1->NFkB Inhibits ROS ROS Production ComplexI->ROS Alters Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Induces

Caption: this compound's Drp1-independent effects on cellular signaling pathways.

Experimental Workflows

Workflow for Characterizing this compound Off-Target Effects cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis & Interpretation CellCulture 1. Cell Culture (e.g., Drp1-WT vs. Drp1-KO) Mdivi1_Treatment 2. This compound Treatment (Dose-response & Time-course) CellCulture->Mdivi1_Treatment Mito_Resp Mitochondrial Respiration (Seahorse XF Assay) Mdivi1_Treatment->Mito_Resp ROS_Assay ROS Production (DCFDA/MitoSOX Staining) Mdivi1_Treatment->ROS_Assay CellCycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Mdivi1_Treatment->CellCycle_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/TUNEL) Mdivi1_Treatment->Apoptosis_Assay Autophagy_Assay Autophagy Flux (LC3/p62 Western Blot) Mdivi1_Treatment->Autophagy_Assay Data_Analysis 3. Quantitative Analysis Mito_Resp->Data_Analysis ROS_Assay->Data_Analysis CellCycle_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Autophagy_Assay->Data_Analysis Interpretation 4. Interpretation of Drp1-Independent Effects Data_Analysis->Interpretation

Caption: General workflow for investigating the off-target effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the off-target effects of this compound.

Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution (in DMSO)

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • This compound Treatment: On the day of the assay, replace the culture medium with assay medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for the desired treatment time (e.g., 1-24 hours) in a 37°C non-CO2 incubator.

  • Assay Preparation: Prepare fresh assay medium. Wash the cells twice with the assay medium and then add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A at optimized concentrations.

  • Seahorse XF Analysis: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and initiate the Mito Stress Test protocol.

  • Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Analyze the key parameters of mitochondrial respiration: basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration.

Reactive Oxygen Species (ROS) Measurement

This protocol uses fluorescent probes to detect intracellular and mitochondrial ROS.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or MitoSOX™ Red

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound or vehicle for the desired time.

  • Probe Loading:

    • For H2DCFDA (total cellular ROS): Remove the treatment medium, wash cells with warm PBS, and incubate with 5-10 µM H2DCFDA in PBS for 30 minutes at 37°C in the dark.

    • For MitoSOX™ Red (mitochondrial superoxide): Remove the treatment medium, wash cells with warm PBS, and incubate with 2.5-5 µM MitoSOX™ Red in PBS for 10-30 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with warm PBS to remove excess probe.

  • Fluorescence Measurement:

    • Plate Reader: Add PBS to each well and measure the fluorescence intensity (H2DCFDA: Ex/Em ~495/529 nm; MitoSOX™ Red: Ex/Em ~510/580 nm).

    • Flow Cytometer: Detach cells, resuspend in PBS, and analyze the fluorescence intensity of the cell population.

  • Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound or vehicle. After treatment, harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice or store at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use appropriate gating strategies to exclude doublets and debris.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content (fluorescence intensity).

Apoptosis Assay (Annexin V and TUNEL)

These protocols detect early (Annexin V) and late (TUNEL) stages of apoptosis.

Annexin V Staining:

  • Cell Treatment and Harvesting: Treat cells with this compound or vehicle. Harvest both adherent and floating cells.

  • Staining: Wash cells with cold PBS and then resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

TUNEL Assay:

  • Cell Preparation: Treat cells grown on coverslips with this compound or vehicle. Fix and permeabilize the cells.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) according to the manufacturer's instructions.

  • Detection: Visualize the incorporated label using fluorescence microscopy. Counterstain the nuclei with DAPI.

  • Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.

Autophagy Flux Assay (LC3 and p62 Western Blot)

This protocol assesses autophagic flux by monitoring the levels of LC3-II and p62.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle. For a comprehensive analysis of autophagic flux, include a set of cells co-treated with this compound and an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of this compound treatment).

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for LC3-II and p62. Normalize to the loading control. An accumulation of LC3-II and p62 in the presence of an autophagy inhibitor compared to its absence indicates a blockage in autophagic flux.

Conclusion

References

Mdivi-1: A Technical Guide to its Impact on Apoptosis and Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mdivi-1, a quinazolinone-based small molecule, has emerged as a significant modulator of mitochondrial dynamics and cell fate. Initially identified as a selective inhibitor of the dynamin-related protein 1 (Drp1), this compound has been extensively studied for its profound effects on apoptosis and cell viability across a spectrum of cell types and disease models.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its multifaceted impact on programmed cell death, and its influence on overall cell survival, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Mechanism of Action: Beyond Drp1 Inhibition

This compound's primary and most well-documented mechanism of action is the inhibition of Drp1, a GTPase that plays a crucial role in mitochondrial fission.[2][3] By targeting the self-assembly and GTPase activity of Drp1, this compound prevents the fragmentation of mitochondria, leading to an elongated and interconnected mitochondrial network.[2][3] This alteration in mitochondrial morphology is central to many of this compound's downstream effects.

However, accumulating evidence suggests that this compound's cellular effects are not solely dependent on Drp1 inhibition. Several studies have highlighted off-target effects, most notably the direct inhibition of mitochondrial complex I of the electron transport chain.[4][5] This inhibition can lead to decreased oxidative metabolism, a reduction in reactive oxygen species (ROS) production under certain conditions, and can contribute to its overall impact on cell physiology independently of its effects on mitochondrial fission.[5][6]

Impact on Apoptosis: A Dual Role

The influence of this compound on apoptosis is context-dependent, exhibiting both pro-apoptotic and anti-apoptotic properties. This duality is largely determined by the cell type, the specific apoptotic stimulus, and the underlying cellular pathology.

Pro-Apoptotic Effects in Cancer Cells

In numerous cancer cell lines, this compound has been shown to induce or sensitize cells to apoptosis.[1][7][8] By inhibiting mitochondrial fission, this compound can lead to mitochondrial hyperfusion and increased mitochondrial oxidative stress, ultimately triggering the intrinsic apoptotic pathway.[1] This is often characterized by the activation of caspases, including caspase-3, -7, -9, and -12.[1][9]

Furthermore, this compound can potentiate the effects of other anti-cancer agents. For instance, it has been shown to sensitize cancer cells to TRAIL-induced apoptosis and enhance the efficacy of platinum-based drugs like cisplatin.[1][10][11] This synergistic effect often involves the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and enhanced mitochondrial outer membrane permeabilization (MOMP).[8][12][13]

Anti-Apoptotic and Neuroprotective Effects

In contrast to its effects on cancer cells, this compound has demonstrated significant anti-apoptotic and protective effects in models of neurodegeneration and ischemia-reperfusion injury.[14][15][16][17] In these contexts, the inhibition of excessive Drp1-mediated mitochondrial fission is neuroprotective.[14][15] By preventing mitochondrial fragmentation, this compound can block the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria, thereby inhibiting the activation of the caspase cascade.[2][3][12][18]

This compound's neuroprotective effects are also linked to its ability to modulate intracellular calcium signaling and reduce oxidative stress.[12][14]

Impact on Cell Viability

The effect of this compound on cell viability is closely linked to its impact on apoptosis and its influence on cellular metabolism.

In cancer cells, this compound treatment often leads to a dose- and time-dependent decrease in cell viability.[1] This reduction in viability can be attributed to the induction of apoptosis, as well as the impairment of cellular proliferation.[6][7] Some studies suggest that this compound's inhibition of mitochondrial complex I contributes to a decrease in oxidative metabolism, which can impair the proliferation of cancer cells that are highly reliant on mitochondrial respiration.[6]

Conversely, in non-cancerous cells, particularly neurons, this compound can enhance cell viability under conditions of stress by preventing apoptosis.[14][15] However, it is important to note that in some normal cell types, high concentrations of this compound can lead to a decrease in the number of viable adherent cells.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell viability and apoptosis across various cell lines and conditions as reported in the literature.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell LineCell TypeThis compound IC50 (µM)Reference
MDA-MB-231Breast Cancer55.93 ± 1.92[10]

Table 2: this compound's Effect on Apoptosis

Cell LineConditionThis compound Concentration (µM)Effect on ApoptosisReference
A375Malignant Melanoma25Potentiates TRAIL-induced apoptosis[1]
A549Lung Cancer30Increased percentage of Annexin V positive cells[19]
H460, A549, HCT116Lung and Colon Cancer50Decreased oxidative metabolism, impairing proliferation[6]
Primary Hippocampal CellsIschemia-Reperfusion50Reduced apoptosis[17]
Cortical NeuronsGlutamate Excitotoxicity50Reduced apoptosis[16]
Ovarian Cancer CellsCombination with TRAIL50Enhanced death receptor-mediated apoptosis[9]
Thyroid Cancer Cells-Not specifiedIncreased apoptosis[7]
Hepatocellular Carcinoma CellsCombination with CisplatinNot specifiedIncreased apoptosis by targeting mitophagy[8]

Key Experimental Protocols

Cell Viability Assay (WST-8/MTT Assay)

This protocol provides a general guideline for assessing cell viability after this compound treatment.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • WST-8 or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[1]

  • Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration of <0.1% is recommended.[1]

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of WST-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • For MTT, add 100 µL of solubilization solution to each well and incubate overnight.

  • Measure the absorbance at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Cells of interest

  • This compound

  • 6-well plates

  • PBS (Phosphate Buffered Saline)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.[1]

  • Harvest the cells by trypsinization.[20]

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Western Blotting for Apoptosis-Related Proteins

This protocol describes the detection of key apoptotic proteins by Western blotting.

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-Drp1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Lyse the treated cells with RIPA buffer.[21]

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.[22]

Signaling Pathways and Experimental Workflows

This compound's Impact on the Intrinsic Apoptotic Pathway

Mdivi1_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mdivi1 This compound Intervention cluster_mitochondria Mitochondrial Events cluster_downstream Downstream Apoptosis Stimulus e.g., TRAIL, Cisplatin, Oxidative Stress Drp1 Drp1 Stimulus->Drp1 Activates Mdivi1 This compound Mdivi1->Drp1 Inhibits Mito_Fusion Mitochondrial Hyperfusion Mito_Fission Mitochondrial Fission Drp1->Mito_Fission Promotes Bax_Bak Bax/Bak Activation Mito_Fission->Bax_Bak Promotes MOMP MOMP Bax_Bak->MOMP Induces CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound inhibits Drp1, leading to altered mitochondrial dynamics and impacting apoptosis.

General Experimental Workflow for Assessing this compound's Effects

Mdivi1_Workflow Start Cell Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (MTT / WST-8) Treatment->Viability Apoptosis_Detection Apoptosis Detection (Annexin V / PI Staining) Treatment->Apoptosis_Detection Protein_Analysis Protein Expression Analysis (Western Blot for Caspases, Bcl-2 family) Treatment->Protein_Analysis Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis_Detection->Data_Analysis Protein_Analysis->Data_Analysis

Caption: A typical workflow for studying this compound's impact on cell viability and apoptosis.

Conclusion

This compound is a powerful research tool for investigating the role of mitochondrial dynamics in cell death and survival. Its ability to inhibit Drp1 and modulate mitochondrial morphology has significant implications for both cancer biology and neuroprotection. However, the discovery of its off-target effects, particularly on mitochondrial complex I, necessitates careful interpretation of experimental results. This guide provides a comprehensive overview for researchers and drug development professionals to effectively utilize this compound in their studies and to better understand its complex biological activities. The provided protocols and data serve as a valuable resource for designing and interpreting experiments aimed at elucidating the therapeutic potential of targeting mitochondrial dynamics.

References

The Role of Mdivi-1 in Regulating Mitochondrial Quality Control: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are dynamic organelles central to cellular metabolism, signaling, and survival. Their health is paramount, governed by a sophisticated set of processes collectively known as mitochondrial quality control (MQC). This system ensures the integrity and functionality of the mitochondrial network through a delicate balance of biogenesis, dynamics (fission and fusion), and degradation of damaged components via mitophagy. Dysregulation of MQC is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer, making it a critical area for therapeutic intervention.

Mdivi-1 (Mitochondrial Division Inhibitor 1) has emerged as a key pharmacological tool to investigate and potentially modulate MQC. Initially identified as a selective inhibitor of Dynamin-related protein 1 (Drp1), the master regulator of mitochondrial fission, its mechanism of action is now understood to be more complex, with evidence suggesting both Drp1-dependent and -independent effects. This guide provides a comprehensive technical overview of this compound, its role in regulating mitochondrial fission, fusion, and mitophagy, and its impact on cellular fate. We present quantitative data, detailed experimental protocols, and visual pathways to support researchers in their exploration of this multifaceted compound.

Mechanism of Action: A Controversial Target

This compound was first described as a cell-permeable quinazolinone derivative that inhibits the GTPase activity of Drp1, thereby preventing its oligomerization and the subsequent constriction and division of mitochondria.[1] However, the direct interaction with and specific inhibition of human Drp1 by this compound have been debated. Some studies have reported poor inhibition of recombinant human Drp1 GTPase activity, with a high inhibitory constant (Ki > 1.2 mM), suggesting that this compound's effects may not be solely attributable to direct Drp1 inhibition.[2]

Conversely, other research has demonstrated that this compound treatment leads to reduced levels of Drp1 and Fis1 (mitochondrial fission 1 protein) and decreased Drp1 GTPase activity in cellular models.[3] Furthermore, a body of evidence indicates that this compound can exert Drp1-independent effects, most notably through the reversible inhibition of Complex I of the electron transport chain.[2] This action can modulate mitochondrial respiration and the production of reactive oxygen species (ROS), which may account for some of its observed cytoprotective effects.[4][5] It is therefore crucial for researchers to consider these pleiotropic effects when interpreting experimental outcomes.

This compound in Mitochondrial Fission and Fusion

Mitochondrial dynamics, the continuous cycle of fission and fusion, are essential for maintaining a healthy mitochondrial population. Fission facilitates the removal of damaged mitochondria through mitophagy and is required for mitochondrial transport and distribution, while fusion allows for the exchange of contents between mitochondria, buffering against stress.

This compound, by inhibiting the key fission protein Drp1, promotes a fused, elongated mitochondrial phenotype in many cell types.[3][6] This shift in the fission/fusion balance can have profound cellular consequences. For instance, in response to cellular stress that would typically induce mitochondrial fragmentation, this compound treatment can maintain a more interconnected mitochondrial network.[1] In some contexts, this hyperfused state is protective, while in others, particularly in cancer cells, it can sensitize them to apoptosis.

The signaling pathway for Drp1-mediated mitochondrial fission is a complex process involving its recruitment from the cytosol to the outer mitochondrial membrane by adaptor proteins such as Fis1, Mff, and MiD49/51. Post-translational modifications, particularly phosphorylation, play a critical role in regulating Drp1 activity.

Drp1_Mediated_Fission cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) cluster_upstream Upstream Signaling Drp1_dimer Drp1 (dimer/tetramer) Fis1 Fis1 Drp1_dimer->Fis1 Recruitment Mff Mff Drp1_dimer->Mff Recruitment MiD49_51 MiD49/51 Drp1_dimer->MiD49_51 Recruitment Drp1_oligomer Drp1 Oligomerization Fis1->Drp1_oligomer Mff->Drp1_oligomer MiD49_51->Drp1_oligomer Fission Mitochondrial Fission Drp1_oligomer->Fission GTP Hydrolysis Stress Cellular Stress (e.g., oxidative stress, apoptosis signals) Kinases Kinases (e.g., CDK1, ERK1/2) Stress->Kinases Kinases->Drp1_dimer  P (S616) (Activation) Mdivi1 This compound Mdivi1->Drp1_oligomer Inhibition of self-assembly

Drp1-Mediated Mitochondrial Fission Pathway

This compound and Mitophagy

Mitophagy is a selective form of autophagy that targets damaged or superfluous mitochondria for degradation by lysosomes. This process is a cornerstone of MQC, preventing the accumulation of dysfunctional mitochondria that can lead to cellular damage through excessive ROS production and the release of pro-apoptotic factors. The most well-characterized mitophagy pathway is mediated by PINK1 (PTEN-induced putative kinase 1) and the E3 ubiquitin ligase Parkin.

In healthy mitochondria, PINK1 is continuously imported into the inner mitochondrial membrane and cleaved by the protease PARL. However, upon mitochondrial depolarization (a sign of damage), PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane. This accumulated PINK1 phosphorylates ubiquitin, which in turn recruits and activates Parkin from the cytosol. Parkin then ubiquitinates a variety of outer mitochondrial membrane proteins, marking the damaged mitochondrion for engulfment by an autophagosome.

This compound's role in mitophagy is complex and appears to be context-dependent. By preventing mitochondrial fission, this compound can inhibit the segregation of damaged mitochondrial segments, a step that is often a prerequisite for their efficient removal by mitophagy.[7] In some models, such as acute lung injury, this compound has been shown to attenuate mitophagy.[8] However, the relationship is not always straightforward, and the impact of this compound on the PINK1/Parkin pathway can vary between different cell types and experimental conditions.

PINK1_Parkin_Mitophagy cluster_mitochondrion Damaged Mitochondrion (Depolarized) cluster_cytosol Cytosol PINK1_acc PINK1 Accumulation on OMM Ub Ubiquitin PINK1_acc->Ub Phosphorylates pUb p-Ub (S65) Ub->pUb Parkin_active Activated Parkin pUb->Parkin_active OMM_proteins OMM Proteins Autophagosome Autophagosome Formation OMM_proteins->Autophagosome Adaptor Proteins (e.g., p62) Parkin_active->OMM_proteins Ubiquitination Parkin_inactive Inactive Parkin Parkin_inactive->Parkin_active Recruitment & Activation Lysosome Lysosome Autophagosome->Lysosome Fusion Mitophagy Mitophagy Lysosome->Mitophagy Mdivi1 This compound Fission Mitochondrial Fission (Drp1) Mdivi1->Fission Fission->PINK1_acc Segregation of damaged portion

PINK1/Parkin-Mediated Mitophagy Pathway

Quantitative Effects of this compound

The following tables summarize quantitative data on the effects of this compound from various studies. It is important to note that the effective concentration and outcomes can vary significantly depending on the cell type, treatment duration, and experimental context.

Table 1: Effects of this compound on Cell Viability and Apoptosis

Cell LineTreatmentEffectReference
A549 (lung cancer)30 µM this compound for 24hSignificant increase in Annexin V+/PI- cells[9]
A549 (lung cancer)30 µM this compoundDecrease in S phase cells from 32.4% to 6.4%[9]
MDA-MB-231 (breast cancer)This compoundIC50 of 55.93 ± 1.92 µM[10]
MCF7 (breast cancer)50 µM and 100 µM this compound for 48h~20% reduction in cell viability[11]
Hippocampal NSCs200 µM and 300 µM palmitate + this compoundSignificant attenuation of apoptosis[12]
Rat model of acute lung injuryThis compound treatmentReduced TUNEL-positive cells and caspase-3 activity[8]

Table 2: Effects of this compound on Mitochondrial Morphology and Protein Expression

Cell Line/ModelTreatmentEffectReference
N2a (neuroblastoma)25 µM and 75 µM this compoundReduced Drp1 and Fis1 protein levels; Increased Mfn1, Mfn2, and Opa1 protein levels[3]
N2a (neuroblastoma)This compound treatmentReduced number and increased length of mitochondria[3]
Engineered skeletal muscle10 µM and 25 µM this compoundIncreased sarcomere length[6]
APP/PS1 mice (Alzheimer's model)10 and 40 mg/kg this compound for 38 daysIncreased mitochondrial length in the brain[13]
CardiomyocytesThis compound treatmentDecreased Drp1 expression[14]
ADOA+ patient fibroblastsThis compound treatmentElongated mitochondrial morphology[15]

Experimental Protocols

Detailed and reproducible protocols are essential for studying the effects of this compound. Below are generalized methodologies for key experiments. Researchers should optimize these protocols for their specific cell types and experimental systems.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blotting for Mitochondrial Dynamics Proteins

This protocol is for analyzing changes in the expression levels of proteins involved in mitochondrial fission and fusion.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Drp1, Mfn1, Mfn2, Opa1, Fis1) and a loading control (e.g., β-actin, GAPDH, or VDAC for mitochondrial fractions) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 3: Immunofluorescence for Mitochondrial Morphology

This protocol allows for the visualization and quantification of changes in mitochondrial morphology.

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Mitochondrial Staining (Live-cell): Incubate the cells with a mitochondrial-specific fluorescent dye such as MitoTracker Red CMXRos (e.g., 100-200 nM) for 15-30 minutes at 37°C.

  • Fixation: Wash the cells with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1-5% BSA in PBS for 30-60 minutes.

  • Primary Antibody Incubation (Optional): If staining for specific proteins like Drp1 or TOM20, incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation (Optional): After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

  • Analysis: Quantify mitochondrial morphology (e.g., length, circularity, number) using image analysis software such as ImageJ/Fiji.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a cellular model of stress-induced mitochondrial fragmentation.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_data Data Interpretation start Cell Culture (e.g., HeLa, SH-SY5Y) treatment Treatment Groups: 1. Vehicle Control (DMSO) 2. Stressor (e.g., H2O2, Staurosporine) 3. This compound + Stressor 4. This compound alone start->treatment morphology Mitochondrial Morphology (Immunofluorescence, Live-cell imaging) treatment->morphology biochemistry Biochemical Assays (Western Blot, Respiration Assay) treatment->biochemistry viability Cell Viability/Apoptosis (CCK-8, Annexin V/PI staining) treatment->viability quantification Image & Data Quantification (Mitochondrial length, Protein levels, % Apoptosis) morphology->quantification biochemistry->quantification viability->quantification conclusion Conclusion on this compound's Protective/Sensitizing Effect quantification->conclusion

Workflow for Assessing this compound's Effects

Conclusion

This compound remains an invaluable tool for dissecting the intricate processes of mitochondrial quality control. While its precise molecular target is a subject of ongoing investigation, its profound effects on mitochondrial dynamics and cellular physiology are undeniable. By promoting mitochondrial fusion and modulating processes like mitophagy and apoptosis, this compound offers a window into the therapeutic potential of targeting MQC pathways. For researchers and drug development professionals, a thorough understanding of its multifaceted actions, including its Drp1-independent effects on mitochondrial respiration, is essential for the rigorous design and interpretation of experiments. This guide provides a foundational framework for leveraging this compound to explore the complexities of mitochondrial biology and its role in health and disease.

References

Exploring the Cell Permeability of Mdivi-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Mdivi-1

The cell permeability of a compound is influenced by its physicochemical characteristics. This compound is a hydrophobic molecule, a property that facilitates its passage across the lipid bilayer of cell membranes.[2] Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₀Cl₂N₂O₂S[4]
Molecular Weight 353.22 g/mol [4]
Appearance Solid[1]
Solubility - Insoluble in water and ethanol- Soluble in DMSO (≥17.65 mg/mL to 100 mM)[1][4][5][6]
CAS Number 338967-87-6[4]

This compound and Cell Permeability: An Overview

This compound is consistently described as a cell-permeable quinazolinone compound.[2] This was initially demonstrated through its effects on mitochondrial morphology in both yeast and mammalian cells.[2] The ability of this compound to induce changes in intracellular organelles when applied externally to cells is strong evidence of its capacity to cross the plasma membrane. The precise mechanism of this compound's cellular uptake has not been extensively detailed in the literature, but its hydrophobic nature suggests that passive diffusion is a likely route of entry.

Despite its widespread use, specific quantitative measures of this compound's permeability, such as an apparent permeability coefficient (Papp), have not been published. To determine these values, standardized assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 permeability assay would be employed.

Experimental Protocols for Assessing Cell Permeability

The following sections detail the standard experimental protocols that would be used to quantify the cell permeability of this compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts the passive diffusion of a compound across an artificial lipid membrane. This assay is particularly useful for assessing a compound's ability to cross the gastrointestinal tract or the blood-brain barrier.

Objective: To determine the apparent permeability coefficient (Papp) of this compound through passive diffusion.

Materials:

  • 96-well microtiter plates (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4)

  • This compound stock solution in DMSO

  • UV-Vis spectrophotometer or LC-MS/MS for concentration analysis

Procedure:

  • Preparation of the Acceptor Plate: The wells of the 96-well acceptor plate are filled with PBS.

  • Coating the Donor Plate: The filter membrane of the 96-well donor plate is coated with the artificial membrane solution and the solvent is allowed to evaporate.

  • Preparation of the Donor Solution: A solution of this compound is prepared in PBS at the desired pH, typically with a small percentage of DMSO to ensure solubility.

  • Assembling the PAMPA Sandwich: The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the two compartments are separated by the artificial membrane.

  • Incubation: The PAMPA sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, the donor and acceptor plates are separated. The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    Where:

    • V_D = volume of the donor well

    • V_A = volume of the acceptor well

    • A = area of the membrane

    • t = incubation time

    • [drug]_acceptor = concentration of the drug in the acceptor well

    • [drug]_equilibrium = equilibrium concentration of the drug

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that is considered the gold standard for predicting human intestinal absorption of drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, and to assess if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution in DMSO

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for concentration analysis

Procedure:

  • Cell Seeding and Differentiation: Caco-2 cells are seeded onto the permeable supports of the Transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.

  • Permeability Assay (Apical to Basolateral):

    • The culture medium is removed from both the apical (upper) and basolateral (lower) compartments.

    • The apical compartment is filled with a solution of this compound in HBSS.

    • The basolateral compartment is filled with HBSS.

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral compartment at various time points.

  • Permeability Assay (Basolateral to Apical):

    • To assess for active efflux, the transport of this compound is also measured in the opposite direction.

    • The basolateral compartment is filled with a solution of this compound in HBSS.

    • The apical compartment is filled with HBSS.

    • Samples are taken from the apical compartment at various time points.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • The Papp is calculated for both directions.

    • The efflux ratio is calculated as the ratio of Papp (basolateral to apical) to Papp (apical to basolateral). An efflux ratio greater than 2 suggests that the compound may be a substrate for an efflux transporter.

Intracellular Signaling and Off-Target Effects of this compound

Once inside the cell, this compound primarily targets the dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.[1][2] However, research has revealed that this compound also has significant off-target effects, most notably the inhibition of complex I of the mitochondrial electron transport chain.[7][8]

This compound's Primary Target: Inhibition of Mitochondrial Fission

This compound inhibits Drp1-mediated mitochondrial fission by preventing the self-assembly of Drp1 oligomers on the mitochondrial outer membrane.[9] This leads to an elongation of the mitochondrial network.

Mdivi1_Drp1_Pathway cluster_cell Cell Mdivi1 This compound Drp1_active Active Drp1 (Recruited to Mitochondria) Mdivi1->Drp1_active Inhibits Self-Assembly Drp1_inactive Inactive Drp1 (Cytosolic) Drp1_inactive->Drp1_active Activation Signal (e.g., Apoptotic Stress) Mitochondrial_Fission Mitochondrial Fission Drp1_active->Mitochondrial_Fission

This compound's primary mechanism of action.
Off-Target Effect: Inhibition of Mitochondrial Complex I

Several studies have demonstrated that this compound can directly inhibit complex I of the electron transport chain, independent of its effects on Drp1.[7][8] This inhibition can lead to decreased cellular respiration, reduced ATP production, and an increase in reactive oxygen species (ROS).[7]

Mdivi1_ComplexI_Pathway cluster_mitochondrion Mitochondrion Mdivi1 This compound ComplexI Mitochondrial Complex I Mdivi1->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC ROS_Production ROS Production ComplexI->ROS_Production Leads to Increased ATP_Production ATP Production ETC->ATP_Production Drives

Off-target effect of this compound on Complex I.

Experimental Workflow for Characterizing this compound's Cellular Effects

A typical workflow to investigate the cellular effects of this compound, taking into account its cell permeability and both on-target and off-target effects, is outlined below.

Mdivi1_Experimental_Workflow start Treat Cells with this compound permeability_check Confirm Cellular Uptake (e.g., via downstream effects) start->permeability_check on_target Assess Mitochondrial Morphology (On-Target: Drp1 Inhibition) permeability_check->on_target off_target Measure Mitochondrial Respiration (Off-Target: Complex I Inhibition) permeability_check->off_target downstream_effects Analyze Downstream Effects (Apoptosis, ROS, etc.) on_target->downstream_effects off_target->downstream_effects conclusion Correlate Findings to On-Target vs. Off-Target Effects downstream_effects->conclusion

Workflow for studying this compound's cellular impact.

Conclusion

This compound is a valuable tool for studying mitochondrial dynamics due to its cell-permeable nature. While quantitative data on its permeability is lacking in the current literature, its hydrophobic character suggests passive diffusion as a primary mechanism of cellular entry. Standard assays like PAMPA and Caco-2 can be employed to determine its apparent permeability coefficient. Researchers using this compound should be aware of its dual mechanism of action, inhibiting both Drp1-mediated mitochondrial fission and complex I of the electron transport chain, as both effects can contribute to the observed cellular phenotypes. A thorough experimental design is crucial to dissect the on-target versus off-target effects of this compound.

References

Methodological & Application

Mdivi-1 Treatment Protocol for Cultured Neurons: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial division inhibitor 1 (Mdivi-1) is a widely utilized small molecule inhibitor primarily known for its role in blocking mitochondrial fission.[1][2][3][4] It has been extensively studied for its neuroprotective properties in various models of neuronal injury, including excitotoxicity, ischemia, and neurodegenerative diseases.[1][2][3][5][6] this compound was initially characterized as a selective inhibitor of the dynamin-related protein 1 (Drp1), a GTPase that plays a crucial role in the final scission of the mitochondrial outer membrane during division.[4][7] However, emerging evidence suggests a more complex mechanism of action, with this compound also impacting mitochondrial complex I, calcium homeostasis, and reactive oxygen species (ROS) production, independent of its effects on Drp1.[1][2][3][7][8]

These application notes provide a comprehensive overview of this compound treatment protocols for cultured neurons, including detailed experimental procedures and a summary of its observed effects. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential and cellular mechanisms of this compound.

Mechanism of Action

This compound exerts its effects through multiple pathways:

  • Inhibition of Mitochondrial Fission: The primary and most well-known mechanism of this compound is the inhibition of Drp1, which leads to an elongation of the mitochondrial network.[4] By preventing excessive mitochondrial fragmentation, a hallmark of cellular stress and apoptosis, this compound helps maintain mitochondrial integrity and function.[4][5]

  • Modulation of Mitochondrial Respiration: Recent studies have shown that this compound can directly inhibit Complex I of the electron transport chain.[7][8] This action can lead to a decrease in ATP production and an increase in ROS generation.[7][8]

  • Regulation of Calcium Homeostasis: this compound has been reported to modulate intracellular calcium levels. It can reduce cytosolic calcium overload, a key event in excitotoxic neuronal death, and also affect calcium levels within the mitochondria and endoplasmic reticulum.[1][2][3][9]

  • Anti-Apoptotic Effects: By inhibiting mitochondrial fission and modulating other mitochondrial functions, this compound can prevent the release of pro-apoptotic factors like cytochrome c from the mitochondria, thereby inhibiting the caspase cascade and apoptosis.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on cultured neurons as reported in various studies.

Table 1: Effects of this compound on Neuronal Viability and Mitochondrial Morphology

Cell TypeThis compound ConcentrationIncubation TimeStressorObserved Effect on ViabilityObserved Effect on Mitochondrial MorphologyReference
Primary Cortical Neurons50 µM1 hour pre-incubationNMDA (30 µM and 100 µM)Attenuated NMDA-induced reduction in neuronal viability.[1]Blocked NMDA-induced mitochondrial fission.[1][2][3][1][2][3]
Primary Cortical Neurons50 µM2 hours pre-incubationGlutamate (10 mM)Inhibited glutamate-induced apoptosis.Abrogated glutamate-induced mitochondrial swelling and vacuolization.[4][4]
Primary Hippocampal Neurons25 µM6 hoursAβ (1-42) oligomer (5 µM)Not specifiedInhibited Aβ-induced mitochondrial fragmentation.[10][10]
Hippocampal NSCs20 µM2 hours pre-incubationPalmitatePartially reduced palmitate-induced cell death.Not specified[11]

Table 2: Effects of this compound on Signaling Molecules and Cellular Processes

Cell TypeThis compound ConcentrationIncubation TimeStressorMeasured ParameterObserved EffectReference
Primary Cortical Neurons50 µM1 hour pre-incubationNMDA (30 µM)Cytosolic Ca2+ increaseReduced NMDA-triggered cytosolic Ca2+ overload.[1][1]
Primary Cortical Neurons50 µM1 hour pre-incubationNMDA (30 µM)Calpain activationStrongly inhibited NMDA-induced calpain activation.[1][1]
Primary Cortical Neurons50 µM1 hour pre-incubationNMDA (30 µM)eIF2α phosphorylationEnhanced NMDA-induced eIF2α phosphorylation.[1][2][1][2]
Primary Cortical Neurons50 µM2 hours pre-incubationGlutamate (10 mM)Bax, Caspase-3 expressionInhibited glutamate-induced upregulation of Bax and caspase-3.[4][4]
Primary Hippocampal Neurons25 µM6 hoursAβ (1-42) oligomer (5 µM)Intracellular ROSSuppressed Aβ-mediated intracellular ROS generation.[10][10]

Experimental Protocols

This compound Treatment of Cultured Neurons

This protocol provides a general guideline for treating cultured neurons with this compound. The optimal concentration and incubation time should be determined empirically for each specific cell type and experimental condition.

Materials:

  • Cultured neurons (e.g., primary cortical or hippocampal neurons)

  • This compound (stock solution typically prepared in DMSO)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete culture medium. It is crucial to ensure that the final DMSO concentration is non-toxic to the neurons (typically ≤ 0.1%). A vehicle control (culture medium with the same concentration of DMSO) should always be included in the experiment.

  • Pre-incubation (for protection experiments):

    • Aspirate the existing culture medium from the neuronal cultures.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells.

    • Incubate for the desired pre-incubation period (e.g., 1-2 hours) at 37°C in a humidified incubator with 5% CO2.

  • Co-treatment or Post-treatment:

    • For co-treatment, add the stressor (e.g., NMDA, glutamate, Aβ) directly to the medium containing this compound.

    • For post-treatment, replace the this compound containing medium with fresh medium containing the stressor. Alternatively, add this compound after the insult.

  • Incubation: Incubate the cells for the duration of the experiment (e.g., 6, 12, or 24 hours).

  • Downstream Analysis: After the incubation period, the cells can be harvested for various downstream analyses, such as cell viability assays, Western blotting, or immunofluorescence.

Assessment of Neuronal Viability (Calcein-AM Assay)

This assay measures the number of live cells based on the conversion of non-fluorescent Calcein-AM to fluorescent calcein by intracellular esterases in viable cells.

Materials:

  • Calcein-AM stock solution (in DMSO)

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Prepare Calcein-AM Working Solution: Dilute the Calcein-AM stock solution to a final concentration of 1-2 µM in PBS or HBSS.

  • Staining:

    • Aspirate the culture medium from the treated and control wells.

    • Wash the cells gently with PBS.

    • Add the Calcein-AM working solution to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

    • Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control group to determine the percentage of viable cells.

Immunofluorescence for Mitochondrial Morphology

This protocol allows for the visualization of mitochondrial morphology using an antibody against a mitochondrial protein (e.g., TOM20).

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., anti-TOM20)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Confocal or fluorescence microscope

Procedure:

  • Fixation:

    • Aspirate the culture medium and gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate the cells with the primary antibody overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize and capture images using a confocal or fluorescence microscope.

    • Analyze mitochondrial morphology (e.g., length, fragmentation) using appropriate image analysis software.

Western Blotting for Protein Expression

This protocol is used to detect and quantify the expression levels of specific proteins of interest (e.g., Drp1, Bax, Caspase-3).

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash the cells with ice-old PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation:

    • Mix equal amounts of protein with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Mdivi_1_Mechanism_of_Action cluster_Mdivi1 This compound cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects Mdivi1 This compound Drp1 Drp1 Mdivi1->Drp1 Inhibits ComplexI Complex I Mdivi1->ComplexI Inhibits Mito_Ca Mitochondrial Ca2+ uptake Mdivi1->Mito_Ca Reduces Mito_Fission Mitochondrial Fission Drp1->Mito_Fission Promotes ROS ROS Production ComplexI->ROS Leads to Cyt_Ca Cytosolic Ca2+ Overload Mito_Ca->Cyt_Ca Reduces CytoC Cytochrome c release Apoptosis Apoptosis CytoC->Apoptosis Initiates Mito_Fission->CytoC Promotes Neuronal_Viability Neuronal Viability Apoptosis->Neuronal_Viability Decreases

Caption: this compound's multifaceted mechanism of action in neurons.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cultured Neurons treatment This compound Treatment (with or without stressor) start->treatment incubation Incubation (e.g., 1-24 hours) treatment->incubation viability Cell Viability (e.g., Calcein-AM) incubation->viability morphology Mitochondrial Morphology (Immunofluorescence) incubation->morphology western Protein Expression (Western Blot) incubation->western analysis Data Analysis and Interpretation viability->analysis morphology->analysis western->analysis end End analysis->end

Caption: General experimental workflow for this compound treatment.

Excitotoxicity_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Mito_Ca_Overload Mitochondrial Ca2+ Overload Ca_Influx->Mito_Ca_Overload Mito_Fission Mitochondrial Fission (Drp1) Ca_Influx->Mito_Fission Apoptosis Neuronal Apoptosis Mito_Ca_Overload->Apoptosis Mito_Fission->Apoptosis Mdivi1 This compound Mdivi1->Ca_Influx Reduces Mdivi1->Mito_Fission Inhibits

Caption: this compound's protective role in excitotoxicity.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mdivi-1 is a cell-permeable small molecule that has gained significant attention as a selective inhibitor of dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.[1][2][3] By inhibiting Drp1-mediated mitochondrial division, this compound has been utilized in a wide range of in vitro studies to investigate the role of mitochondrial dynamics in various cellular processes, including apoptosis, cell viability, and mitochondrial function.[1][4][5] These application notes provide a comprehensive overview of recommended this compound concentrations for in vitro studies, detailed experimental protocols, and insights into its mechanism of action.

Mechanism of Action

This compound primarily functions by inhibiting the GTPase activity of Drp1, which is essential for its role in mitochondrial fission.[2][3] This inhibition prevents the translocation and assembly of Drp1 at the mitochondrial outer membrane, thereby blocking the division of mitochondria.[2] The consequence of this inhibition is an elongation of the mitochondrial network. It is important to note that some studies have reported off-target effects of this compound, particularly at higher concentrations (≥25-50 µM), including the inhibition of mitochondrial respiratory complex I.[6][7][8] Therefore, careful dose-response studies and the use of appropriate controls are crucial for interpreting experimental results.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific assay being performed. The following table summarizes recommended concentration ranges from various in vitro studies.

Cell TypeAssay TypeThis compound Concentration (µM)Incubation TimeKey Findings
Human Renal Tubular Epithelial (HK-2)Cell Viability (AKI models)1 - 56 - 48 hOptimal protective concentrations varied with the injury model (3 µM for Iohexol, 1 µM for Gentamicin, 5 µM for Cisplatin).[9]
Neurons (cultured)Neuroprotection (Excitotoxicity)5024 hAttenuated NMDA-induced reduction in neuronal viability.[4]
Mouse Skeletal Myoblasts (C2C12)Apoptosis Inhibition10 - 502 hProgressively prevented staurosporine-induced apoptotic morphology.[10]
Vascular Smooth Muscle Cells (VSMCs)Mitochondrial Fission Inhibition5015 - 60 minSignificantly inhibited hypoxia-induced mitochondrial fission.[11]
Engineered Skeletal MyotubesMitochondrial Function10 - 258 h25 µM increased maximal respiration and spare respiratory capacity.[12]
Porcine EmbryosDevelopmental Competence10 - 506 days50 µM significantly decreased the rate of blastocyst formation.[5]
H9c2 Cardiac Muscle CellsApoptosis Inhibition13 h (pretreatment)Optimal concentration to prevent sodium azide-induced cell death.[13]
Breast Cancer Cells (MCF-7, MDA-MB-231)Cell Detachment25 - 5024 - 48 hInduced detachment of viable cells from culture plates.[14]
Human Cancer Cells (A375, GAK, A549)Apoptosis Sensitization (TRAIL)12.5 - 5072 hSensitized cancer cells to TRAIL-induced apoptosis.[15]
L1210 CellsCell Death Attenuation572 hSignificantly attenuated cell death.[3]
INS-1E Pancreatic Beta CellsMitochondrial Fragmentation Inhibition5012 hInhibited mitochondrial fragmentation and increased viability under hypoxia.[3]
R28 Retinal Precursor CellsMitochondrial Morphology52 hRetained elongated mitochondrial networks after irradiation.[3]

Experimental Protocols

This compound Stock Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • This compound is insoluble in water and ethanol but is soluble in DMSO (≥17.65 mg/mL).[1]

  • To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO.

  • Gentle warming to 37°C or sonication can aid in dissolution.[1]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for several months.[1]

Note: When diluting the stock solution into aqueous cell culture media, add the this compound stock slowly while vortexing to prevent precipitation. The final DMSO concentration in the culture medium should not exceed 0.2% to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (DMSO alone) in your experiments.

Cell Viability Assay (e.g., using CCK-8)

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) diluted in fresh culture medium. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

  • Cells of interest

  • 6-well culture plates

  • Complete culture medium

  • This compound stock solution

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Pre-treat the cells with the desired concentration of this compound for a specified time (e.g., 1-3 hours).

  • Induce apoptosis using an appropriate stimulus (e.g., staurosporine). Include control groups: untreated, this compound alone, and stimulus alone.

  • Incubate for the required duration to induce apoptosis.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of apoptotic cells (Annexin V positive).

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Materials:

  • Cells of interest

  • Culture plates or coverslips for microscopy

  • Complete culture medium

  • This compound stock solution

  • JC-1 reagent

  • Fluorescence microscope or flow cytometer

Protocol:

  • Culture and treat cells with this compound as described in the previous protocols.

  • After treatment, remove the culture medium and wash the cells with PBS.

  • Incubate the cells with the JC-1 staining solution (prepared according to the manufacturer's protocol) for 15-30 minutes at 37°C.[5]

  • Wash the cells with PBS to remove the excess stain.

  • Analyze the cells promptly using a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.

  • Alternatively, the cells can be harvested and analyzed by flow cytometry to quantify the ratio of red to green fluorescence.

Mitochondrial Respiration Analysis (Seahorse XF Assay)

Materials:

  • Cells of interest

  • Seahorse XF Cell Culture Microplates

  • Complete culture medium

  • This compound stock solution

  • Seahorse XF Analyzer

  • Assay reagents: oligomycin, FCCP, rotenone/antimycin A

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treat the cells with this compound for the desired duration.

  • Prior to the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Load the sensor cartridge with the assay reagents (oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Perform the assay using the Seahorse XF Analyzer.[7][8]

  • Analyze the oxygen consumption rate (OCR) data to determine the effect of this compound on mitochondrial respiration.

Visualizations

Mdivi1_Signaling_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_apoptosis Apoptosis Stress Stress Drp1_inactive Inactive Drp1 (Cytosolic) Stress->Drp1_inactive Activates Drp1_active Active Drp1 (Mitochondrial) Drp1_inactive->Drp1_active Translocates to Mitochondria Mitochondrial_Fission Mitochondrial Fission Drp1_active->Mitochondrial_Fission MOMP MOMP Mitochondrial_Fission->MOMP Promotes Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Mdivi1 This compound Mdivi1->Drp1_active Inhibits

Caption: this compound signaling pathway in apoptosis.

Mdivi1_Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture Stock_Prep Prepare this compound Stock Solution (in DMSO) Start->Stock_Prep Cell_Seeding Seed Cells in Appropriate Plate Start->Cell_Seeding Treatment Treat Cells with this compound (and Controls) Stock_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Viability Cell Viability (e.g., CCK-8) Incubation->Viability Apoptosis Apoptosis (e.g., Annexin V) Incubation->Apoptosis Mito_Potential Mitochondrial Potential (e.g., JC-1) Incubation->Mito_Potential Respiration Mitochondrial Respiration (e.g., Seahorse) Incubation->Respiration End Data Analysis and Interpretation Viability->End Apoptosis->End Mito_Potential->End Respiration->End

Caption: General experimental workflow for in vitro studies with this compound.

References

Application Notes & Protocols: Utilizing Mdivi-1 in Animal Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, including Alzheimer's (AD), Parkinson's (PD), and Huntington's (HD), are characterized by the progressive loss of neuronal structure and function. A critical factor implicated in the pathology of these diseases is mitochondrial dysfunction.[1][2] Mitochondria are essential for neuronal survival, providing ATP, regulating calcium homeostasis, and mediating apoptosis. The dynamic processes of mitochondrial fission (division) and fusion (merging) are vital for maintaining a healthy mitochondrial network.

In many neurodegenerative states, there is a shift towards excessive mitochondrial fission, leading to fragmented, dysfunctional mitochondria.[3] This process is primarily mediated by the GTPase Dynamin-related protein 1 (Drp1).[4][5] Consequently, inhibiting Drp1 has emerged as a promising therapeutic strategy.

Mdivi-1 (Mitochondrial Division Inhibitor 1) is a cell-permeable small molecule widely investigated as an inhibitor of Drp1.[5][6] It has been shown to cross the blood-brain barrier, making it a valuable tool for in vivo studies of neurodegeneration.[1][7] However, it is crucial for researchers to note that while this compound is often used as a Drp1 inhibitor, evidence suggests it also has off-target effects, notably as a reversible inhibitor of mitochondrial Complex I.[8] This dual mechanism may contribute to its observed effects and should be considered during experimental design and data interpretation.

Mechanism of Action

The neuroprotective effects of this compound are attributed to several interconnected mechanisms:

  • Inhibition of Mitochondrial Fission: The primary putative mechanism is the inhibition of Drp1 GTPase activity, which blocks the self-assembly of Drp1 required for mitochondrial division.[5][9] This leads to an elongated and more interconnected mitochondrial network, which is thought to be more resilient to stress.

  • Modulation of Bioenergetics and ROS: this compound can reversibly inhibit Complex I of the electron transport chain.[8] This action can modulate the production of reactive oxygen species (ROS), which are heavily implicated in neurodegenerative damage.[1][8]

  • Inhibition of Apoptosis: this compound has been shown to block the release of cytochrome c from mitochondria and reduce the activation of caspases (caspase-3 and -9), key steps in the intrinsic apoptotic pathway.[1][10][11] It can also modulate the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[10][11]

  • Regulation of Mitophagy: Drp1 is important for segregating damaged mitochondria for removal via mitophagy. By inhibiting Drp1, this compound can attenuate the activation of PINK1/Parkin-mediated mitophagy.[1][12]

  • Calcium Homeostasis: this compound can attenuate cytosolic and mitochondrial calcium overload during excitotoxic conditions, a common feature in neuronal injury.[1][13]

Mdivi1_Mechanism cluster_Mdivi1 This compound cluster_Targets Molecular Targets cluster_Cellular Cellular Processes cluster_Outcome Neuroprotective Outcome Mdivi1 This compound Drp1 Drp1 (Dynamin-related protein 1) Mdivi1->Drp1 Inhibits ComplexI Mitochondrial Complex I Mdivi1->ComplexI Inhibits Fission Mitochondrial Fission ROS ROS Production Apoptosis Apoptosis (Cytochrome c release) Mdivi1->Apoptosis Inhibits Ca Ca2+ Overload Mdivi1->Ca Reduces Drp1->Fission Mediates Mitophagy Mitophagy Drp1->Mitophagy Required for ComplexI->ROS Contributes to Fission->Apoptosis Promotes Outcome Reduced Neuronal Damage Improved Mitochondrial Function Enhanced Cell Survival ROS->Apoptosis Induces Ca->Apoptosis Triggers

Caption: this compound's multifaceted mechanism of action for neuroprotection.

Application Data in Neurodegenerative Disease Models

This compound has been tested in various animal models, consistently demonstrating protective effects. The following tables summarize key quantitative findings.

Alzheimer's Disease (AD)

This compound treatment in AD mouse models has been shown to reduce amyloid pathology, mitigate oxidative stress, and rescue cognitive deficits.[7][14]

Animal ModelThis compound Dose & AdministrationDurationKey Quantitative OutcomesReference
CRND8 Mice 50 mg/kg, i.p.3 months~50% reduction in amyloid plaque area.[7]
APP/PS1 Mice 10 mg/kg & 40 mg/kg, oral gavage38 daysSignificant reduction in Aβ plaques in hippocampus and cortex; ~40-50% reduction in BACE1 protein expression.[14]
APP/PS1 Mice 10 mg/kg & 40 mg/kg, oral gavage4 weeksIncreased time spent in target quadrant in Morris Water Maze; increased latency time in passive avoidance task.[15]
AβO-injected Mice 40 mg/kg, i.p.7 daysRescued novel object recognition (NOR) memory deficits.[16]
Parkinson's Disease (PD)

In PD models, this compound protects dopaminergic neurons from degeneration and improves motor performance.[1][17]

Animal ModelThis compound Dose & AdministrationDurationKey Quantitative OutcomesReference
A53T-α-synuclein Rats 20 mg/kg, i.p.8 weeksPrevented the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[18]
PINK1-KO Mice 50 mg/kg, i.p.AcuteCorrected dysfunctional dopamine release deficits.[17]
MPTP-treated Mice 50 mg/kg, i.p.Pre-treatmentProvided significant protection of dopaminergic neurons against the MPTP toxin.[17]
6-OHDA-damaged Rats Not specifiedNot specifiedAttenuated behavior deficits and increased the number of dopaminergic neurons.[1]
Huntington's Disease (HD)

While most HD research with this compound has been in vitro, it shows promise by correcting abnormal mitochondrial dynamics.[9][19]

Model SystemThis compound ConcentrationDurationKey Quantitative OutcomesReference
STHdhQ111/Q111 cells 25 µM & 50 µMNot specifiedSignificantly decreased mRNA expression of fission genes (Drp1, Fis1) and increased fusion genes (Mfn1, Mfn2, Opa1).[9]
Cerebral Ischemia & Traumatic Brain Injury (TBI)

These acute injury models share pathological pathways with chronic neurodegeneration, such as apoptosis and oxidative stress.

Animal ModelThis compound Dose & AdministrationTimingKey Quantitative OutcomesReference
Rat Cardiac Arrest 1.2 mg/kg, i.v.Post-ROSCSignificantly increased 72-hour survival rate and improved neurological function.[4]
Rat TBI 1.2 mg/kg, i.p.Post-TBIAlleviated TBI-induced blood-brain barrier disruption and cell death.[12]
Rat SAH 1.2 mg/kg30 min post-SAHMarkedly improved neurologic deficits and alleviated brain edema.[20]

Experimental Protocols

Protocol 1: this compound Preparation and Administration in Rodents

This protocol outlines the standard procedure for preparing and administering this compound to mouse or rat models.

Materials:

  • This compound powder (e.g., from Sigma-Aldrich, Tocris)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Saline (0.9% NaCl), sterile

  • Corn oil (for oral gavage, optional)

  • Appropriate syringes and needles (for i.p.) or gavage needles.

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). This compound is soluble in DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (for Intraperitoneal - i.p. - Injection):

    • On the day of injection, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution with sterile saline to the final desired concentration. Crucially, the final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

    • For example, to prepare a 10 mg/kg dose for a 25g mouse (injection volume 100 µL):

      • Required this compound: 10 mg/kg * 0.025 kg = 0.25 mg

      • Volume of stock (50 mg/mL): 0.25 mg / 50 mg/mL = 5 µL

      • Final volume: 100 µL. Add 95 µL of saline to the 5 µL of stock solution. This results in a final DMSO concentration of 5%.

    • Prepare a vehicle control solution with the same final concentration of DMSO in saline.

  • Administration:

    • Intraperitoneal (i.p.) Injection: Administer the prepared this compound solution or vehicle control to the animal via i.p. injection. Dosages commonly range from 1.2 mg/kg to 50 mg/kg.[4][14][17]

    • Oral Gavage: For oral administration, the this compound solution can be prepared in a vehicle like corn oil. Doses of 10-40 mg/kg have been used effectively.[14][15]

  • Treatment Schedule:

    • Administration is typically performed once daily.

    • The duration can range from a single dose for acute models to several weeks or months for chronic neurodegenerative models.[14][15]

Mdivi1_Workflow start Start: Animal Model of Neurodegeneration prep Prepare this compound and Vehicle Solutions start->prep treatment Daily Administration (e.g., i.p. or oral gavage) for X weeks prep->treatment behavior Behavioral Testing (e.g., MWM, Rotarod) treatment->behavior tissue Tissue Collection (Brain Perfusion & Dissection) behavior->tissue analysis Biochemical & Histological Analysis (Western, IHC, Assays) tissue->analysis end Endpoint: Data Analysis & Interpretation analysis->end

Caption: A typical experimental workflow for using this compound in vivo.

Protocol 2: Key Efficacy Assessment Methods

1. Behavioral Analysis

  • Purpose: To assess functional outcomes (cognition, motor skills).

  • Methods:

    • Morris Water Maze (MWM): For assessing spatial learning and memory, particularly in AD models.[15] This involves training mice to find a hidden platform in a pool of water and testing their memory of its location.

    • Passive Avoidance Test: To evaluate fear-associated memory.[15]

    • Rotarod Test: To measure motor coordination and balance, primarily used in PD and HD models.[21]

    • Note: Detailed protocols for these standard behavioral tests are widely available and should be followed to ensure consistency and validity.[21][22]

2. Histological and Immunohistochemical (IHC) Analysis

  • Purpose: To visualize and quantify pathological changes in brain tissue.

  • Sample Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed, and processed for paraffin embedding or cryosectioning.[23][24]

  • Key IHC Markers:

    • Aβ Plaques (AD): Anti-Aβ antibodies (e.g., 6E10, 82E1).[7][14]

    • Neuronal Survival: Nissl staining for neuron counting or TUNEL staining for detecting apoptotic cells.[12]

    • Dopaminergic Neurons (PD): Anti-Tyrosine Hydroxylase (TH) antibody.[18]

    • Mitochondrial Morphology: Anti-TOM20 or Anti-HSP60 antibodies to visualize mitochondria.[18]

3. Biochemical Assays from Brain Homogenates

  • Purpose: To quantify changes in protein levels and mitochondrial function.

  • Sample Preparation: Brain regions of interest (e.g., hippocampus, cortex, striatum) are rapidly dissected, flash-frozen, and homogenized in appropriate lysis or mitochondrial isolation buffers.

  • Methods:

    • Western Blotting: To measure protein levels. Key targets include:

      • Mitochondrial Dynamics: Drp1, p-Drp1(Ser616), Mfn1, Mfn2, Opa1.[25]

      • Apoptosis: Cleaved Caspase-3, Bax, Bcl-2, Cytochrome c (in cytosolic vs. mitochondrial fractions).[10][11]

      • AD Pathology: BACE1, APP-CTFs.[14]

      • Mitophagy: PINK1, Parkin.[25]

    • Mitochondrial Function Assays:

      • ATP Levels: Measured using luminescence-based kits (e.g., CellTiter-Glo).[12]

      • Mitochondrial Membrane Potential (ΔΨm): Assessed using fluorescent dyes like JC-1 or TMRE.[26][27] A decrease in the red/green fluorescence ratio for JC-1 indicates depolarization.

      • ROS Production: Mitochondrial superoxide can be measured with probes like MitoSOX Red.[12]

      • Oxygen Consumption Rate (OCR): Measured using specialized equipment like a Seahorse XF Analyzer to assess the function of the electron transport chain.[26]

Considerations and Limitations

  • Specificity: The most significant consideration is that this compound is not a completely specific inhibitor of Drp1.[8] Its inhibitory effect on mitochondrial Complex I can confound results. Experiments should include controls to dissect these different effects where possible, or results should be interpreted with this caveat in mind.

  • Dose-Dependency: The effects of this compound can be dose-dependent, and the optimal dose may vary between animal models and disease states.[28] Pilot studies are recommended to determine the most effective dose with minimal toxicity.

  • Pharmacokinetics: this compound is reported to cross the blood-brain barrier with a half-life of approximately 12 hours, making daily administration suitable for maintaining therapeutic levels.[1]

Conclusion

This compound is a powerful and widely used research tool for investigating the role of mitochondrial dynamics in neurodegenerative diseases. It has consistently demonstrated neuroprotective effects across a range of in vivo models, reducing pathological hallmarks and improving functional outcomes. However, professionals in research and drug development must remain aware of its complex mechanism of action, including its off-target effects on mitochondrial respiration. By employing rigorous experimental design and appropriate controls, this compound can continue to provide valuable insights into disease pathogenesis and serve as a scaffold for the development of more specific therapeutics targeting mitochondrial dysfunction.

References

Application Notes: Mdivi-1 in Ischemia-Reperfusion Injury (IRI) Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mitochondrial division inhibitor 1 (Mdivi-1) is a cell-permeable quinazolinone derivative widely utilized in preclinical research as a selective inhibitor of the mitochondrial fission protein, Dynamin-related protein 1 (Drp1).[1] Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. A key pathological feature of IRI is excessive mitochondrial fission, driven by the activation of Drp1.[2] This process leads to mitochondrial fragmentation, dysfunction, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors, culminating in cell death.[2][3] this compound has been investigated as a therapeutic agent to mitigate IRI in various organs, including the brain, heart, kidney, and spinal cord, primarily by preventing Drp1-mediated mitochondrial fission.[1][4]

Mechanism of Action

The protective effects of this compound in IRI are attributed to two main, and potentially overlapping, mechanisms:

  • Drp1-Dependent Inhibition of Mitochondrial Fission: The primary and most cited mechanism is the inhibition of Drp1's GTPase activity.[5] During IRI, Drp1 translocates from the cytosol to the mitochondrial outer membrane, where it oligomerizes and constricts mitochondria, causing them to fragment. This compound is thought to block this process, thereby preserving mitochondrial morphology and function.[3][6] This inhibition prevents mitochondrial outer membrane permeabilization, reduces the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF), and subsequently attenuates caspase activation and cell death.[7][8] By stabilizing mitochondria, this compound also helps to decrease ROS production and oxidative stress.[9]

  • Drp1-Independent Effects (Off-Target): Several studies have reported that this compound can exert effects independently of Drp1. A significant off-target effect is the reversible inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[10][11] This action can modulate mitochondrial respiration and ROS production in a manner that may be protective under conditions relevant to IRI.[10] This finding suggests that some of the neuroprotective and cardioprotective effects observed with this compound treatment might be more complex than initially thought and not solely reliant on the inhibition of mitochondrial fission.[10][12]

Visualizing this compound's Mechanism of Action

cluster_0 Ischemia-Reperfusion Injury (IRI) cluster_1 Drp1-Dependent Pathway cluster_2 Drp1-Independent Pathway IRI Cellular Stress (Hypoxia, Reoxygenation) Drp1_act Drp1 Activation & Mitochondrial Translocation IRI->Drp1_act Mito_fission Excessive Mitochondrial Fission Drp1_act->Mito_fission Mito_dys Mitochondrial Dysfunction (ΔΨm loss, mPTP opening) Mito_fission->Mito_dys ROS ↑ Reactive Oxygen Species (ROS) Mito_dys->ROS Apoptosis Apoptosis (Cytochrome c release, Caspase activation) Mito_dys->Apoptosis Cell_death Cell Death & Tissue Injury ROS->Cell_death Apoptosis->Cell_death ComplexI Mitochondrial Complex I Mod_ROS Modulation of Respiration & ROS Production ComplexI->Mod_ROS Mod_ROS->Cell_death Reduces Injury Mdivi1 This compound Mdivi1->Drp1_act Inhibits Mdivi1->ComplexI Inhibits

Caption: Proposed mechanisms of this compound in mitigating Ischemia-Reperfusion Injury.

Quantitative Data Summary

The efficacy of this compound has been demonstrated across various IRI models. The following tables summarize key quantitative findings from preclinical studies.

Table 1: this compound in Cerebral and Spinal Cord IRI Models
Model TypeSpeciesThis compound Dose & RouteAdministration TimingKey Quantitative OutcomesReference(s)
Cerebral IRI
MCAORat1 mg/kg, i.p.Immediately after 2h ischemia, before reperfusionDecreased infarct volume, improved neurological function.[6]
Systematic ReviewRodentsVarious (e.g., 1.2-20 mg/kg, i.p. or i.v.)Pre-, during, or post-ischemiaAttenuated dissipation of mitochondrial membrane potential, reduced ATP depletion, decreased pro-apoptotic factors (Bax, Cytochrome c, Caspases).[7][8]
Spinal Cord IRI
Aortic occlusionRat1 mg/kgN/AMitigated spinal cord edema and neurological dysfunction.[1]
Glutamate InjuryCultured Neurons10 µMN/AAttenuated neuronal injury and apoptosis.[1]
Table 2: this compound in Cardiac and Renal IRI Models
Model TypeSpeciesThis compound Dose & RouteAdministration TimingKey Quantitative OutcomesReference(s)
Cardiac IRI
LangendorffRat25 µM in perfusateAt the onset of reperfusionImproved LV developed pressure (92 vs 28 mmHg), lowered LV end-diastolic pressure (10 vs 86 mmHg).[3]
LangendorffRat25 µM in perfusate5 min following ischemiaReduced infarct size from 46% ± 3% to 24% ± 2%.[5]
Coronary OcclusionRat1.2 mg/kg, i.v.Prior to ischemia, during ischemia, or at reperfusionAll timings reduced infarct size and improved LV function, with pre-ischemia being most effective.[13][14]
Coronary OcclusionPig1.2 mg/kg, intracoronary10 min prior to reperfusionNo reduction in MI size (50.5% vs 49.2% in control) or preservation of LV function.[15]
Renal IRI
Bilateral ClampingMouseN/APre-treatmentProtected against IRI-induced kidney injury.[16]
General IRIN/AN/AN/AAttenuates tubular cell apoptosis.[17]
Table 3: this compound in Other IRI Models
Model TypeSpeciesThis compound Dose & RouteAdministration TimingKey Quantitative OutcomesReference(s)
Lower-Limb IRI
TourniquetMouse (Young & Old)50 mg/kg, i.p.1h before ischemiaFailed to protect against mitochondrial respiration impairment; did not reduce ROS production.[4][18]

Note: The lack of efficacy in large animal (pig) and specific peripheral (skeletal muscle) models highlights the need for further investigation into dosing, delivery, and model-specific effects.[4][15]

Experimental Protocols

Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model and this compound Administration

This protocol describes a common method for inducing focal cerebral ischemia in rats, followed by this compound treatment.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound (Sigma-Aldrich, M0199 or equivalent)

  • Vehicle (e.g., DMSO, saline with 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane)

  • 4-0 monofilament nylon suture with a rounded tip

  • Surgical tools, heating pad, rectal probe

Procedure:

  • Animal Preparation: Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance). Maintain body temperature at 37°C using a heating pad and rectal probe.

  • Surgical Procedure (MCAO):

    • Place the rat in a supine position. Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA. Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA and insert the 4-0 nylon suture. Advance the suture through the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin (approx. 18-20 mm).

    • Secure the suture in place and remove the temporary clamps.

  • Ischemia Period: Maintain the occlusion for the desired duration (e.g., 2 hours).[6]

  • This compound Administration:

    • Prepare this compound solution for injection (e.g., 1 mg/kg).[6] this compound is typically dissolved in DMSO to create a stock solution and then diluted in saline for injection.

    • At the end of the ischemia period, administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Reperfusion: Immediately following injection, carefully withdraw the nylon suture to restore blood flow to the MCA.

  • Post-operative Care: Suture the incision and allow the animal to recover in a warm cage. Provide access to food and water. Monitor for neurological deficits.

  • Endpoint Analysis: After the desired reperfusion period (e.g., 24 or 48 hours), euthanize the animal for tissue analysis (e.g., TTC staining for infarct volume).

Visualizing the Experimental Workflow

A 1. Animal Acclimatization (e.g., 1 week) B 2. Randomization (Vehicle vs. This compound Group) A->B C 3. Anesthesia & Surgical Prep B->C D 4. Ischemia Induction (e.g., MCAO for 2h) C->D E 5. Drug Administration (this compound or Vehicle, i.p.) D->E F 6. Reperfusion (Suture withdrawal) E->F G 7. Post-operative Monitoring & Neurological Scoring (e.g., 24h) F->G H 8. Euthanasia & Tissue Harvest G->H I 9. Endpoint Analysis (Infarct Volume, Histology, Western Blot) H->I

Caption: General experimental workflow for testing this compound in an in vivo IRI model.

Protocol 2: Infarct Volume Assessment with TTC Staining

This protocol is used to visualize and quantify the ischemic infarct area in brain tissue.

Materials:

  • Freshly harvested brain tissue from Protocol 1

  • 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS), light-protected

  • Brain matrix slicer

  • 10% neutral buffered formalin

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Brain Harvest: Euthanize the animal and immediately decapitate. Carefully extract the whole brain and briefly rinse in ice-cold PBS.

  • Slicing: Place the brain in a chilled brain matrix slicer. Cut the brain into uniform coronal sections (e.g., 2 mm thick).

  • Staining:

    • Immerse the brain slices in the 2% TTC solution in a petri dish.

    • Incubate at 37°C for 15-30 minutes in the dark. Healthy, viable tissue with intact mitochondrial dehydrogenase activity will stain red, while the infarcted tissue will remain unstained (white).

  • Fixation: After staining, transfer the slices to 10% neutral buffered formalin for at least 24 hours to fix the tissue and enhance the color contrast.

  • Imaging: Arrange the stained slices sequentially on a flat surface and capture a high-resolution digital image. Include a scale bar in the image.

  • Quantification:

    • Open the image in software like ImageJ.

    • For each slice, measure the total area of the hemisphere and the area of the infarct (white region).

    • Calculate the infarct volume, often corrected for edema, using the following formula for each slice and summing the results:

      • Corrected Infarct Area = [Area of Contralateral Hemisphere] - ([Area of Ipsilateral Hemisphere] - [Infarct Area])

      • Infarct Volume = Σ (Corrected Infarct Area × Slice Thickness)

    • Express the final result as a percentage of the total brain or contralateral hemisphere volume.

References

Application Notes and Protocols: Immunofluorescence Staining for Mitochondrial Morphology after Mdivi-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are dynamic organelles that constantly undergo fission and fusion to maintain cellular homeostasis. The balance between these processes is crucial for cell health, and disruptions are implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases.[1] Mitochondrial fission is primarily mediated by the dynamin-related protein 1 (Drp1).[2][3] Mdivi-1 is a small molecule that has been widely used as an inhibitor of Drp1-mediated mitochondrial fission.[4][5][6] By inhibiting Drp1, this compound is reported to promote a more fused and elongated mitochondrial network.[2][4] However, it is important to note that some studies suggest this compound may have off-target effects, including the inhibition of mitochondrial Complex I.[7][8]

These application notes provide a detailed protocol for the immunofluorescence staining of mitochondria to visualize and quantify morphological changes in response to this compound treatment.

Data Presentation

The effects of this compound on mitochondrial morphology are often quantified by measuring various parameters. The following table summarizes representative quantitative data from studies investigating the impact of this compound.

Cell TypeThis compound ConcentrationIncubation TimeObserved Effect on Mitochondrial MorphologyQuantitative MetricsReference
Neuroblastoma (N2a)25 µMNot SpecifiedIncreased mitochondrial network and length, reduced number of mitochondria.Increased mRNA and protein levels of fusion proteins (Mfn1, Mfn2, Opa1); Decreased levels of fission proteins (Drp1, Fis1).[4][9]
Primary Cortical Neurons50 µM1 hourAttenuated NMDA-induced mitochondrial fission.Reduced percentage of cells with fragmented mitochondria from ~82% to ~3% (with 30 µM NMDA) and from ~93% to ~33% (with 100 µM NMDA).[5][10]
Human Endothelial Progenitor Cells (EPCs)12.5 µM24 hoursElongated mitochondrial morphology.Visual assessment of mitochondrial elongation via confocal microscopy.[11]
Human Kidney (HK-2) cells1-5 µM6 hoursReduced drug-induced mitochondrial fission and increased fusion.Decreased percentage of cells with fission morphology and increased percentage with fusion morphology.[12]
APP/PS1 mouse model10 and 40 mg/kg (daily)38 daysReduced mitochondrial fragmentation in the brain.Increased mitochondrial length.[13]

Experimental Protocols

Protocol: Immunofluorescence Staining of Mitochondria in Cultured Cells Treated with this compound

This protocol details the steps for treating cultured cells with this compound and subsequently performing immunofluorescence staining to visualize mitochondrial morphology.

Materials:

  • Cultured cells (e.g., HeLa, COS-7, N2a, primary neurons)

  • Glass coverslips or chamber slides[14]

  • Cell culture medium

  • This compound (Mitochondrial Division Inhibitor 1)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Phosphate-Buffered Saline (PBS)[15]

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)[14][15]

  • Permeabilization Buffer (e.g., 0.1-0.3% Triton X-100 in PBS)[3][15]

  • Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.05% Triton X-100)[3][14]

  • Primary Antibody against a mitochondrial marker (e.g., Anti-Tom20, Anti-HSP60, Anti-Cytochrome c)

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade Mounting Medium[15]

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips or chamber slides at a density that will result in 50-70% confluency at the time of staining.[16]

    • Allow cells to adhere and grow for 24-48 hours.

    • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-50 µM).[5][7]

    • Treat cells with the this compound containing medium for the desired duration (e.g., 1-24 hours).[5][7] Include a vehicle control group treated with an equivalent concentration of DMSO.

  • Fixation:

    • Aspirate the cell culture medium.

    • Gently wash the cells once with warm PBS.[3]

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15-20 minutes at room temperature.[3][14]

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[3][15]

  • Permeabilization:

    • Add the permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 5-10 minutes at room temperature.[3]

    • Wash the cells three times with PBS for 5 minutes each.[3]

  • Blocking:

    • Add blocking buffer to the cells and incubate for 1 hour at room temperature to block non-specific antibody binding.[3]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against a mitochondrial marker (e.g., anti-Tom20) in the blocking buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

    • Incubate overnight at 4°C or for 1-2 hours at room temperature.[3]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.[3]

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature in the dark.[3]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each in the dark.[3]

    • If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells a final time with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.[15]

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images and analyze mitochondrial morphology. Quantitative analysis can be performed using software like ImageJ to measure parameters such as mitochondrial length, aspect ratio, and form factor.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_culture Seed cells on coverslips treatment Treat with this compound or Vehicle (DMSO) cell_culture->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA or Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (e.g., anti-Tom20) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab imaging Fluorescence Microscopy secondary_ab->imaging quantification Quantitative Analysis of Mitochondrial Morphology imaging->quantification

Fig. 1: Experimental workflow for immunofluorescence staining of mitochondria after this compound treatment.

mdivi1_pathway cluster_fission Mitochondrial Fission cluster_fusion Mitochondrial Fusion cluster_morphology Mitochondrial Morphology Drp1_inactive Inactive Drp1 (Cytosolic) Drp1_active Active Drp1 (Recruited to Mitochondria) Drp1_inactive->Drp1_active Activation Signals Fission Mitochondrial Fission Drp1_active->Fission Fusion Mitochondrial Fusion Fragmented Fragmented Mitochondria Fission->Fragmented Mfn1_2 Mfn1/2 Mfn1_2->Fusion Outer Membrane Fusion Opa1 Opa1 Opa1->Fusion Inner Membrane Fusion Elongated Elongated/Fused Mitochondria Fusion->Elongated Mdivi1 This compound Mdivi1->Drp1_active Inhibition

Fig. 2: Signaling pathway of this compound's proposed effect on mitochondrial dynamics.

References

Application Notes and Protocols: Western Blot Analysis of Drp1 Phosphorylation Following Mdivi-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the phosphorylation status of Dynamin-related protein 1 (Drp1) after treatment with Mdivi-1, a putative inhibitor of Drp1. This document includes detailed experimental protocols, data presentation tables, and visual diagrams of the relevant signaling pathway and experimental workflow.

Introduction

Drp1 is a key GTPase that mediates mitochondrial fission, a process crucial for mitochondrial quality control, cell division, and apoptosis. The activity of Drp1 is regulated by post-translational modifications, most notably phosphorylation. Phosphorylation at Serine 616 (p-Drp1 Ser616) is generally considered an activating mark, promoting Drp1's translocation to the mitochondria and subsequent fission events. Conversely, phosphorylation at Serine 637 (p-Drp1 Ser637) is often associated with an inhibitory effect on Drp1 activity.

This compound is a widely used small molecule reported to inhibit Drp1-dependent mitochondrial fission.[1] It is often employed to investigate the role of mitochondrial dynamics in various cellular processes and disease models. However, emerging evidence suggests that this compound may also exert off-target effects, including the reversible inhibition of mitochondrial complex I.[2][3] Therefore, careful analysis of Drp1 phosphorylation is essential to elucidate the precise mechanism of this compound's action in a given experimental context. Western blotting is a fundamental technique to quantify the levels of total Drp1 and its phosphorylated forms.

Signaling Pathway of Drp1 Phosphorylation

The phosphorylation of Drp1 at Serine 616 and Serine 637 is regulated by various kinases and phosphatases, influencing its subcellular localization and activity. The following diagram illustrates the key regulatory inputs on these phosphorylation sites and the putative inhibitory effect of this compound.

cluster_0 Upstream Kinases cluster_1 Drp1 Regulation cluster_2 Downstream Effect CDK1_CyclinB CDK1/Cyclin B pDrp1_S616 pDrp1 (Ser616) (Active) CDK1_CyclinB->pDrp1_S616 Phosphorylates PKA PKA pDrp1_S637 pDrp1 (Ser637) (Inactive) PKA->pDrp1_S637 Phosphorylates Drp1 Drp1 Drp1->pDrp1_S616 Drp1->pDrp1_S637 Mitochondrial_Fission Mitochondrial Fission pDrp1_S616->Mitochondrial_Fission Promotes pDrp1_S637->Mitochondrial_Fission Inhibits Mdivi_1 This compound Mdivi_1->pDrp1_S616 Inhibits Phosphorylation

Caption: Drp1 phosphorylation signaling pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for performing a Western blot analysis to assess the impact of this compound on Drp1 phosphorylation.

A Cell/Tissue Culture and this compound Treatment B Protein Extraction (Lysis) A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation (p-Drp1 Ser616, p-Drp1 Ser637, Total Drp1, Loading Control) F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis and Quantification I->J

Caption: Western blot experimental workflow.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from Western blot experiments, illustrating the potential effects of this compound on Drp1 phosphorylation. Data are presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and then to the vehicle control group.

Table 1: Effect of this compound on p-Drp1 (Ser616) Levels

Treatment GroupConcentration (µM)Duration (hours)Relative p-Drp1 (Ser616) / Total Drp1 Ratio (Mean ± SEM)Fold Change vs. Vehicle
Vehicle Control0241.00 ± 0.121.00
This compound10240.75 ± 0.090.75
This compound25240.48 ± 0.060.48
This compound50240.31 ± 0.050.31

Table 2: Effect of this compound on p-Drp1 (Ser637) Levels

Treatment GroupConcentration (µM)Duration (hours)Relative p-Drp1 (Ser637) / Total Drp1 Ratio (Mean ± SEM)Fold Change vs. Vehicle
Vehicle Control0241.00 ± 0.151.00
This compound10241.05 ± 0.181.05
This compound25240.98 ± 0.130.98
This compound50241.10 ± 0.201.10

Note: The above data are illustrative. Actual results may vary depending on the cell type, experimental conditions, and the specific biological context. Several studies have shown that this compound can reduce the phosphorylation of DRP1 at Ser616.[4][5]

Detailed Experimental Protocols

1. Cell Culture and this compound Treatment

  • Seed cells (e.g., HeLa, SH-SY5Y, or primary neurons) in appropriate culture dishes and grow to 70-80% confluency.

  • Prepare a stock solution of this compound (e.g., 10-50 mM in DMSO).

  • Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 25, 50 µM).

  • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Remove the old medium from the cells and replace it with the this compound containing medium or vehicle control medium.

  • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

2. Protein Extraction

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[6]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each sample using a Bradford or BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples by diluting with lysis buffer.

4. SDS-PAGE and Western Blotting

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]

  • Incubate the membrane with primary antibodies against p-Drp1 (Ser616), p-Drp1 (Ser637), total Drp1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point is often 1:1000.[8][9]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:10000 dilution in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the p-Drp1 and total Drp1 bands to the corresponding loading control band for each sample.

  • Calculate the ratio of normalized p-Drp1 to normalized total Drp1 to determine the relative phosphorylation level.

  • Express the results as a fold change relative to the vehicle-treated control group.

Important Considerations

  • This compound Specificity: Be aware of the potential off-target effects of this compound, particularly its inhibition of mitochondrial complex I.[2][3] Consider including Drp1-knockout or knockdown cells as a control to verify the Drp1-dependence of the observed effects.

  • Antibody Validation: Ensure the specificity of the primary antibodies used, especially the phospho-specific antibodies.

  • Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.

  • Experimental Replicates: Perform at least three independent experiments to ensure the reproducibility of the results.

By following these detailed protocols and considering the critical aspects of the experimental design, researchers can effectively utilize Western blot analysis to investigate the impact of this compound on Drp1 phosphorylation and gain valuable insights into the regulation of mitochondrial dynamics.

References

Live-Cell Imaging of Mitochondrial Dynamics with Mdivi-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are highly dynamic organelles that constantly undergo fission and fusion to maintain cellular homeostasis. This process, known as mitochondrial dynamics, is crucial for cell function, and its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders and cancer. Live-cell imaging provides a powerful tool to study these dynamic processes in real-time. Mdivi-1 (Mitochondrial Division Inhibitor-1) is a widely used small molecule for studying mitochondrial fission.

This document provides detailed application notes and protocols for utilizing this compound in live-cell imaging of mitochondrial dynamics. It also addresses the ongoing scientific discussion regarding its precise mechanism of action to ensure researchers can critically interpret their findings.

Mechanism of Action: A Dual Role

Initially identified as a selective inhibitor of the key mitochondrial fission protein, Dynamin-related protein 1 (Drp1), this compound has been reported to block the self-assembly of Drp1, leading to an elongation of the mitochondrial network.[1][2] This action is thought to occur through the inhibition of Drp1's GTPase activity.[3]

However, a significant body of evidence now suggests that this compound can also act as a reversible inhibitor of Complex I in the mitochondrial electron transport chain.[4][5] This activity can independently affect mitochondrial respiration and the production of reactive oxygen species (ROS). It is crucial for researchers to be aware of these dual potential mechanisms when designing experiments and interpreting data, as the observed effects of this compound may not be solely attributable to the inhibition of Drp1-mediated fission.

Signaling Pathways Influenced by this compound

This compound has been shown to modulate several signaling pathways, further highlighting its complex cellular effects. Understanding these pathways is essential for a comprehensive analysis of experimental outcomes.

  • NF-κB/JNK/SIRT3 Pathway: this compound has been reported to reduce mitochondrial fission and ROS production through the modulation of the NF-κB/JNK/SIRT3 signaling pathway, offering protective effects in certain models of acute kidney injury.[5]

  • RIP1-RIP3-DRP1 Pathway: In the context of pulmonary inflammation and ER stress, this compound has been shown to disrupt the RIP1-RIP3-DRP1 signaling axis, leading to the attenuation of NLRP3 inflammasome activation.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on mitochondrial dynamics and related cellular processes.

Table 1: Effects of this compound on Mitochondrial Morphology

Cell TypeThis compound ConcentrationIncubation TimeObserved Effect on Mitochondrial MorphologyReference
N2a cells25 µM, 75 µM24 hoursIncreased mitochondrial length and reduced number of mitochondria.[6]
Primary Cortical Neurons50 µM1 hourBlocked NMDA-induced mitochondrial fragmentation.[2][7]
Macrophages (RAW264.7)50 µM2 hours pre-treatment, then 24 hours with ox-LDLReduced the number of mitochondria by inhibiting fission.[8]
COS-7 cells50 µM1, 2, 6, or 24 hoursNo significant difference in mitochondrial size compared to vehicle control.[4]

Table 2: Effects of this compound on Protein Expression and Activity

Cell TypeThis compound ConcentrationIncubation TimeTarget Protein/ProcessObserved EffectReference
N2a cells25 µM, 75 µM24 hoursDrp1, Fis1 (fission proteins)Reduced mRNA and protein levels.[6]
N2a cells25 µM, 75 µM24 hoursMfn1, Mfn2, Opa1 (fusion proteins)Increased mRNA and protein levels.[6]
N2a cells25 µM, 75 µM24 hoursDrp1 GTPase activityDecreased activity.[6]
HEK293T cellsNot specifiedNot specifiedDrp1 phosphorylationReduced phosphorylation.[9]
Primary Cortical Neurons50 µMNot specifiedRecombinant Drp1 GTPase activityPoorly inhibited (Ki > 1.2 mM).[4]

Table 3: Effects of this compound on Cellular Processes

Cell TypeThis compound ConcentrationIncubation TimeCellular ProcessObserved EffectReference
Primary Cortical Neurons50 µMNot specifiedApoptosisReduced apoptosis as evidenced by decreased annexin V staining.[1]
HK-2 cells1-5 µMNot specifiedROS productionReduced ROS levels.[5]
Primary Cortical Neurons50 µM, 100 µMImmediateBasal and maximal respirationSignificant inhibition.[4]
Macrophages (RAW264.7)50 µM2 hours pre-treatment, then 24 hours with ox-LDLATP synthesisAmeliorated mitochondrial membrane potential and ATP synthesis.[8]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial Dynamics with this compound

This protocol outlines the steps for staining mitochondria in live cells, treating with this compound, and acquiring time-lapse images to observe changes in mitochondrial dynamics.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Complete cell culture medium

  • MitoTracker™ dye (e.g., MitoTracker™ Red CMXRos, MitoTracker™ Green FM)

  • This compound (stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)

  • Image analysis software (e.g., ImageJ/Fiji with mitochondrial analysis plugins)

Procedure:

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging. This allows for clear visualization of individual cells and their mitochondrial networks.

    • Incubate cells overnight in a 37°C, 5% CO₂ incubator to allow for adherence.

  • Mitochondrial Staining:

    • Prepare a working solution of MitoTracker™ dye in pre-warmed complete cell culture medium. The final concentration will depend on the specific dye and cell type, but a range of 100-500 nM is common.

    • Remove the culture medium from the cells and replace it with the MitoTracker™-containing medium.

    • Incubate the cells for 15-30 minutes at 37°C, 5% CO₂, protected from light.

    • Wash the cells twice with pre-warmed complete cell culture medium to remove excess dye.

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed complete cell culture medium at the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

    • Replace the medium in the dishes with the this compound or vehicle control solutions.

    • The incubation time for this compound can vary depending on the experimental goals. For observing acute effects on fission/fusion, pre-incubation for 1-2 hours is common. For longer-term studies, incubation can extend to 24 hours or more.

  • Live-Cell Imaging:

    • Place the dish on the microscope stage within the pre-warmed environmental chamber (37°C, 5% CO₂).

    • Allow the cells to acclimate for at least 15 minutes before starting image acquisition.

    • Using a confocal or high-resolution fluorescence microscope, locate a field of view with healthy, well-stained cells.

    • Set up time-lapse imaging parameters. The frame rate will depend on the speed of the dynamic process being observed. For mitochondrial fission/fusion events, a frame every 5-30 seconds is a good starting point.

    • Acquire images for the desired duration, ensuring to minimize phototoxicity by using the lowest possible laser power and exposure times.

  • Image Analysis:

    • Use image analysis software to quantify changes in mitochondrial morphology.

    • Common parameters to analyze include:

      • Mitochondrial Length/Aspect Ratio: To assess elongation versus fragmentation.

      • Number of Mitochondria per Cell: To quantify fission events.

      • Mitochondrial Network Branching: To evaluate the complexity of the mitochondrial network.

Visualizations

Signaling Pathway Diagrams

Mdivi1_Drp1_Pathway cluster_effect Effect Mdivi1 This compound Drp1 Drp1 (Dynamin-related protein 1) Mdivi1->Drp1 Inhibits Fission Mitochondrial Fission Drp1->Fission Promotes Elongation Mitochondrial Elongation (Network Formation)

Caption: this compound's proposed inhibitory effect on Drp1-mediated mitochondrial fission.

Mdivi1_ComplexI_Pathway Mdivi1 This compound ComplexI Mitochondrial Complex I Mdivi1->ComplexI Inhibits Respiration Mitochondrial Respiration ComplexI->Respiration Decreases ROS Reactive Oxygen Species (ROS) Production ComplexI->ROS Alters

Caption: this compound's alternative mechanism as a mitochondrial Complex I inhibitor.

Experimental Workflow

LiveCellImaging_Workflow start Start seed_cells Seed Cells on Glass-Bottom Dish start->seed_cells stain_mito Stain Mitochondria (e.g., MitoTracker™) seed_cells->stain_mito treat_mdivi1 Treat with this compound (or Vehicle) stain_mito->treat_mdivi1 live_imaging Time-Lapse Live-Cell Imaging treat_mdivi1->live_imaging analyze_data Image Analysis & Quantification live_imaging->analyze_data end End analyze_data->end

Caption: Workflow for live-cell imaging of mitochondrial dynamics with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Mdivi-1 Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Mdivi-1, specifically when the expected mitochondrial elongation is not observed.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is widely described as a selective, cell-permeable inhibitor of Dynamin-related protein 1 (Drp1).[1][2][3] Drp1 is a GTPase that plays a crucial role in mitochondrial fission, the process by which mitochondria divide.[1] By inhibiting the self-assembly and GTPase activity of Drp1, this compound is expected to block mitochondrial fission, leading to an elongated and more interconnected mitochondrial network.[1][3]

Q2: Why is mitochondrial elongation the expected phenotype after this compound treatment?

Mitochondrial morphology is maintained by a dynamic balance between fission (division) and fusion (merging) events. By inhibiting the key fission protein Drp1, this compound is expected to tip this balance towards fusion.[4][5] This shift results in the formation of longer, more interconnected mitochondrial networks, a phenotype often referred to as mitochondrial elongation.[1][4]

Q3: Are there known off-target or Drp1-independent effects of this compound?

Yes, several studies have reported Drp1-independent effects of this compound.[6][7] Notably, this compound has been shown to act as a reversible inhibitor of mitochondrial Complex I of the electron transport chain.[8][9] This inhibition can affect mitochondrial respiration and reactive oxygen species (ROS) production, independent of its effects on Drp1.[3][9] Some research suggests that the neuroprotective effects of this compound may be attributable to these Drp1-independent actions rather than its impact on mitochondrial fission.[6][7]

Q4: Has the efficacy of this compound as a Drp1 inhibitor been questioned?

Yes, the specificity and efficacy of this compound as a direct inhibitor of mammalian Drp1 have been a subject of debate.[4][5][10] Some studies have failed to observe mitochondrial elongation or direct inhibition of Drp1 GTPase activity at concentrations commonly used in cell culture.[9][10] These findings suggest that some of the observed cellular effects of this compound may occur through mechanisms other than direct Drp1 inhibition.[9]

Troubleshooting Guide: this compound Not Showing Expected Mitochondrial Elongation

This guide addresses common issues and provides potential solutions when this compound fails to induce the expected mitochondrial elongation in your experiments.

Problem Potential Cause Troubleshooting Steps
No change in mitochondrial morphology Suboptimal this compound Concentration: The effective concentration of this compound can be cell-type dependent. Higher concentrations may have off-target effects.[4]Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a low concentration (e.g., 10-25 µM) and titrate up, while monitoring for toxicity.[10]
Inappropriate Incubation Time: The time required to observe changes in mitochondrial morphology can vary.Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal incubation period for your experimental system.
Drp1-Independent Fission: In some contexts, mitochondrial fragmentation may be driven by mechanisms that are not dependent on Drp1.[6][7]Investigate alternative fission pathways or consider that this compound may not be effective against the specific stimulus you are using to induce fission. For example, this compound blocked NMDA-induced mitochondrial fission but not that triggered by sustained AMPA receptor activation in one study.[6][7]
Compound Inactivity: The this compound compound may have degraded.Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Test a fresh batch of the compound.
Increased Mitochondrial Fragmentation or Cell Death Cellular Stress/Toxicity: At higher concentrations or with prolonged exposure, this compound can induce cellular stress, potentially leading to mitochondrial fragmentation as a secondary effect.[8]Use the lowest effective concentration determined from your dose-response experiments. Assess cell viability using assays like MTT or Trypan Blue exclusion.
Inhibition of Complex I: this compound's inhibitory effect on mitochondrial Complex I can lead to impaired respiration and increased ROS production, which can be cytotoxic.[8][9]Measure mitochondrial respiration (e.g., using a Seahorse analyzer) and ROS levels (e.g., with MitoSOX Red) to assess off-target effects.
Inconsistent Results Between Experiments Variability in Experimental Conditions: Minor variations in cell density, passage number, or media composition can influence mitochondrial dynamics.Standardize your cell culture and experimental procedures meticulously. Use cells within a consistent passage number range.
Stimulus for Fission is Too Strong: The stimulus used to induce mitochondrial fission (if any) may be too potent, overriding the inhibitory effect of this compound.If you are co-treating with a fission-inducing agent, try reducing its concentration or the duration of exposure.

Experimental Protocols

Protocol for Assessing this compound Effect on Mitochondrial Morphology

This protocol provides a general framework for treating cells with this compound and evaluating changes in mitochondrial morphology.

1. Cell Culture and Seeding:

  • Culture your cells of interest under standard conditions to ~70-80% confluency.

  • Seed cells onto an appropriate imaging vessel (e.g., glass-bottom dishes or coverslips) at a density that allows for clear visualization of individual cells and their mitochondrial networks. Allow cells to adhere overnight.

2. This compound Preparation and Treatment:

  • Prepare a stock solution of this compound (e.g., 10-50 mM in DMSO) and store it at -20°C or -80°C.

  • On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.

  • Incubate the cells for the desired period (determined from your time-course experiments).

3. Mitochondrial Staining:

  • Prepare a working solution of a mitochondrial-specific fluorescent probe (e.g., MitoTracker Red CMXRos) in pre-warmed, serum-free medium according to the manufacturer's instructions.

  • Remove the this compound-containing medium and wash the cells once with pre-warmed PBS.

  • Incubate the cells with the MitoTracker working solution for 15-30 minutes at 37°C.

  • After incubation, remove the staining solution and replace it with fresh, pre-warmed culture medium.

4. Cell Fixation and Imaging:

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Acquire images using a fluorescence or confocal microscope. Capture Z-stacks to obtain a comprehensive view of the three-dimensional mitochondrial network.

5. Image Analysis and Quantification:

  • Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji with appropriate plugins).

  • Parameters to analyze include:

    • Aspect Ratio and Form Factor: To quantify the degree of elongation.

    • Branching: To assess the complexity of the mitochondrial network.

    • Mitochondrial Footprint: To measure the total mitochondrial area per cell.

  • Blind the analysis to the experimental conditions to avoid bias.

  • Perform statistical analysis on the quantified data from a sufficient number of cells per condition.

Visualizations

Mdivi_1_Mechanism_of_Action cluster_Mitochondrial_Dynamics Mitochondrial Dynamics cluster_Intervention Experimental Intervention Fission Mitochondrial Fission (Division) Fragmented Fragmented Mitochondria Fission->Fragmented Fusion Mitochondrial Fusion (Elongation) Elongated Elongated Mitochondria Fusion->Elongated Drp1 Drp1 (Dynamin-related protein 1) Drp1->Fission Promotes Mfn_Opa1 Mfn1/2, Opa1 (Fusion Proteins) Mfn_Opa1->Fusion Promotes Mdivi1 This compound Mdivi1->Drp1 Inhibits

Caption: Simplified signaling pathway of this compound's intended effect on mitochondrial dynamics.

Troubleshooting_Workflow Start Start: This compound does not show expected mitochondrial elongation Check_Concentration 1. Optimize this compound Concentration (Dose-Response) Start->Check_Concentration Check_Time 2. Optimize Incubation Time (Time-Course) Check_Concentration->Check_Time No improvement Success Problem Solved: Elongation Observed Check_Concentration->Success Improvement Check_Viability 3. Assess Cell Viability (e.g., MTT assay) Check_Time->Check_Viability No improvement Check_Time->Success Improvement Check_Viability->Check_Concentration Toxicity observed Consider_Off_Target 4. Investigate Off-Target Effects (Complex I Inhibition, ROS) Check_Viability->Consider_Off_Target Viability OK Positive_Control 5. Use Positive Control (e.g., Drp1 siRNA) Consider_Off_Target->Positive_Control No significant off-target effects Re_evaluate Re-evaluate Hypothesis: Consider Drp1-independent mechanisms Consider_Off_Target->Re_evaluate Off-target effects confirmed Positive_Control->Re_evaluate Positive control works, This compound does not Positive_Control->Success Both work

References

Mdivi-1 Technical Support Center: Troubleshooting and Interpreting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Mdivi-1 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to help interpret results obtained using this compound, with a special focus on its potential off-target effects. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accurate interpretation of your data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is widely described as a small molecule inhibitor of Dynamin-related protein 1 (Drp1).[1][2][3] Drp1 is a GTPase that plays a crucial role in mitochondrial fission, the process by which mitochondria divide.[4] By inhibiting Drp1, this compound is intended to reduce mitochondrial fission, leading to elongated mitochondria.[1][2] This inhibition is thought to occur through an allosteric mechanism that prevents the self-assembly of Drp1 into the ring-like structures necessary for mitochondrial constriction.[4][5][6]

Q2: I'm not seeing the expected elongated mitochondrial phenotype after this compound treatment. What could be the reason?

Several studies have reported that this compound does not always induce mitochondrial elongation.[7][8] This could be due to several factors:

  • Cell-type specific effects: The response to this compound can vary between different cell types.

  • Drp1-independent fission: In some contexts, mitochondrial fragmentation can occur through mechanisms that are not dependent on Drp1.[9]

  • Off-target effects: this compound has other cellular targets that might counteract the expected morphological changes. For instance, its effect on mitochondrial complex I and subsequent reactive oxygen species (ROS) production could influence mitochondrial dynamics.[7][8]

Q3: My results suggest this compound is protective in my disease model, but I'm unsure if this is due to Drp1 inhibition. What are the known off-target effects?

This compound has several well-documented off-target effects that can contribute to its observed biological activity:

  • Inhibition of Mitochondrial Complex I: this compound can reversibly inhibit Complex I of the electron transport chain, which can lead to decreased mitochondrial respiration and ATP production.[7][8][9]

  • Modulation of Reactive Oxygen Species (ROS): By interacting with Complex I, this compound can alter the production of mitochondrial ROS.[7][10] Depending on the cellular context, it has been shown to both decrease and increase ROS levels.[1][11][12]

  • Alterations in Autophagy: this compound has been reported to impair autophagy flux in cardiomyocytes.[1]

  • Modulation of Intracellular Calcium Signaling: this compound can affect intracellular calcium levels, which may contribute to its neuroprotective effects.[9]

Q4: Can this compound's effect on Complex I explain the protective effects I'm observing?

Yes, it's possible. The inhibition of Complex I by this compound can lead to a state of mild mitochondrial depolarization and reduced ROS production under certain conditions, which can be cytoprotective.[7][9] This is a Drp1-independent mechanism of action.[9][13] Therefore, it is crucial to perform control experiments to dissect the contribution of Drp1-dependent and -independent effects.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Inconsistent results between experiments. This compound instability or degradation.Prepare fresh stock solutions of this compound in DMSO for each experiment. Store the stock solution at -20°C and avoid repeated freeze-thaw cycles.
Unexpected cell death at working concentrations. Off-target toxicity or cell-type sensitivity.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Consider that some cell types may be more sensitive to this compound's effects on mitochondrial respiration.[14]
This compound fails to prevent mitochondrial fragmentation in a positive control experiment. The specific stimulus for fission is Drp1-independent.Use a different stimulus known to induce Drp1-dependent fission. For example, this compound has been shown to block NMDA-induced mitochondrial fission but not that triggered by sustained AMPA receptor activation.[9]
Observed effects are Drp1-independent. The phenotype is mediated by off-target effects of this compound.Use a genetic approach to validate your findings. Knockdown or knockout of Drp1 should phenocopy the effects of this compound if they are on-target. If the genetic approach does not reproduce the results, the effects of this compound are likely off-target.[9]

Quantitative Data Summary

Table 1: Reported Effects of this compound on Mitochondrial Respiration

Cell TypeThis compound ConcentrationEffect on Oxygen Consumption Rate (OCR)Reference
Cortical Neurons50 µMReversible inhibition of Complex I-dependent respiration[7]
Cardiomyocytes50 µMDecreased mitochondrial respiration[1]
Cortical Neurons50 µMReduced ATP-linked mitochondrial respiration[9]

Table 2: Effects of this compound on Gene and Protein Expression

TargetCell TypeThis compound ConcentrationEffectReference
Drp1Cardiomyocytes50 µMDecreased expression[1]
L-OPA1Cardiomyocytes50 µMProteolytically cleaved[1]
OXPHOS complex proteinsCardiomyocytes50 µMAltered expression[1]
p62Cardiomyocytes50 µMIncreased expression[1]
Fission genes (Drp1, Fis1)N2a cells25 µM, 75 µMReduced mRNA levels[2]
Fusion genes (Mfn1, Mfn2, Opa1)N2a cells25 µM, 75 µMIncreased mRNA levels[2]

Signaling Pathways and Experimental Workflows

Mdivi1_On_Target_Pathway Mdivi1 This compound Drp1 Drp1 Mdivi1->Drp1 Inhibits Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission Promotes Elongated_Mitochondria Elongated Mitochondria Mitochondrial_Fission->Elongated_Mitochondria Leads to less

Caption: On-target signaling pathway of this compound.

Mdivi1_Off_Target_Pathway Mdivi1 This compound ComplexI Mitochondrial Complex I Mdivi1->ComplexI Inhibits Autophagy Autophagy Mdivi1->Autophagy Inhibits Ca_Signaling Ca2+ Signaling Mdivi1->Ca_Signaling Modulates Respiration Mitochondrial Respiration ComplexI->Respiration Decreases ROS ROS Production ComplexI->ROS Modulates Cytoprotection Cytoprotection ROS->Cytoprotection Ca_Signaling->Cytoprotection

Caption: Known off-target signaling pathways of this compound.

Experimental_Workflow Treat_Cells Treat cells with this compound Observe_Phenotype Observe Phenotype (e.g., cell viability, mitochondrial morphology) Treat_Cells->Observe_Phenotype Compare_Phenotypes Compare Phenotypes Observe_Phenotype->Compare_Phenotypes Does Drp1 KD phenocopy this compound? Drp1_KD Drp1 Knockdown/Knockout Drp1_KD->Compare_Phenotypes Measure_OCR Measure Oxygen Consumption Rate Compare_Phenotypes->Measure_OCR No Measure_ROS Measure ROS Production Compare_Phenotypes->Measure_ROS No Measure_Autophagy Assess Autophagy Flux Compare_Phenotypes->Measure_Autophagy No

Caption: Experimental workflow to dissect on- and off-target effects.

Detailed Experimental Protocols

Protocol 1: Validation of this compound's On-Target Effect using Drp1 siRNA

Objective: To determine if the observed effects of this compound are dependent on its inhibition of Drp1.

Methodology:

  • Cell Culture: Plate cells at an appropriate density for transfection and subsequent analysis.

  • siRNA Transfection: Transfect cells with a validated siRNA targeting Drp1 or a non-targeting control siRNA using a suitable transfection reagent. A knockdown efficiency of at least 70% is recommended and should be confirmed by Western blot.

  • This compound Treatment: 24-48 hours post-transfection, treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control (DMSO) for both the control siRNA and Drp1 siRNA groups.

  • Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, mitochondrial morphology, protein expression) in all four experimental groups:

    • Control siRNA + Vehicle

    • Control siRNA + this compound

    • Drp1 siRNA + Vehicle

    • Drp1 siRNA + this compound

  • Data Interpretation: If the phenotype observed with this compound treatment is recapitulated by Drp1 knockdown, it suggests the effect is on-target. If Drp1 knockdown does not produce the same phenotype, or if this compound has an additive effect in Drp1 knockdown cells, it indicates a potential off-target mechanism.

Protocol 2: Assessment of this compound's Effect on Mitochondrial Respiration

Objective: To measure the impact of this compound on mitochondrial oxygen consumption.

Methodology:

  • Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for your cell type.

  • This compound Incubation: Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate the cells in a non-CO2 incubator for 1 hour. Treat the cells with this compound or vehicle during this incubation period.

  • Seahorse XF Analyzer Assay: Perform a mitochondrial stress test by sequentially injecting:

    • Oligomycin: To inhibit ATP synthase (Complex V) and measure ATP-linked respiration.

    • FCCP: An uncoupling agent to disrupt the mitochondrial membrane potential and induce maximal respiration.

    • Rotenone/Antimycin A: To inhibit Complex I and III, respectively, and shut down mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

  • Data Analysis: Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in basal and maximal respiration in this compound treated cells is indicative of Complex I inhibition.[9]

Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To quantify the effect of this compound on mitochondrial ROS production.

Methodology:

  • Cell Treatment: Treat cells with this compound or vehicle for the desired time. Include a positive control (e.g., Antimycin A) to induce mitochondrial ROS production.

  • Staining: Incubate the cells with a fluorescent probe specific for mitochondrial superoxide, such as MitoSOX Red, according to the manufacturer's instructions.

  • Imaging or Flow Cytometry:

    • Fluorescence Microscopy: Capture images and quantify the fluorescence intensity per cell.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of the cell population.

  • Data Analysis: Compare the mean fluorescence intensity between the control, this compound treated, and positive control groups. This will reveal whether this compound increases or decreases mitochondrial ROS levels in your experimental system.

References

Mdivi-1 Technical Support Center: Troubleshooting Off-Target Effects on Mitochondrial Complex I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on understanding and controlling for the off-target effects of Mdivi-1 on mitochondrial complex I.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target effect of this compound?

A1: this compound, widely used as a selective inhibitor of the mitochondrial fission protein Drp1, is also a reversible inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[1][2] This inhibition occurs at concentrations typically used to target mitochondrial fission (e.g., 50 μM).[1][2] The consequences of this off-target activity include decreased oxygen consumption, altered cellular bioenergetics, and modulation of reactive oxygen species (ROS) production, which are independent of this compound's effect on Drp1.[1][3]

Q2: At what concentrations does this compound inhibit Complex I versus its intended target, Drp1?

A2: A significant challenge in using this compound is that the concentration range for Complex I inhibition overlaps with that used to study Drp1-mediated fission. This compound is a poor inhibitor of recombinant mammalian Drp1 GTPase activity but effectively inhibits Complex I-dependent respiration in the mid-micromolar range.[1][2]

Table 1: Comparative Inhibitory Concentrations of this compound

TargetEffective Concentration / IC50 / KiCell Types / ConditionsReference
Drp1 (GTPase Activity) Ki > 1.2 mMRecombinant mammalian Drp1[1]
Drp1 (Self-assembly) Ki of 1–50 μMYeast Drp1 (Dnm1)
Mitochondrial Complex I Significant inhibition at 25-100 μMPrimary cortical neurons, COS-7 cells, MEFs[1][4]
Mitochondrial Complex I Significant decrease in activity at ≥ 50 µMHeLa cells, neuronal progenitor cells[3][5]

Note: The efficacy of this compound as a direct inhibitor of mammalian Drp1 is debated, with some studies suggesting it acts by preventing Drp1 self-assembly rather than directly inhibiting GTPase activity.[6]

Q3: How can I design experiments to control for this compound's effect on Complex I?

A3: To distinguish between Drp1-dependent and Complex I-dependent effects, several control experiments are essential.

  • Genetic Controls: The most rigorous approach is to use cells where Drp1 has been genetically removed. Any effect of this compound observed in Drp1 knockout (KO) or knockdown (shRNA/siRNA) cells cannot be attributed to its action on Drp1 and is likely due to off-target effects like Complex I inhibition.[1]

  • Metabolic Bypass: A powerful control is to bypass Complex I by providing a substrate for Complex II, such as succinate. If the phenotype induced by this compound is rescued by providing succinate, it strongly implicates Complex I inhibition as the cause.[1]

  • Genetic Rescue: Expressing the yeast NADH dehydrogenase (Ndi1) in mammalian cells can functionally bypass Complex I.[1][2] Since Ndi1 is not inhibited by this compound, the rescue of an this compound-induced phenotype by Ndi1 expression confirms the effect was mediated through Complex I.[1][2]

  • Dose-Response Analysis: Perform a thorough dose-response analysis. Some studies suggest that lower concentrations of this compound (≤ 25 μM) may have minimal impact on Complex I in certain cell types, while still affecting mitochondrial dynamics.[6][7] Establishing the lowest effective concentration for your desired effect is crucial.

  • Use Alternative Inhibitors: Consider using other Drp1 inhibitors, such as Dynasore or newer, more specific compounds, to see if they replicate the observed phenotype.[8] However, be aware that all inhibitors may have their own unique off-target profiles.

Visualized Workflows and Pathways

Mdivi1 This compound Drp1 Drp1 Self-Assembly Mdivi1->Drp1 Intended Target ComplexI Mitochondrial Complex I Mdivi1->ComplexI Off-Target Effect Fission Inhibition of Mitochondrial Fission Drp1->Fission Respiration Inhibition of Respiration ComplexI->Respiration ROS Altered ROS Production ComplexI->ROS cluster_exp Experimental Observation cluster_controls Control Strategies cluster_interp Interpretation Phenotype Observe Phenotype with this compound Treatment Drp1KO Test in Drp1 KO/KD cells Phenotype->Drp1KO Bypass Bypass Complex I (e.g., with Succinate) Phenotype->Bypass Ndi1 Rescue with Yeast Ndi1 Phenotype->Ndi1 Drp1_Effect Effect is Drp1-Dependent Drp1KO->Drp1_Effect Phenotype is lost ComplexI_Effect Effect is Complex I-Dependent Drp1KO->ComplexI_Effect Phenotype persists Bypass->Drp1_Effect Phenotype persists Bypass->ComplexI_Effect Phenotype is rescued Ndi1->Drp1_Effect Phenotype persists Ndi1->ComplexI_Effect Phenotype is rescued

References

Mdivi-1 Technical Support Center: Troubleshooting Solubility and Experimental Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Mdivi-1, a selective inhibitor of mitochondrial division dynamin-related protein 1 (Drp1). Here, you will find detailed information on resolving common solubility challenges, preparing stable solutions, and navigating potential experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] this compound is largely insoluble in water and ethanol.[1][3]

Q2: I'm observing precipitation when diluting my this compound DMSO stock solution in aqueous media. How can I prevent this?

A2: Precipitation upon dilution in aqueous buffers is a common issue due to the low aqueous solubility of this compound.[2][6] To minimize precipitation, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution. Then, dilute this stock solution with the aqueous buffer of your choice.[2] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, or corn oil can improve solubility.[3][7] It is also advised to use the aqueous solution on the same day it is prepared and not to store it.[2]

Q3: My this compound solution appears viscous and turns white upon addition to my cell culture media. What could be the cause?

A3: This phenomenon is likely due to the instability of this compound in solution, especially when stored for extended periods at 4°C.[8] To avoid this, it is best to prepare fresh working solutions from a frozen DMSO stock for each experiment.[8] The stock solution in DMSO should be stored in aliquots at -20°C or below to maintain its stability for up to a month.[8]

Q4: What is the optimal storage condition for this compound powder and its stock solution?

A4: this compound powder should be stored at -20°C.[1] A stock solution of this compound in DMSO can also be stored at -20°C for several months.[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.[5][8] Some sources suggest that for long-term storage, the solvent-based solutions should be kept at -80°C.[9]

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound Powder
  • Problem: The this compound powder is not fully dissolving in DMSO at room temperature.

  • Solution: To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate the solution for a short period.[1][5] Using fresh, anhydrous DMSO is also recommended as moisture-absorbing DMSO can reduce solubility.[3]

Issue 2: Inconsistent Experimental Results with this compound
  • Problem: Variability in the inhibitory effect of this compound is observed across experiments.

  • Possible Causes & Solutions:

    • Solution Instability: As mentioned, this compound is unstable in solution over time.[8] Always prepare fresh dilutions from a frozen stock for each experiment to ensure consistent potency.

    • Off-Target Effects: this compound has been reported to have off-target effects, such as inhibiting mitochondrial complex I.[10][11] This can lead to effects independent of Drp1 inhibition.[12][13] It is crucial to include appropriate controls in your experiments to account for these potential off-target effects.

    • Cell-Type Dependent Effects: The effective concentration of this compound can vary between different cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO ≥17.65 mg/mL[1], ~20 mg/mL[2], 50 mg/mL[9], 100 mM, 110 mg/mL[7], 125 mg/mL[3]Recommended primary solvent. Sonication or warming can aid dissolution.[1][9]
Dimethylformamide (DMF) ~20 mg/mL[2]An alternative organic solvent.
Water Insoluble[1][3]This compound is poorly soluble in aqueous solutions.
Ethanol Insoluble[1][3]Not a suitable solvent for this compound.
DMSO:PBS (pH 7.2) (1:6) ~0.1 mg/mL[2]For creating working solutions in aqueous buffers. Prepare fresh.

Table 2: Recommended Formulations for In Vivo Studies

Formulation ComponentsSolubilityReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 4 mg/mL[7]
10% DMSO, 90% corn oil≥ 4 mg/mL[7]
0.5% CMC-Na in saline2.5 mg/mL (suspension)[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • To facilitate dissolution, vortex the solution and, if necessary, warm it at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes.[1][5]

  • Ensure the solution is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[1][8][9]

Protocol 2: Preparation of Working Solution for Cell Culture Experiments
  • Thaw a single aliquot of the this compound DMSO stock solution.

  • Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration (e.g., 50 µM).

  • Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity.

  • Use the freshly prepared working solution immediately for your experiment.[8]

Mandatory Visualizations

Mdivi1_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Drp1_active Active Drp1 (GTP-bound) Mitochondrial_Fission Mitochondrial Fission Drp1_active->Mitochondrial_Fission Drp1_inactive Inactive Drp1 (GDP-bound) MOMP MOMP Mitochondrial_Fission->MOMP promotes Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis triggers Mdivi1 This compound Mdivi1->Drp1_active inhibits self-assembly Cellular_Stress Cellular Stress Cellular_Stress->Drp1_active activates

Caption: this compound inhibits mitochondrial fission and apoptosis by targeting Drp1.

Mdivi1_Troubleshooting_Workflow Start This compound Solubility Issue Check_Solvent Using DMSO? Start->Check_Solvent Use_DMSO Use DMSO as primary solvent Check_Solvent->Use_DMSO No Precipitation Precipitation in Aqueous Media? Check_Solvent->Precipitation Yes Use_DMSO->Precipitation Fresh_Dilution Prepare fresh dilutions for each experiment Precipitation->Fresh_Dilution Yes Inconsistent_Results Inconsistent Experimental Results? Precipitation->Inconsistent_Results No Fresh_Dilution->Inconsistent_Results Check_Storage Check stock solution storage and age Inconsistent_Results->Check_Storage Yes Resolved Issue Resolved Inconsistent_Results->Resolved No Dose_Response Perform dose-response curve Check_Storage->Dose_Response Off_Target Consider off-target effects (e.g., Complex I inhibition) Dose_Response->Off_Target Off_Target->Resolved

Caption: Troubleshooting workflow for this compound solubility and experimental issues.

References

Mdivi-1 Technical Support Center: Troubleshooting Experiments in Drp1 Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Mdivi-1 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the mitochondrial division inhibitor this compound, with a particular focus on its use in Dynamin-related protein 1 (Drp1) knockout (KO) cells. Here you will find frequently asked questions and troubleshooting guides to address common challenges and interpret unexpected results.

Frequently Asked Questions (FAQs)

Q1: Why do I still observe cellular effects of this compound in my Drp1 knockout cells?

This is a common and important observation. While this compound was initially identified as an inhibitor of the mitochondrial fission protein Drp1, subsequent research has revealed that it has off-target effects.[1][2] The most well-documented of these is the reversible inhibition of mitochondrial Complex I of the electron transport chain.[1][3] This inhibitory action is independent of Drp1 and can lead to a variety of cellular responses, including altered mitochondrial respiration and production of reactive oxygen species (ROS).[1][4] Therefore, it is crucial to consider these Drp1-independent effects when interpreting your data.

Q2: this compound is not causing mitochondrial elongation in my cells. Is the compound not working?

The effect of this compound on mitochondrial morphology can be cell-type and context-dependent.[1][5] While it is often expected to induce mitochondrial elongation by inhibiting fission, this is not always the case. Several studies have reported a lack of mitochondrial elongation or failure to prevent fragmentation upon this compound treatment in various cell lines, including COS-7 cells and mouse embryonic fibroblasts (MEFs).[1][5] This could be due to its off-target effects or other cellular mechanisms that influence mitochondrial dynamics. In Drp1 KO cells, mitochondria are often already elongated due to the absence of the key fission protein, so further elongation by this compound may not be observed.[1]

Q3: I'm seeing unexpected changes in apoptosis or autophagy in my Drp1 KO cells treated with this compound. Why is this happening?

This compound can influence apoptosis and autophagy through both Drp1-dependent and independent pathways.[6][7] For instance, this compound has been shown to modulate apoptosis by affecting the release of cytochrome c from mitochondria, a process that can be independent of its effect on Drp1.[6][8] Similarly, its impact on autophagy can be complex and may be linked to its effects on mitochondrial function and cellular stress rather than a direct inhibition of Drp1.[7][9][10] In Drp1 KO cells, any observed changes in these processes are likely attributable to the off-target effects of this compound.

Troubleshooting Guides

Problem 1: Observing Unexpected Phenotypes in Drp1 KO Cells Treated with this compound

Possible Cause: The observed effects are likely due to the Drp1-independent activities of this compound, primarily its inhibition of mitochondrial Complex I.

Troubleshooting Steps:

  • Validate Complex I Inhibition: Measure the oxygen consumption rate (OCR) in your Drp1 KO cells with and without this compound treatment. A decrease in basal and maximal respiration would be consistent with Complex I inhibition.[1]

  • Assess Mitochondrial ROS: Measure mitochondrial reactive oxygen species (ROS) production. This compound has been shown to modulate ROS levels independently of Drp1.[1][4]

  • Use Alternative Drp1 Inhibitors: If your goal is to specifically study the effects of Drp1 inhibition, consider using alternative, more specific inhibitors or genetic approaches (e.g., siRNA).

  • Control Experiments: Include control groups of wild-type and Drp1 KO cells treated with the vehicle (e.g., DMSO) to isolate the effects of this compound.

Experimental Workflow for Investigating Off-Target Effects

start Start: Unexpected Phenotype in Drp1 KO + this compound ocr Measure Oxygen Consumption Rate (OCR) start->ocr ros Measure Mitochondrial ROS Production start->ros alt_inhibitor Test Alternative Drp1 Inhibitor start->alt_inhibitor data_analysis Analyze and Compare Data ocr->data_analysis ros->data_analysis alt_inhibitor->data_analysis conclusion Conclude: this compound effect is likely Drp1-independent data_analysis->conclusion

Caption: Troubleshooting workflow for unexpected this compound effects.

Problem 2: No Change in Mitochondrial Morphology in Wild-Type Cells Treated with this compound

Possible Cause: The concentration or incubation time of this compound may be suboptimal for your cell type, or your cells may be resistant to this compound-induced morphological changes.

Troubleshooting Steps:

  • Dose-Response and Time-Course: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10-100 µM) and a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal conditions for your cells.

  • Positive Control for Fission: Induce mitochondrial fission using a known agent (e.g., CCCP or staurosporine) and then treat with this compound to see if it can rescue the fragmented phenotype.

  • High-Resolution Imaging: Use high-resolution microscopy techniques (e.g., confocal or super-resolution microscopy) to accurately assess subtle changes in mitochondrial morphology.

  • Quantitative Analysis: Quantify mitochondrial morphology using parameters such as aspect ratio, form factor, and mitochondrial length to objectively assess any changes.

Signaling Pathway: this compound's Dual Effects

cluster_drp1 Drp1-Dependent Pathway cluster_offtarget Drp1-Independent Pathway Mdivi1 This compound Drp1 Drp1 Mdivi1->Drp1 ComplexI Mitochondrial Complex I Mdivi1->ComplexI Fission Mitochondrial Fission Drp1->Fission inhibition Respiration Altered Respiration ComplexI->Respiration inhibition ROS Altered ROS ComplexI->ROS modulation

Caption: this compound's dual inhibitory effects on Drp1 and Complex I.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: Effect of this compound on Drp1 GTPase Activity and Mitochondrial Respiration

ParameterCell/SystemThis compound ConcentrationObserved EffectReference
Drp1 GTPase Activity Recombinant human Drp1>1.2 mM (Ki)Poor inhibition[1]
Drp1 GTPase Activity N2a cells25 µM, 75 µMSignificantly reduced[11][12]
Basal Respiration Primary cortical neurons50 µM, 100 µMSignificant inhibition[1]
Maximal Respiration COS-7 cells25-100 µMRobust inhibition[1]
Complex I Activity HeLa and NPC mitochondria≥50 µMSignificant decrease[13]

Table 2: Effects of this compound on Apoptosis and Autophagy

ProcessCell TypeThis compound TreatmentOutcomeReference
Apoptosis Lung cancer cells (A549, H1299)Co-treatment with BaicaleinWeakened BA-induced apoptosis[7]
Apoptosis Traumatic brain injury modelIn vivo and in vitroAlleviated cell death[10]
Autophagy Lung cancer cells (A549, H1299)Co-treatment with BaicaleinWeakened BA-induced autophagy[7]
Autophagy CardiomyocytesTime and dose-dependentImpaired autophagy flux[6][9]
Autophagy HEK293 cells15 µMSuppressed 3-MCPD-induced autophagy[14]

Key Experimental Protocols

Protocol 1: Measurement of Oxygen Consumption Rate (OCR)

  • Cell Seeding: Seed cells (e.g., Drp1 KO MEFs) in a Seahorse XF cell culture microplate at an appropriate density.

  • This compound Treatment: Prior to the assay, treat the cells with the desired concentration of this compound or vehicle for the specified duration.

  • Assay Preparation: Wash the cells with assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse XF Analyzer: Load the microplate into the Seahorse XF Analyzer.

  • Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Normalize OCR data to cell number or protein concentration.

Protocol 2: Assessment of Mitochondrial Morphology

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle.

  • Mitochondrial Staining: Stain mitochondria with a fluorescent probe such as MitoTracker Red CMXRos or express a mitochondrially-targeted fluorescent protein (e.g., mito-GFP).

  • Fixation and Mounting: Fix the cells with 4% paraformaldehyde, wash, and mount the coverslips on microscope slides.

  • Imaging: Acquire images using a confocal microscope.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology. Measure parameters such as aspect ratio (major axis/minor axis) and form factor (perimeter² / (4π × area)) for a large number of cells per condition. An increase in these values generally indicates more elongated mitochondria.

References

Mdivi-1 Technical Support Center: Optimizing Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mdivi-1. The focus is on optimizing treatment duration for specific assays to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is widely recognized as an inhibitor of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.[1][2][3] By inhibiting Drp1's GTPase activity, this compound prevents the division of mitochondria, leading to an elongated and interconnected mitochondrial network.[2][3] It has also been reported to block the release of cytochrome c, a critical step in the intrinsic apoptosis pathway.[2][3] However, it is important to note that some studies suggest this compound can also act as a reversible inhibitor of mitochondrial complex I, which may contribute to its observed effects independently of Drp1.[4][5]

Q2: What is a typical concentration range and treatment duration for this compound in cell culture experiments?

The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the specific assay being performed. Generally, in vitro studies use this compound in the range of 10-100 μM.[1][4][6] Treatment durations can vary from as short as 30 minutes for observing changes in mitochondrial morphology to 72 hours for assessing long-term effects on cell viability and apoptosis.[7]

Q3: How should I prepare and store this compound?

This compound is insoluble in water and ethanol but can be dissolved in DMSO to prepare a stock solution (e.g., ≥17.65 mg/mL).[3] For complete dissolution, it may be necessary to warm the solution to 37°C or use an ultrasonic bath.[3] The solid form of this compound should be stored at -20°C.[3] DMSO stock solutions can also be stored at -20°C for several months, but it is advisable to avoid repeated freeze-thaw cycles.[3]

Q4: Can this compound treatment affect cell viability?

Yes, this compound can impact cell viability, often in a dose- and time-dependent manner.[7][8][9] While it can be protective in some models of apoptosis and excitotoxicity[10][11][12], prolonged exposure or high concentrations can lead to decreased cell viability.[7][8] This effect may be linked to its inhibition of mitochondrial complex I and subsequent impact on cellular respiration and ATP production.[4][13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable change in mitochondrial morphology (e.g., elongation). Insufficient treatment duration.For many cell types, changes in mitochondrial morphology can be observed within 30 minutes to a few hours of this compound treatment.[7] Consider performing a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 6h) to determine the optimal incubation time for your specific cells.
Suboptimal this compound concentration.The effective concentration can vary between cell lines. Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 25 µM, 50 µM) to identify the lowest effective concentration that induces mitochondrial elongation without causing significant toxicity.
Cell type-specific resistance.Some cell lines may be less sensitive to this compound. Confirm the expression and activity of Drp1 in your cell line.
Unexpected decrease in cell viability. Off-target effects of this compound.This compound can inhibit mitochondrial complex I, leading to reduced ATP production and increased oxidative stress, which can decrease cell viability.[4][13] Consider lowering the this compound concentration or reducing the treatment duration.
Prolonged treatment.Long-term exposure to this compound (e.g., 24-72 hours) can lead to a significant reduction in cell viability.[7][8] If your assay requires a long incubation period, it is crucial to perform a time-course experiment to find a balance between the desired effect and acceptable cell viability.
Inconsistent results in apoptosis assays. Dual role of this compound.This compound can be both protective against apoptosis by inhibiting mitochondrial fission and cytochrome c release, but it can also induce apoptosis at higher concentrations or with longer treatment times, potentially through its effects on complex I.[2][7][14] Carefully titrate the this compound concentration and treatment time for your specific apoptosis model.
Timing of this compound treatment relative to apoptotic stimulus.The protective effects of this compound are often observed when it is administered as a pretreatment before the apoptotic stimulus.[12] Optimize the timing of this compound addition in your experimental protocol.

Quantitative Data Summary

Table 1: Effects of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Treatment DurationEffect on Cell ViabilityReference
A375, GAK, A54912.5 - 5072 hoursDose-dependent decrease[7]
MCF71048 hoursNo significant decrease[8]
MCF750, 10048 hours~20% decrease[8]
MCF7105 days~20% decrease[8]
MCF750, 1005 days>65% and 85% decrease, respectively[8]
HCT11610 - 10024, 48, 72 hoursConcentration- and time-dependent decrease[9]

Table 2: Effects of this compound on Mitochondrial Respiration

Cell/Tissue TypeThis compound Concentration (µM)Treatment DurationEffect on Oxygen Consumption Rate (OCR)Reference
Primary Cortical Neurons50, 100ImmediateInhibition of basal and maximal respiration[4]
COS-7 Cells25 - 100ImmediateRobust inhibition of basal and maximal respiration[4]
Cultured Neurons501 hourReduction in ATP-linked mitochondrial respiration[10]

Experimental Protocols

1. Mitochondrial Morphology Analysis

  • Objective: To visualize this compound-induced changes in mitochondrial morphology.

  • Materials:

    • Cells of interest

    • This compound stock solution (in DMSO)

    • MitoTracker dye (e.g., MitoTracker Red CMXRos)

    • Hoechst 33342

    • Fluorescence microscope

  • Procedure:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound for a predetermined duration (e.g., 30 minutes to 6 hours). Include a vehicle control (DMSO).

    • During the last 20-30 minutes of this compound treatment, add MitoTracker dye to the culture medium at the manufacturer's recommended concentration.

    • (Optional) In the last 10 minutes, add Hoechst 33342 to counterstain the nuclei.

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides.

    • Visualize and capture images using a fluorescence microscope. Analyze mitochondrial morphology (e.g., length, branching).

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the effect of this compound on apoptosis.

  • Materials:

    • Cells of interest

    • This compound stock solution (in DMSO)

    • Apoptosis-inducing agent (e.g., staurosporine, TRAIL)

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat cells with different concentrations of this compound for a chosen duration (e.g., 1-3 hours).

    • Induce apoptosis using an appropriate stimulus for the recommended time.

    • Harvest the cells (including any floating cells) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry within one hour.

3. Cell Viability Assay (WST-8/CCK-8)

  • Objective: To assess the impact of this compound treatment duration on cell viability.

  • Materials:

    • Cells of interest

    • This compound stock solution (in DMSO)

    • WST-8 or CCK-8 reagent

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations.

    • Incubate the cells for different time points (e.g., 6h, 24h, 48h, 72h).[7][15]

    • At the end of each time point, add the WST-8/CCK-8 reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Mdivi1_Signaling_Pathway cluster_drp1 Drp1-Dependent Pathway cluster_complex1 Drp1-Independent Pathway Mdivi1 This compound Drp1 Drp1 GTPase Activity Mdivi1->Drp1 inhibits Complex1 Mitochondrial Complex I Mdivi1->Complex1 inhibits MitoFission Mitochondrial Fission Drp1->MitoFission promotes ApoptosisInhibition Inhibition of Apoptosis (Reduced Cytochrome c release) Drp1->ApoptosisInhibition contributes to MitoElongation Mitochondrial Elongation MitoFission->MitoElongation leads to Respiration Cellular Respiration Complex1->Respiration enables ROS ROS Production Complex1->ROS modulates ATP ATP Production Respiration->ATP drives

Caption: this compound's dual mechanism of action.

Experimental_Workflow start Define Experimental Goal (e.g., inhibit fission, assess viability) dose_response 1. Dose-Response Experiment (e.g., 10, 25, 50, 100 µM) Assay: Mitochondrial Morphology (Short-term) start->dose_response time_course 2. Time-Course Experiment (Using optimal concentration from Step 1) (e.g., 6, 12, 24, 48h) Assay: Cell Viability (e.g., CCK-8) dose_response->time_course Determine lowest effective concentration main_exp 3. Main Experiment (Using optimal dose and duration) time_course->main_exp Determine max duration with acceptable viability analysis Data Analysis and Interpretation main_exp->analysis

Caption: Workflow for optimizing this compound treatment.

Troubleshooting_Flowchart start Experiment Shows Unexpected Results q1 Is there a lack of expected effect? start->q1 s1 Increase this compound concentration OR Increase treatment duration q1->s1 Yes q2 Is there unexpected toxicity? q1->q2 No check_off_target Consider Drp1-independent effects (e.g., Complex I inhibition) s1->check_off_target s2 Decrease this compound concentration OR Decrease treatment duration q2->s2 Yes q2->check_off_target No s2->check_off_target

Caption: Troubleshooting logic for this compound experiments.

References

Why is Mdivi-1 showing Drp1-independent effects?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mdivi-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the complex, multifaceted effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Question 1: Why am I observing effects of this compound in my Drp1-knockout or knockdown (Drp1-KO/KD) cells?

Answer: While this compound is widely used as an inhibitor of the mitochondrial fission protein Drp1, substantial evidence demonstrates that it has significant Drp1-independent effects. The primary off-target mechanism is the reversible inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2][3] This action occurs at concentrations typically used to target Drp1 (e.g., 50 μM) and can lead to a variety of downstream cellular changes independent of the mitochondrial fission machinery.[1][2]

Studies have explicitly shown that this compound inhibits mitochondrial respiration and modulates reactive oxygen species (ROS) production to the same extent in both wild-type (WT) and Drp1-KO mouse embryonic fibroblasts (MEFs).[1] Therefore, it is expected to see effects on cellular bioenergetics, redox status, and viability even in the complete absence of Drp1 protein.

Question 2: What is the primary Drp1-independent mechanism of this compound?

Answer: The most well-characterized Drp1-independent effect of this compound is the direct and reversible inhibition of mitochondrial ETC Complex I.[1][2][3] This inhibition disrupts the flow of electrons, leading to decreased oxygen consumption and impaired ATP synthesis.[4][5] Specifically, this compound is thought to act at the IQ-site of Complex I, which is the binding site for the inhibitor rotenone.[4][5] This action can also destabilize Complex I and impair the assembly of respiratory supercomplexes, further reducing the efficiency of cellular respiration.[4][5]

Other reported Drp1-independent effects include:

  • Modulation of Reactive Oxygen Species (ROS): this compound can either increase or decrease ROS production depending on the cellular context and experimental conditions.[1][6][7] For instance, it can attenuate ROS produced via reverse electron transfer (RET) but may increase forward ROS production.[1]

  • Alteration of Calcium Homeostasis: By affecting mitochondrial function, this compound can indirectly impair cellular calcium homeostasis, which is critical for neuronal activity.[4][5]

  • Induction of Cell Detachment: In some cancer cell lines, this compound has been shown to induce detachment from the extracellular matrix in a manner dependent on Complex I inhibition, not Drp1.[8]

  • Biochemical Antioxidant Activity: this compound has been shown to have modest, direct free-radical scavenging activity in cell-free assays.[9]

Question 3: At what concentrations are this compound's off-target effects observed?

Answer: Drp1-independent effects, particularly Complex I inhibition, are prominently observed at concentrations commonly used in research to inhibit Drp1, typically in the range of 25-100 μM.[1] In fact, some studies report that this compound is a poor inhibitor of recombinant human Drp1 GTPase activity, with a Ki greater than 1.2 mM, suggesting that its observed cellular effects in the low micromolar range are more likely attributable to off-target activities.[2][3][10]

Troubleshooting Guides

Problem: I'm observing unexpected changes in mitochondrial morphology or function that don't align with Drp1 inhibition.

Symptom: You treat your cells (e.g., primary neurons, MEFs) with 50 μM this compound expecting to see mitochondrial elongation (a hallmark of fission inhibition), but instead, you observe no significant change in mitochondrial length, or you see signs of mitochondrial stress.[1]

Possible Cause: The observed effects are likely due to the inhibition of mitochondrial Complex I rather than Drp1. Complex I inhibition by this compound occurs rapidly and can impair respiration without necessarily causing the expected mitochondrial elongation.[1][2][3]

Troubleshooting Steps & Experimental Controls:

  • Validate with a Drp1-KO/KD Model: The most definitive control is to repeat the experiment in parallel with a genetically verified Drp1-knockout or knockdown cell line. If this compound elicits the same effect in both WT and Drp1-deficient cells, the mechanism is Drp1-independent.[1][8]

  • Use a Structurally Unrelated Drp1 Inhibitor: Compare the effects of this compound with another Drp1 inhibitor, such as P110, which acts through a different mechanism (inhibiting the Drp1-Fis1 interaction).

  • Directly Measure Complex I Activity: Perform a biochemical assay to directly measure the activity of Complex I in isolated mitochondria or cell lysates treated with this compound. (See Protocol 1).

  • Assess Mitochondrial Respiration: Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR). This compound should decrease Complex I-dependent respiration.[1][8]

Problem: this compound treatment is causing significant cytotoxicity or apoptosis that seems disproportionate to its role in mitochondrial fission.

Symptom: You apply this compound and observe a significant decrease in cell viability, which is inconsistent with the expected cytoprotective effects often attributed to fission inhibition.

Possible Cause: The cytotoxicity may be a direct consequence of severe mitochondrial dysfunction caused by this compound's off-target effects, including ATP depletion, increased cytotoxic ROS production, or disruption of calcium signaling.[4][5]

Troubleshooting Steps & Experimental Controls:

  • Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that produces the desired effect on mitochondrial dynamics (if any) while minimizing toxicity. Viability can be significantly reduced at concentrations of 50 µM or higher with prolonged exposure.[11]

  • Measure Mitochondrial ROS: Use a mitochondria-specific ROS indicator, such as MitoSOX™ Red, to quantify superoxide production. Compare the effect of this compound to a known Complex I inhibitor like rotenone. (See Protocol 2).[7]

  • Assess Mitochondrial Membrane Potential (ΔΨm): Use a potentiometric dye like TMRE or JC-1 to determine if this compound is causing mitochondrial depolarization, a key indicator of mitochondrial dysfunction and a commitment step in apoptosis.[12]

  • Measure Cellular ATP Levels: Quantify total cellular ATP to determine if the observed cytotoxicity correlates with a bioenergetic crisis induced by this compound.

Data Presentation

Table 1: Comparative Efficacy of this compound on Target (Drp1) vs. Off-Target (Complex I)
ParameterTargetValueCell/System TypeReference
Inhibitory Constant (Ki) Drp1 GTPase Activity> 1.2 mMRecombinant Human Drp1[2][3]
Effective Concentration Complex I Inhibition25-100 µMNeurons, MEFs, COS-7[1]
Effective Concentration ROS Modulation50 µMBrain Mitochondria[1]
Reported IC50 Drp1 GTPase Activity1-10 µMYeast Drp1 (Dnm1)[10]

Note: The discrepancy in IC50/Ki values highlights the poor translation of this compound's activity from yeast to human Drp1, whereas its effect on Complex I is consistently observed in mammalian cells at standard working concentrations.

Visualizations

Diagram 1: Dual-Action Mechanism of this compound

Mdivi1_Mechanism cluster_drug Pharmacological Agent cluster_targets Cellular Targets cluster_effects Downstream Effects Mdivi1 This compound Drp1 Drp1 (Fission Protein) Mdivi1->Drp1  Poor Inhibition  (Ki > 1.2 mM) Complex1 Mitochondrial Complex I (ETC) Mdivi1->Complex1  Direct Inhibition  (25-100 µM) Fission Inhibition of Mitochondrial Fission (Reported/Intended Effect) Drp1->Fission Respiration Decreased Respiration & ATP Synthesis (Off-Target Effect) Complex1->Respiration ROS Altered ROS Production Complex1->ROS

Caption: this compound's intended vs. actual primary mechanisms.

Diagram 2: Troubleshooting Workflow for Unexpected this compound Results

Mdivi1_Troubleshooting Start Start: Unexpected this compound Effect Observed CheckDrp1 Is a Drp1-KO/KD cell line available? Start->CheckDrp1 RunKO Perform experiment in WT vs. Drp1-KO cells CheckDrp1->RunKO Yes Biochem Run biochemical assays: 1. Measure OCR (Seahorse) 2. Measure Complex I Activity 3. Quantify ROS (MitoSOX) CheckDrp1->Biochem No Compare Is the effect present in Drp1-KO cells? RunKO->Compare OffTarget Conclusion: Effect is Drp1-INDEPENDENT Compare->OffTarget Yes OnTarget Conclusion: Effect is likely Drp1-DEPENDENT Compare->OnTarget No AnalyzeBiochem Do results show Complex I inhibition or altered ROS? Biochem->AnalyzeBiochem AnalyzeBiochem->OffTarget Yes AnalyzeBiochem->OnTarget No (Consider other targets)

Caption: A logical workflow for dissecting this compound's effects.

Key Experimental Protocols

Protocol 1: Assay for Mitochondrial Complex I Activity

This protocol is adapted from methods used to assess the direct impact of this compound on electron transport chain function.

Objective: To measure the rate of NADH oxidation by Complex I in isolated mitochondria or permeabilized cells.

Materials:

  • Isolated mitochondria or digitonin-permeabilized cells

  • Assay Buffer: 25 mM potassium phosphate (pH 7.2), 5 mM MgCl₂, 2 mM KCN, 2.5 mg/ml BSA

  • Reagents: NADH, Decylubiquinone (DB), Rotenone (as a positive control), this compound

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Mitochondria: Isolate mitochondria from your cell or tissue source using standard differential centrifugation methods. Determine protein concentration using a BCA or Bradford assay.

  • Prepare Reaction Mixture: In a cuvette, add 1 ml of Assay Buffer. Add your mitochondrial preparation (approx. 25-50 µg of protein).

  • Incubate with Inhibitors: Add this compound (e.g., 50 µM final concentration) or Rotenone (e.g., 1 µM) to the respective cuvettes. Incubate for 5 minutes at 30°C. Use a vehicle control (DMSO) for the baseline measurement.

  • Initiate Reaction: Add 10 µM DB and 100 µM NADH to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over 5-10 minutes. The oxidation of NADH to NAD⁺ results in a decrease in absorbance at this wavelength.

  • Calculate Activity: The rate of NADH oxidation is proportional to the change in absorbance over time (Extinction coefficient for NADH is 6.22 mM⁻¹cm⁻¹). Compare the rates in this compound treated samples to the vehicle control. A significant decrease in the rate indicates Complex I inhibition.

Protocol 2: Measurement of Mitochondrial ROS using MitoSOX™ Red

Objective: To quantify mitochondrial superoxide production in live cells following this compound treatment.

Materials:

  • Live cells cultured on glass-bottom dishes or appropriate microplates

  • MitoSOX™ Red Mitochondrial Superoxide Indicator (Thermo Fisher)

  • This compound, Antimycin A or Rotenone (positive controls), DMSO (vehicle)

  • Live-cell imaging microscope with appropriate fluorescence filters (e.g., 510 nm excitation / 580 nm emission) or a fluorescence plate reader.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

Procedure:

  • Cell Plating: Plate cells at an appropriate density to be ~70-80% confluent on the day of the experiment.

  • Prepare MitoSOX™: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. On the day of the experiment, dilute this to a final working concentration of 2.5-5 µM in pre-warmed HBSS.

  • Dye Loading: Remove the culture medium from the cells, wash once with warm HBSS, and add the MitoSOX™ working solution. Incubate for 10-15 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells three times with warm HBSS to remove excess dye.

  • Treatment: Add warm HBSS containing the desired concentrations of this compound, positive controls (e.g., 1 µM Rotenone), or vehicle (DMSO).

  • Image Acquisition: Immediately begin acquiring fluorescence images using a live-cell microscope or measure fluorescence intensity using a plate reader. Capture images or readings at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis: Quantify the mean fluorescence intensity per cell or per well over time. An increase in fluorescence intensity indicates an increase in mitochondrial superoxide production. Normalize the rate of fluorescence increase in treated cells to that of the vehicle-treated control cells.[1]

References

Mdivi-1 Technical Support Center: Troubleshooting Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common challenge of batch-to-batch variability when using the mitochondrial division inhibitor, Mdivi-1. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure experimental reproducibility and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

This compound is a cell-permeable quinazolinone compound initially identified as a selective inhibitor of the dynamin-related GTPase, Drp1.[1] Drp1 is a key protein in the mitochondrial fission process, and by inhibiting it, this compound was reported to block mitochondrial division, leading to an elongated mitochondrial network.[1][2] This mechanism has been widely studied in the context of reducing apoptosis and providing protection in various disease models.[3]

Q2: What is the controversy surrounding this compound's mechanism of action?

Several studies have challenged the specificity of this compound as a Drp1 inhibitor.[1][2] Evidence suggests that at concentrations often used to inhibit mitochondrial fission (typically ≥25-50 µM), this compound can also act as a reversible inhibitor of mitochondrial respiratory Complex I.[2][4][5][6] This off-target effect can independently influence cellular bioenergetics, ROS production, and cell viability, potentially confounding the interpretation of experimental results.[2][4][5] Some studies have reported a very high inhibition constant (Ki > 1.2 mM) for recombinant Drp1 GTPase activity, suggesting a poor direct inhibitory effect.[2][6]

Q3: Why is batch-to-batch variability a significant issue with this compound?

Q4: What are the recommended storage and handling conditions for this compound?

  • Storage: this compound powder should be stored at -20°C.

  • Solubility: this compound is soluble in DMSO at concentrations of 5–60 mM.[7]

  • Stock Solutions: Prepare concentrated stock solutions in high-quality, anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. It is recommended to use fresh dilutions for experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no effect on mitochondrial morphology Inactive this compound batch: The compound may have degraded or the batch may have low purity/potency.Perform a quality control assay to validate the activity of the new batch (see QC protocols below).
Suboptimal concentration: The effective concentration can vary between cell types and experimental conditions.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a range of 10-50 µM.[3]
Incorrect handling or storage: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.Prepare fresh stock solutions from powder, aliquot, and store at -80°C.
High cellular toxicity or unexpected off-target effects Complex I inhibition: At higher concentrations (≥25-50 µM), this compound can inhibit mitochondrial Complex I, leading to ATP depletion and increased ROS production.[2][4][5]Use the lowest effective concentration of this compound that produces the desired effect on mitochondrial morphology. Include experimental controls to assess Complex I activity (e.g., measure oxygen consumption rate). Consider using Drp1 siRNA or dominant-negative Drp1 as alternative methods to inhibit mitochondrial fission for comparison.
Cell-type specific sensitivity: Different cell lines may exhibit varying sensitivity to this compound.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cells.
Difficulty in dissolving this compound Low-quality DMSO: The presence of water in DMSO can reduce the solubility of this compound.Use high-quality, anhydrous DMSO to prepare stock solutions.
Precipitation in media: this compound may precipitate when diluted in aqueous culture media.Ensure the final DMSO concentration in the culture media is low (typically <0.5%) and that the this compound is well-mixed upon dilution.

Quantitative Data Summary

Table 1: Reported Effective Concentrations of this compound

ApplicationCell TypeEffective ConcentrationReference(s)
Inhibition of Mitochondrial FissionVarious mammalian cells10 - 50 µM[1][8][9]
Inhibition of ApoptosisVarious mammalian cells10 - 50 µM[3][9]
Inhibition of Complex IPrimary neurons, COS-7 cells≥ 25 - 50 µM[1][2]
Neuroprotection (in vitro)Hippocampal neurons10 µM[3]
Cardioprotection (in vitro)Cardiomyocytes25 µM[10]
Acute Kidney Injury (in vitro)HK-2 cells1 - 5 µM[11]

Table 2: this compound Inhibitory Constants (Ki)

TargetReported KiReference(s)
Yeast Drp1 (Dnm1) GTPase activity1 - 50 µM[1]
Mammalian Drp1 GTPase activity> 1.2 mM[2][6]

Experimental Protocols

Protocol 1: Quality Control - Mitochondrial Fragmentation Assay

This assay validates the bioactivity of a new this compound batch by assessing its ability to inhibit induced mitochondrial fragmentation.

Materials:

  • Cells of interest (e.g., HeLa, COS-7)

  • MitoTracker™ Red CMXRos or other suitable mitochondrial stain

  • This compound (new and previously validated batches)

  • Inducer of mitochondrial fragmentation (e.g., staurosporine, CCCP)

  • Culture medium

  • DMSO (anhydrous)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that allows for clear visualization of individual cells.

  • This compound Pre-treatment: The following day, treat cells with various concentrations of the new this compound batch and a previously validated batch (positive control) for 1-2 hours. Include a vehicle control (DMSO).

  • Induction of Fragmentation: Add the fragmentation inducer (e.g., 1 µM staurosporine for 2-4 hours) to the this compound-containing media.

  • Mitochondrial Staining: During the last 30 minutes of incubation, add MitoTracker™ Red CMXRos (e.g., 100 nM) to the media.

  • Imaging: Wash the cells with pre-warmed PBS and replace with fresh culture medium. Acquire images using a fluorescence microscope with appropriate filter sets.

  • Analysis: Visually assess and quantify mitochondrial morphology. In control cells, mitochondria should appear as a tubular network. In cells treated with the inducer, mitochondria will be fragmented and punctate. A functional this compound batch should prevent this fragmentation, maintaining the tubular network.

Protocol 2: Quality Control - Annexin V Apoptosis Assay

This assay validates the protective effect of a new this compound batch against apoptosis.

Materials:

  • Cells of interest

  • This compound (new and previously validated batches)

  • Apoptosis inducer (e.g., staurosporine)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in culture plates. Treat with the new and validated this compound batches for 1-2 hours, followed by the addition of an apoptosis inducer for the appropriate time. Include control groups (untreated, inducer only).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

  • Analysis: A functional this compound batch should show a decrease in the percentage of Annexin V-positive (apoptotic) cells compared to the "inducer only" control.

Visualizations

Mdivi1_QC_Workflow Figure 1: this compound Batch Validation Workflow cluster_prep Preparation cluster_validation Validation Assays cluster_decision Decision cluster_outcome Outcome new_batch Receive New this compound Batch prepare_stock Prepare Stock Solution (Anhydrous DMSO) new_batch->prepare_stock mito_frag Mitochondrial Fragmentation Assay prepare_stock->mito_frag annexin_v Annexin V Apoptosis Assay prepare_stock->annexin_v decision Activity Matches Validated Batch? mito_frag->decision annexin_v->decision use_batch Proceed with Experiments decision->use_batch Yes troubleshoot Troubleshoot / Contact Supplier decision->troubleshoot No

Caption: Workflow for validating a new batch of this compound.

Mitochondrial_Fission_Pathway Figure 2: Drp1-Mediated Mitochondrial Fission Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) Drp1_inactive Inactive Drp1 (dimer/tetramer) Recruitment Recruitment and Activation (e.g., phosphorylation at Ser616) Drp1_inactive->Recruitment Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_active Active Drp1 (oligomerized ring) Receptors->Drp1_active Constriction Mitochondrial Constriction Drp1_active->Constriction Stimuli Cellular Stress / Apoptotic Signals Stimuli->Recruitment Recruitment->Receptors Fission Mitochondrial Fission Constriction->Fission Mdivi1 This compound Mdivi1->Drp1_active Inhibits oligomerization (Reported Mechanism) ComplexI Mitochondrial Complex I Mdivi1->ComplexI OffTarget Off-target Inhibition ComplexI->OffTarget

Caption: Signaling pathway of mitochondrial fission and this compound's sites of action.

Mdivi1_Troubleshooting_Tree Figure 3: this compound Troubleshooting Decision Tree start Inconsistent/Unexpected Results with this compound q1 Is this a new batch of this compound? start->q1 a1_yes Perform QC assays (Mito-fragmentation, Annexin V) q1->a1_yes Yes a1_no Check storage and handling of stock solution q1->a1_no No q2 Did QC assays pass? a1_yes->q2 q3 Are you observing high toxicity? a1_no->q3 a2_no Contact supplier / Discard batch q2->a2_no No q2->q3 Yes a3_yes Lower this compound concentration. Perform dose-response for viability. q3->a3_yes Yes a3_no Review experimental design q3->a3_no No q4 Are results still inconsistent? a3_yes->q4 a3_no->q4 a4_yes Consider off-target effects on Complex I. Include controls (e.g., OCR measurement). Use alternative methods (siRNA). q4->a4_yes Yes a4_no Problem likely resolved. q4->a4_no No

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

Validation & Comparative

Mdivi-1 vs. Drp1 siRNA: A Comparative Guide to Inhibiting Mitochondrial Fission

Author: BenchChem Technical Support Team. Date: November 2025

In the study of mitochondrial dynamics, the inhibition of mitochondrial fission, a process governed by the Dynamin-related protein 1 (Drp1), has emerged as a significant area of research with therapeutic potential across various diseases. Two predominant methods for achieving this inhibition are the use of the small molecule inhibitor Mdivi-1 and the genetic knockdown of Drp1 via small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: A Tale of Two Inhibitors

This compound is a cell-permeable quinazolinone derivative that was initially identified as a selective inhibitor of Drp1.[1] It is thought to act by preventing the self-assembly of Drp1 oligomers, which is a crucial step for its GTPase activity and subsequent mitochondrial constriction.[1] However, a growing body of evidence suggests that this compound is not entirely specific to Drp1. Several studies have demonstrated that this compound can act as a reversible inhibitor of mitochondrial Complex I of the electron transport chain, which can independently influence mitochondrial function and cell physiology.[2] This off-target effect complicates the interpretation of results and must be considered when attributing observed effects solely to Drp1 inhibition.

Drp1 siRNA , on the other hand, offers a more direct and specific approach to inhibiting Drp1 function. By utilizing the cell's natural RNA interference (RNAi) machinery, siRNAs specifically designed to target Drp1 mRNA lead to its degradation, thereby preventing the translation and synthesis of the Drp1 protein.[3] This genetic knockdown approach provides a high degree of specificity, minimizing off-target effects and allowing for a more precise investigation of the consequences of Drp1 depletion.

Comparative Effects on Cellular Processes

Effects on Mitochondrial Morphology and Function
ParameterThis compoundDrp1 siRNACitation(s)
Mitochondrial Morphology Elongated, tubular networkElongated, tubular network[4][5]
Mitochondrial Respiration Can inhibit Complex I-dependent respirationGenerally increases mitochondrial respiration[2][6]
Mitochondrial Membrane Potential Can cause depolarizationCan prevent depolarization under stress[7][8]
Reactive Oxygen Species (ROS) Modulates ROS production, can be attenuatedCan decrease ROS production under stress[2]
Effects on Cell Viability and Apoptosis
ParameterThis compoundDrp1 siRNACitation(s)
Cell Viability Can be protective or cytotoxic depending on concentration and cell typeGenerally protective against apoptotic stimuli[8][9]
Apoptosis Can reduce apoptosis by inhibiting cytochrome c releaseReduces apoptosis by preventing mitochondrial fragmentation[5][10]
Calpain Activation Reduces NMDA-induced calpain activationNot explicitly reported[9]

Experimental Protocols

This compound Treatment Protocol

This protocol is a general guideline for treating cultured cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.

  • Stock Solution Preparation:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This compound is soluble in DMSO at ≥17.65 mg/mL.[1]

    • For optimal dissolution, the solution can be warmed to 37°C or sonicated.[1]

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • Cell Treatment:

    • Culture cells to the desired confluency in appropriate cell culture plates.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration. Typical working concentrations range from 10 µM to 50 µM.[1]

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • A vehicle control (DMSO-containing medium at the same final concentration as the this compound treatment) should be included in parallel.

    • Incubate the cells for the desired period (e.g., 4 to 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis:

    • Following incubation, cells can be harvested for various analyses, such as Western blotting, immunofluorescence, or cell viability assays.

Drp1 siRNA Transfection Protocol

This protocol provides a general procedure for transfecting cultured cells with Drp1 siRNA using a lipid-based transfection reagent.

  • Cell Seeding:

    • The day before transfection, seed cells in antibiotic-free medium so that they reach 30-50% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well of a 24-well plate, prepare two tubes:

      • Tube A (siRNA): Dilute 10-100 nM of Drp1 siRNA (or a non-targeting control siRNA) in 50 µL of serum-free medium (e.g., Opti-MEM®).

      • Tube B (Transfection Reagent): Dilute the lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 50 µL of serum-free medium according to the manufacturer's instructions.

    • Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the 100 µL of the siRNA-lipid complex mixture dropwise to each well containing the cells and medium.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

  • Post-Transfection and Analysis:

    • The medium can be changed after 4-6 hours if toxicity is a concern.

    • Analyze the cells for Drp1 knockdown and other desired endpoints 24-72 hours post-transfection. The efficiency of knockdown can be assessed by Western blotting or qRT-PCR.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 This compound cluster_1 Drp1 siRNA cluster_2 Downstream Effects Mdivi1 This compound Drp1 Drp1 Oligomerization Mdivi1->Drp1 Inhibits ComplexI Mitochondrial Complex I Mdivi1->ComplexI Inhibits (Off-target) MitoFission Mitochondrial Fission Drp1->MitoFission CellHealth Altered Cellular Function ComplexI->CellHealth siRNA Drp1 siRNA RISC RISC siRNA->RISC Drp1_mRNA Drp1 mRNA RISC->Drp1_mRNA Cleavage Drp1_Protein Drp1 Protein Drp1_mRNA->Drp1_Protein Translation (Inhibited) Drp1_Protein->MitoFission MitoElongation Mitochondrial Elongation MitoFission->MitoElongation Inhibition leads to

Caption: Mechanisms of this compound and Drp1 siRNA action.

G cluster_workflow Comparative Experimental Workflow cluster_mdivi1 This compound Treatment cluster_sirna Drp1 siRNA Transfection start Seed Cells treat_mdivi1 Treat with this compound (e.g., 50 µM) start->treat_mdivi1 treat_dmso Treat with Vehicle (DMSO) start->treat_dmso transfect_drp1 Transfect with Drp1 siRNA start->transfect_drp1 transfect_scramble Transfect with Scrambled siRNA start->transfect_scramble analysis Analyze Endpoints (e.g., Mitochondrial Morphology, Cell Viability, Protein Expression) treat_mdivi1->analysis treat_dmso->analysis transfect_drp1->analysis transfect_scramble->analysis G Apoptotic_Stimulus Apoptotic Stimulus Drp1_Activation Drp1 Activation & Translocation to Mitochondria Apoptotic_Stimulus->Drp1_Activation Mitochondrial_Fission Excessive Mitochondrial Fission Drp1_Activation->Mitochondrial_Fission Bax_Activation Bax Activation & Translocation Mitochondrial_Fission->Bax_Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax_Activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Mdivi1 This compound Mdivi1->Drp1_Activation Inhibits Drp1_siRNA Drp1 siRNA Drp1_siRNA->Drp1_Activation Inhibits

References

Genetic Validation of Mdivi-1's Effects: A Comparison with Drp1 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the mitochondrial fission inhibitor Mdivi-1 requires rigorous genetic validation to distinguish its on-target effects from potential off-target activities. This guide provides a comparative analysis of this compound's performance against genetic loss-of-function of Dynamin-related protein 1 (Drp1), the primary regulator of mitochondrial fission. By examining experimental data from studies utilizing Drp1 mutants, researchers can better interpret results obtained with this compound and appreciate the nuances of its pharmacological activity.

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for cellular health.[1] Dysregulation of these processes is implicated in numerous diseases, making the molecular machinery governing them attractive therapeutic targets.[2][3] Drp1, a large GTPase, is the principal mediator of mitochondrial fission.[4][5] The small molecule this compound has been widely used as a selective inhibitor of Drp1 to study the role of mitochondrial fission in various pathological conditions.[5][6][7] However, accumulating evidence suggests that this compound may have off-target effects, necessitating a careful comparison with genetic models where Drp1 function is directly impaired.[8][9][10][11][12]

This guide summarizes key findings from studies that have genetically validated the effects of this compound using Drp1 mutants, presenting quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Comparative Data: this compound vs. Drp1 Mutants

The following tables summarize quantitative data from studies comparing the effects of this compound with those of Drp1 mutants on mitochondrial morphology, Drp1 activity, and other cellular functions.

Parameter This compound Treatment Drp1 Mutant (e.g., K38A, A395D) Drp1 Knockout/Knockdown Reference
Mitochondrial Morphology Elongated, hyperfused networksHighly interconnected mitochondrial tubules[13]Extensively interconnected mitochondrial network[14][13][14]
Drp1 GTPase Activity Reported to inhibit, but with conflicting evidence and high Ki (>1.2 mM) for human Drp1[5][11][12][15]Impaired GTP hydrolysis (e.g., G32A mutant)[16]N/A[5][11][12][15][16]
Mitochondrial Respiration (Complex I) Can act as a reversible inhibitor[10][12][15]Not directly affected by mutations in the GTPase or middle domainsNot directly affected[10][12][15]
Reactive Oxygen Species (ROS) Production Can modulate ROS, sometimes independently of Drp1[12][15]Not a primary reported effect of Drp1 mutationNot a primary reported effect[12][15]
Neuroprotection in Excitotoxicity Can be neuroprotective, but some effects are Drp1-independent[9]Lentiviral knockdown of Drp1 did not rescue NMDA-induced toxicity[9]N/A[9]
Study Focus This compound Effect Drp1 Mutant/Knockout Effect Conclusion on Drp1-Dependence Reference
Mitochondrial Fission in Excitotoxicity Inhibited NMDA-induced mitochondrial fragmentationLentiviral knockdown of Drp1 did not prevent NMDA-induced mitochondrial fissionThis compound's protective effect is likely Drp1-independent in this context.[9][9]
Oxidative Metabolism in Cancer Cells Decreased oxidative metabolismDrp1 knockout cells had similar oxidative metabolism to wild-type. This compound decreased it in both.This compound's effect on oxidative metabolism is independent of Drp1.[17][18][17][18]
Mitochondrial Respiration Reversibly inhibits Complex IDrp1 deletion does not mimic the respiratory impairment.This compound's effect on Complex I is a Drp1-independent off-target effect.[12][15][12][15]
Cardiomyocyte Autophagy Induced impaired autophagy fluxDrp1 siRNA knockdown showed similar effects on OXPHOS complex proteins.Effects on autophagy may have both Drp1-dependent and independent components.[3][7][3][7]

Signaling Pathways and Experimental Workflows

To understand the context of these comparisons, it is essential to visualize the key molecular pathway and the general experimental approach used for validation.

Drp1_Mediated_Fission Drp1-Mediated Mitochondrial Fission Pathway cluster_0 Cellular Stress Signals cluster_1 Drp1 Regulation cluster_2 Mitochondrial Outer Membrane cluster_3 Outcome Stress e.g., Apoptotic Stimuli, Metabolic Stress Post_Translational Phosphorylation, SUMOylation, etc. Stress->Post_Translational activate kinases Drp1_cyto Cytosolic Drp1 (inactive dimer) Drp1_active Drp1 Recruitment & Oligomerization Drp1_cyto->Drp1_active translocation to mitochondria Fission_site Drp1 Ring Assembly at Fission Site Drp1_active->Fission_site Post_Translational->Drp1_cyto modify Receptors Fis1, Mff, MiD49/51 Receptors->Drp1_active recruit Constriction ER-Mitochondria Constriction Constriction->Receptors primes site Fission Mitochondrial Fission Fission_site->Fission GTP hydrolysis

Caption: Drp1-mediated mitochondrial fission signaling pathway.

Validation_Workflow Experimental Workflow for Validating this compound Effects cluster_0 Experimental Systems cluster_1 Treatments cluster_2 Phenotypic Readouts cluster_3 Analysis & Conclusion WT_cells Wild-Type Cells Vehicle Vehicle Control WT_cells->Vehicle Mdivi_1 This compound WT_cells->Mdivi_1 Drp1_mutant Drp1 Mutant Cells (e.g., dominant negative) Drp1_mutant->Vehicle Drp1_KO Drp1 Knockout/Knockdown Cells Drp1_KO->Vehicle Morphology Mitochondrial Morphology (Imaging) Vehicle->Morphology Biochemistry Drp1 GTPase Activity, Respiration, ROS Vehicle->Biochemistry Function Cell Viability, Apoptosis, etc. Vehicle->Function Mdivi_1->Morphology Mdivi_1->Biochemistry Mdivi_1->Function Comparison Compare Phenotypes: This compound vs. Genetic Models Morphology->Comparison Biochemistry->Comparison Function->Comparison Conclusion Determine Drp1-Dependence of this compound Effects Comparison->Conclusion

Caption: Workflow for comparing this compound with Drp1 mutants.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and Drp1 mutants.

Analysis of Mitochondrial Morphology

This protocol is essential for visualizing and quantifying changes in the mitochondrial network, a primary indicator of fission/fusion dynamics.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HCT116 Drp1-/- or patient-derived fibroblasts) on glass-bottom dishes suitable for microscopy.[14]

    • For genetic validation, transfect cells with plasmids expressing wild-type Drp1, mutant Drp1 (e.g., K38A, G32A), or an empty vector control.[14]

    • For pharmacological treatment, incubate cells with the desired concentration of this compound (typically 10-50 µM) or vehicle (DMSO) for a specified duration (e.g., 2-24 hours).[9][19]

  • Mitochondrial Staining:

    • Incubate live cells with a mitochondrial-specific fluorescent probe, such as MitoTracker Red CMXRos (e.g., 100 nM for 30 minutes).

    • Alternatively, fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and perform immunofluorescence using an antibody against a mitochondrial protein (e.g., TOM20).

  • Imaging:

    • Acquire images using a confocal or fluorescence microscope with appropriate filter sets.

    • Capture Z-stacks to obtain a complete representation of the three-dimensional mitochondrial network.

  • Quantification:

    • Categorize cells based on mitochondrial morphology (e.g., fragmented, tubular, hyperfused/interconnected).[14]

    • Count the percentage of cells in each category for each experimental condition across multiple fields of view. At least 100 cells should be analyzed per condition per experiment.[14]

    • Alternatively, use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial parameters such as aspect ratio, form factor, and branch length.

Drp1 GTPase Activity Assay

This biochemical assay measures the enzymatic activity of Drp1, which is crucial for its function in mitochondrial fission.

  • Protein Purification:

    • Express and purify recombinant human Drp1 protein from E. coli or other expression systems.

  • GTP Hydrolysis Reaction:

    • Prepare a reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 1 mM DTT).

    • In a 96-well plate, add purified Drp1 protein to the reaction buffer.

    • For inhibition studies, pre-incubate Drp1 with various concentrations of this compound.

    • Initiate the reaction by adding a known concentration of GTP.

  • Phosphate Detection:

    • Measure the rate of GTP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released over time.

    • Use a colorimetric method, such as the Malachite Green Phosphate Assay Kit, to detect Pi.

    • Measure absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the rate of GTP hydrolysis (e.g., in nmol Pi/min/mg protein).

    • For inhibition studies, plot the reaction rate as a function of this compound concentration to determine the IC50 or Ki value.[11][12]

Cellular Respiration and Oxygen Consumption Rate (OCR) Measurement

This assay assesses mitochondrial function by measuring the rate at which cells consume oxygen, a key indicator of electron transport chain activity.

  • Cell Preparation:

    • Seed cells in a specialized microplate for Seahorse XF or other metabolic flux analyzers.

    • Allow cells to adhere and form a monolayer.

  • Treatment:

    • Treat cells with this compound or vehicle control for the desired duration.

    • For genetic comparison, use Drp1 knockout or wild-type cells.[12][15]

  • Seahorse XF Mito Stress Test:

    • Replace the culture medium with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

    • Equilibrate the cells in a CO2-free incubator.

    • Perform the assay by sequentially injecting drugs that modulate the electron transport chain:

      • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

      • FCCP: An uncoupling agent, to measure maximal respiration.

      • Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis:

    • The instrument software calculates OCR at baseline and after each drug injection.

    • Compare key parameters (e.g., basal respiration, ATP production, maximal respiration, spare respiratory capacity) between this compound-treated and control cells, as well as between Drp1 knockout and wild-type cells.[12][15]

Conclusion

The genetic validation of this compound using Drp1 mutants has been instrumental in refining our understanding of this widely used pharmacological agent. While this compound can effectively induce mitochondrial elongation, a phenotype consistent with the inhibition of Drp1-mediated fission, a significant body of evidence demonstrates that it also exerts Drp1-independent effects, notably the inhibition of mitochondrial respiratory complex I.[9][12][15][17]

For researchers in drug development and cell biology, these findings underscore a critical principle: pharmacological inhibitors should be used in conjunction with genetic tools to validate on-target effects and control for off-target activities. The data and protocols presented in this guide serve as a resource for designing and interpreting experiments aimed at dissecting the complex interplay of mitochondrial dynamics in health and disease. Relying solely on this compound as a specific Drp1 inhibitor is not advisable without appropriate genetic controls.[5] Future research should focus on developing more specific Drp1 inhibitors and continuing to use Drp1 mutants as the gold standard for validating their mechanism of action.[11]

References

Mdivi-1: A Tale of Shifting Mechanisms in Mitochondrial Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the evolving understanding of Mdivi-1, from a selective mitochondrial fission inhibitor to a molecule with significant off-target effects. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the experimental data surrounding its use.

Initially heralded as a specific inhibitor of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission, this compound has been widely used to probe the roles of mitochondrial dynamics in various cellular processes and disease models.[1][2] However, a growing body of evidence has challenged its specificity, revealing significant off-target effects that necessitate a critical re-evaluation of previously published data and a more cautious approach to its future application. This guide cross-validates the initial findings on this compound with subsequent research that has uncovered its pleiotropic actions.

The Great Debate: Drp1 Inhibition vs. Off-Target Effects

The primary controversy surrounding this compound revolves around its mode of action. While early studies championed its role as a direct inhibitor of Drp1's GTPase activity, leading to the elongation of mitochondria and protection against certain pathological conditions, subsequent research has painted a more complex picture.[3][4][5] A landmark study by Bordt et al. in 2017 provided compelling evidence that this compound acts as a reversible inhibitor of mitochondrial Complex I of the electron transport chain.[4] This finding has been corroborated by several other research groups, suggesting that many of the observed cellular effects of this compound may be independent of its action on Drp1.[6][7][8]

Key Research Findings: A Comparative Overview

The following table summarizes the conflicting findings on the effects of this compound across various studies, highlighting the central points of the debate.

FeaturePro-Drp1 Inhibition FindingsContradictory/Off-Target Findings
Mechanism of Action Inhibits Drp1 GTPase activity, leading to decreased mitochondrial fission.[2][5][9]Poorly inhibits recombinant human Drp1 GTPase activity (Ki >1.2 mM).[4][5] Reversibly inhibits mitochondrial Complex I.[4][8][10]
Mitochondrial Morphology Induces mitochondrial elongation and network formation.[2][11]No effect on steady-state mitochondrial morphology in some cell types.[3] Effects on morphology can be transient.[12]
Cellular Respiration Can increase enzymatic activities of ETC complexes I, II, and IV at certain concentrations.[9][11]Inhibits Complex I-dependent oxygen consumption.[4] Reduces mitochondrial respiration.[6][13]
Reactive Oxygen Species (ROS) Can attenuate oxidative stress.[12][14]Can increase ROS production due to Complex I inhibition.[1][8][10] Also reported to have direct antioxidant properties.[14]
Neuroprotection Neuroprotective effects attributed to inhibition of Drp1-mediated mitochondrial fission.[6]Neuroprotective effects may be Drp1-independent and related to modulation of mitochondrial function and calcium signaling.[6][7]
Cardioprotection Reported to be cardioprotective in some models of ischemia-reperfusion injury.[7]Lack of cardiac protection observed in a large animal model of myocardial infarction.[7][15]

Signaling Pathways in Contention

The proposed signaling pathways for this compound's action differ significantly based on the accepted primary target. The diagrams below illustrate these contrasting mechanisms.

cluster_drp1 Canonical Drp1 Inhibition Pathway Mdivi1 This compound Drp1 Drp1 Mdivi1->Drp1 inhibits Fission Mitochondrial Fission Drp1->Fission promotes Protection Cellular Protection Elongation Mitochondrial Elongation Elongation->Protection leads to

Canonical this compound pathway via Drp1 inhibition.

cluster_offtarget Off-Target Complex I Inhibition Pathway Mdivi1_alt This compound ComplexI Mitochondrial Complex I Mdivi1_alt->ComplexI inhibits Ca2 Ca2+ Signaling Alteration Mdivi1_alt->Ca2 Respiration Cellular Respiration ComplexI->Respiration impairs ROS ROS Production ComplexI->ROS increases CellularEffects Pleiotropic Cellular Effects Respiration->CellularEffects ROS->CellularEffects Ca2->CellularEffects cluster_workflow Experimental Workflow for this compound Characterization start Cell Culture (e.g., WT vs Drp1-KO) treatment This compound Treatment (Dose-response) start->treatment morphology Mitochondrial Morphology Analysis (Imaging) treatment->morphology respiration Mitochondrial Respiration Assay (Seahorse) treatment->respiration gtpase Drp1 GTPase Activity Assay (Biochemical) treatment->gtpase ros ROS Production Measurement (Fluorescent Probes) treatment->ros analysis Data Analysis and Comparison morphology->analysis respiration->analysis gtpase->analysis ros->analysis conclusion Conclusion on Mechanism analysis->conclusion

References

Mdivi-1 vs. Mitochondrial Fusion Promoters: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of compounds that modulate mitochondrial dynamics is critical. This guide provides an objective comparison of the mitochondrial fission inhibitor Mdivi-1 and mitochondrial fusion promoters, supported by experimental data, detailed protocols, and pathway visualizations to inform experimental design and data interpretation.

Mitochondria are dynamic organelles that constantly undergo fission (division) and fusion (merging) to maintain their health and function. This delicate balance, known as mitochondrial dynamics, is crucial for cellular processes ranging from energy production to apoptosis. Dysregulation of mitochondrial dynamics is implicated in a host of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, small molecules that can modulate these processes, such as the fission inhibitor this compound and various mitochondrial fusion promoters, have emerged as valuable research tools and potential therapeutic agents.

This guide delves into a head-to-head comparison of this compound and a representative mitochondrial fusion promoter, M1, examining their mechanisms of action, downstream cellular effects, and experimental considerations.

Opposing Roles in Mitochondrial Dynamics

This compound and mitochondrial fusion promoters exert opposing effects on mitochondrial morphology. This compound, by inhibiting the key fission protein Drp1, leads to an elongated and interconnected mitochondrial network. Conversely, mitochondrial fusion promoters, like M1, enhance the activity of fusion proteins such as mitofusins (Mfn1/2) and OPA1, resulting in a similar elongated mitochondrial phenotype.

cluster_0 Mitochondrial Fission Pathway cluster_1 Mitochondrial Fusion Pathway Drp1 Drp1 Fragmented Mitochondria Fragmented Mitochondria Drp1->Fragmented Mitochondria Promotes Mfn1/2, OPA1 Mfn1/2, OPA1 Elongated Mitochondria Elongated Mitochondria Mfn1/2, OPA1->Elongated Mitochondria Promotes This compound This compound This compound->Drp1 Inhibits Mitochondrial Fusion Promoter (M1) Mitochondrial Fusion Promoter (M1) Mitochondrial Fusion Promoter (M1)->Mfn1/2, OPA1 Activates cluster_0 Experimental Assays Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Compound Addition (this compound or M1) Mitochondrial Staining Mitochondrial Staining Treatment->Mitochondrial Staining e.g., MitoTracker Membrane Potential (JC-1) Membrane Potential (JC-1) Treatment->Membrane Potential (JC-1) Apoptosis (Annexin V) Apoptosis (Annexin V) Treatment->Apoptosis (Annexin V) Respiration (Seahorse) Respiration (Seahorse) Treatment->Respiration (Seahorse) Imaging Imaging Mitochondrial Staining->Imaging Confocal Microscopy Data Analysis Data Analysis Imaging->Data Analysis Morphology Analysis Morphology Analysis Data Analysis->Morphology Analysis cluster_0 Mitochondrial Dynamics Modulators cluster_1 Mitochondrial State cluster_2 Downstream Cellular Processes This compound This compound Elongated/Fused Mitochondria Elongated/Fused Mitochondria This compound->Elongated/Fused Mitochondria Promotes Mitochondrial Fusion Promoters Mitochondrial Fusion Promoters Mitochondrial Fusion Promoters->Elongated/Fused Mitochondria Promotes Apoptosis Apoptosis Elongated/Fused Mitochondria->Apoptosis Modulates Cell Viability Cell Viability Elongated/Fused Mitochondria->Cell Viability Generally Increases ROS Production ROS Production Elongated/Fused Mitochondria->ROS Production Context-dependent ATP Synthesis ATP Synthesis Elongated/Fused Mitochondria->ATP Synthesis Modulates Fragmented Mitochondria Fragmented Mitochondria Fragmented Mitochondria->Apoptosis Often Promotes Fragmented Mitochondria->Cell Viability Generally Decreases Fragmented Mitochondria->ROS Production Often Increases Fragmented Mitochondria->ATP Synthesis Often Decreases

Mdivi-1: A Critical Assessment of its Specificity for Drp1 Over Other Dynamins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the mitochondrial division inhibitor-1 (Mdivi-1) has been a widely utilized tool to probe the function of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. However, emerging evidence has cast significant doubt on its specificity, revealing off-target effects that complicate the interpretation of experimental results. This guide provides an objective comparison of this compound's performance, summarizing key experimental data and outlining the methodologies used to assess its specificity.

The Controversy Surrounding this compound's Specificity

Initially identified as a selective inhibitor of the yeast homolog of Drp1 (Dnm1), this compound was reported to also inhibit mammalian Drp1, thereby preventing mitochondrial fission.[1] However, subsequent and more recent studies have presented conflicting evidence, with some indicating that this compound poorly inhibits the GTPase activity of recombinant human Drp1.[2] A significant off-target effect that has been consistently reported is the reversible inhibition of mitochondrial Complex I of the electron transport chain, an effect observed even in cells lacking Drp1.[2][3] This finding suggests that some of the cellular effects attributed to Drp1 inhibition by this compound may, in fact, be a consequence of impaired mitochondrial respiration and altered reactive oxygen species (ROS) production.[2][3]

Comparative Analysis of this compound Inhibition

A direct comparison of the inhibitory potency of this compound against Drp1 and other dynamin family members, such as dynamin-1 and dynamin-2, is crucial for assessing its specificity. While a comprehensive study with side-by-side IC50 or Ki values is not consistently available in the literature, the foundational study by Cassidy-Stone et al. (2008) reported that this compound did not affect the GTPase activity of dynamin-1.[4] The table below summarizes the conflicting findings regarding the inhibition of Drp1 by this compound.

Target ProteinReported InhibitionKey Findings
Drp1 (mammalian) Poor Inhibition (Ki > 1.2 mM)This compound did not significantly inhibit recombinant human Drp1 GTPase activity.[2]
Drp1 (mammalian) Significant Inhibition This compound at 5 µM significantly inhibited the GTPase activity of human Drp1, although this effect was not observed at increasing concentrations.[5]
Dnm1 (yeast Drp1 homolog) Inhibition (IC50 of 1-10 µM)This compound inhibited Dnm1 GTPase activity in a dose-dependent manner.[4]
Dynamin-1 No Inhibition This compound had no effect on the GTPase activity of dynamin-1.[4]
Mitochondrial Complex I Reversible Inhibition This compound inhibits Complex I-dependent oxygen consumption at concentrations used to target mitochondrial fission.[2][3]

Experimental Protocols

To aid researchers in critically evaluating this compound and other potential Drp1 inhibitors, detailed methodologies for key experiments are provided below.

GTPase Activity Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of Drp1 and other dynamins.

Objective: To measure the rate of GTP hydrolysis by a dynamin-related protein in the presence and absence of an inhibitor.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of GTP to GDP. A common method is the malachite green assay, which forms a colored complex with free phosphate that can be measured spectrophotometrically.

Materials:

  • Purified recombinant Drp1, dynamin-1, or dynamin-2 protein

  • GTP solution

  • This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 2 mM MgCl2, 1 mM DTT, pH 7.4)

  • Malachite green reagent

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the purified dynamin protein to each well.

  • Add the this compound dilutions or vehicle control (DMSO) to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the reaction by adding a saturating concentration of GTP to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) during which the enzymatic reaction proceeds.

  • Stop the reaction by adding an EDTA solution.

  • Add the malachite green reagent to each well and incubate for color development.

  • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Mitochondrial Respiration Assay

This assay assesses the impact of a compound on the function of the mitochondrial electron transport chain.

Objective: To measure the oxygen consumption rate (OCR) of intact cells or isolated mitochondria to determine the effect of a compound on mitochondrial respiration.

Principle: The Seahorse XF Analyzer or a similar instrument is used to measure the OCR in real-time. By sequentially injecting different mitochondrial inhibitors and substrates, one can dissect the activity of different complexes of the electron transport chain.

Materials:

  • Cultured cells (e.g., wild-type and Drp1 knockout cell lines)

  • Seahorse XF Analyzer and corresponding cell culture microplates

  • Assay medium (e.g., DMEM with specific supplements)

  • This compound or other test compounds

  • Mitochondrial inhibitors: Oligomycin (Complex V inhibitor), FCCP (uncoupling agent), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • The following day, replace the culture medium with the assay medium and incubate the plate in a CO2-free incubator for 1 hour before the assay.

  • Load the injector ports of the sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell culture plate in the analyzer and initiate the assay protocol.

  • Measure the basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Analyze the data to determine the effect of this compound on different parameters of mitochondrial respiration.

Visualizing the Pathways and Experimental Logic

To better understand the biological context and the experimental approach to assessing this compound's specificity, the following diagrams are provided.

Drp1_Mitochondrial_Fission_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Outer Membrane Drp1_inactive Inactive Drp1 (dimer/tetramer) Drp1_active Active Drp1 (oligomer) Drp1_inactive->Drp1_active Activation Signals (e.g., phosphorylation) Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_active->Receptors Recruitment Constriction Constriction Site Receptors->Constriction Assembly into ring-like structures Mitochondrion Mitochondrion Constriction->Mitochondrion GTP Hydrolysis & Membrane Scission Fission Mitochondrial Fission Mitochondrion->Fission Mdivi This compound Mdivi->Drp1_active Inhibition?

Drp1-Mediated Mitochondrial Fission Pathway.

experimental_workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays GTPase_Assay GTPase Activity Assay Drp1 Drp1 GTPase_Assay->Drp1 Test this compound on purified proteins Dyn1 Dynamin-1 GTPase_Assay->Dyn1 Test this compound on purified proteins Dyn2 Dynamin-2 GTPase_Assay->Dyn2 Test this compound on purified proteins Specificity_Conclusion Assess Specificity of this compound GTPase_Assay->Specificity_Conclusion Mito_Morphology Mitochondrial Morphology WT_cells Wild-Type Cells Mito_Morphology->WT_cells Observe this compound effect Drp1_KO_cells Drp1 KO Cells Mito_Morphology->Drp1_KO_cells Observe this compound effect Mito_Morphology->Specificity_Conclusion Mito_Respiration Mitochondrial Respiration (OCR) Mito_Respiration->WT_cells Measure this compound effect Mito_Respiration->Drp1_KO_cells Measure this compound effect Mito_Respiration->Specificity_Conclusion

Experimental Workflow for Assessing Inhibitor Specificity.

Conclusion

The specificity of this compound for Drp1 over other dynamins remains a subject of considerable debate. While it was initially heralded as a selective Drp1 inhibitor, substantial evidence now points to significant off-target effects, primarily the inhibition of mitochondrial Complex I. Researchers using this compound should exercise caution in interpreting their results and are strongly encouraged to include appropriate controls, such as utilizing Drp1 knockout/knockdown cells, to distinguish between Drp1-dependent and Drp1-independent effects. The development and characterization of new, more specific Drp1 inhibitors will be crucial for advancing our understanding of the role of mitochondrial fission in health and disease.

References

Mdivi-1: A Guide to the Controversy and Reproducibility of a Widely Used Mitochondrial Fission Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the contentious nature of Mdivi-1, a putative inhibitor of mitochondrial fission, is critical for the rigorous interpretation of experimental results. While widely cited as a selective inhibitor of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial division, a significant body of evidence challenges this primary mechanism of action. This guide provides a comprehensive comparison of the conflicting data, detailed experimental protocols from key studies, and visual summaries of the proposed signaling pathways to aid in the critical evaluation of this compound's effects.

A significant point of contention in the literature is the direct target of this compound. Early studies identified it as an inhibitor of the GTPase activity of yeast Drp1 (Dnm1), and this was often extrapolated to mammalian Drp1.[1] However, subsequent research has questioned the efficacy of this compound in inhibiting mammalian Drp1, suggesting instead that its primary effect is the reversible inhibition of mitochondrial Complex I.[2][3][4][5] This has led to a debate about whether the observed cellular effects of this compound are due to the modulation of mitochondrial dynamics or a more direct impact on cellular respiration and reactive oxygen species (ROS) production.[2][3][4][5]

The reproducibility of this compound's effect on mitochondrial morphology is also a subject of debate. While many studies report mitochondrial elongation, an expected outcome of inhibiting fission, other rigorous investigations have failed to replicate this finding in various cell types, even at concentrations commonly used in the literature.[1][3] These discrepancies highlight the need for careful experimental design and the inclusion of appropriate controls to dissect the true impact of this compound in any given experimental system.

Quantitative Comparison of this compound's Reported Effects

To provide a clear overview of the conflicting data, the following tables summarize the key quantitative findings from various studies.

Table 1: Reported Inhibitory Activity of this compound on Drp1 GTPase Activity

Reported K_i_ or IC_50_Target Organism/ProteinStudy (Year)Notes
1-10 µM (IC_50_)Yeast Dnm1Cassidy-Stone et al. (2008)Original study identifying this compound.
13 µM (K_i)Mammalian Drp1Numadate et al. (2014)[1]Supports this compound as a mammalian Drp1 inhibitor.
>1.2 mM (K_i_)Recombinant Human Drp1Bordt et al. (2017)[2][3][4][5][6]Directly challenges the efficacy of this compound as a potent Drp1 inhibitor.

Table 2: Reported Effects of this compound on Mitochondrial Complex I and Respiration

EffectConcentrationCell Type/SystemStudy (Year)
Reversible inhibition of Complex I-dependent O₂ consumption25-100 µMPrimary cortical neurons, COS-7 cellsBordt et al. (2017)[3]
Attenuation of Complex I-dependent ROS production50 µMIsolated brain mitochondriaBordt et al. (2017)[3]
Weak inhibition of mitochondrial Complex I>25 µMPrimary rat cortical neurons, MEFsBordt et al. (2017)[6]
Increased Complex I, II, and IV enzymatic activities25 µMN2a cellsReddy et al. (2019)[7][8]
Decreased Complex I protein expression50-100 µMCardiomyocytesParra et al. (2020)[9]

Table 3: Conflicting Observations on this compound-Induced Changes in Mitochondrial Morphology

ObservationConcentration(s)Cell Type(s)Study (Year)
Promoted mitochondrial networks10-50 µMCOS-7 cellsCassidy-Stone et al. (2008)[1]
No effect on mitochondrial morphology1-24 hours incubationCOS-7 cells, primary neuronsBordt et al. (2017)[1][9]
Did not prevent staurosporine-induced mitochondrial fragmentationNot specifiedCOS-7 cellsBordt et al. (2017)[1][9]
Increased mitochondrial length25 µMN2a cellsReddy et al. (2019)[7][8]
Blocked NMDA-induced mitochondrial fissionNot specifiedNeuronsRuiz et al. (2018)[10][11]
Did not inhibit AMPA/CTZ-induced mitochondrial fissionNot specifiedNeuronsRuiz et al. (2018)[11]

Proposed Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed mechanisms of action for this compound and a suggested experimental workflow to dissect its effects.

Mdivi1_Drp1_Inhibition_Pathway cluster_stress Cellular Stress cluster_fission Mitochondrial Fission Cascade Stress e.g., Ischemia, Neurotoxins Drp1_active Active Drp1 (GTP-bound) Stress->Drp1_active Activates Drp1_recruitment Drp1 Recruitment to Mitochondria Drp1_active->Drp1_recruitment Mitochondrial_Fission Mitochondrial Fission Drp1_recruitment->Mitochondrial_Fission Mdivi1 This compound Mdivi1->Drp1_active Inhibits (Proposed)

Caption: Proposed pathway of this compound action via Drp1 inhibition.

Mdivi1_ComplexI_Inhibition_Pathway cluster_etc Electron Transport Chain Mdivi1 This compound ComplexI Mitochondrial Complex I Mdivi1->ComplexI Reversibly Inhibits Respiration O₂ Consumption ComplexI->Respiration Drives ROS ROS Production (via RET) ComplexI->ROS Contributes to (Reverse Electron Transfer)

Caption: Alternative pathway of this compound via Complex I inhibition.

Mdivi1_Experimental_Workflow cluster_controls Essential Controls cluster_assays Functional Assays start Hypothesis: This compound affects my process dose_response Dose-Response Curve for this compound start->dose_response drp1_knockdown Drp1 Knockdown/Knockout (e.g., siRNA, CRISPR) start->drp1_knockdown complexI_inhibitor Compare with known Complex I inhibitor (e.g., Rotenone) start->complexI_inhibitor morphology Assess Mitochondrial Morphology (e.g., via imaging) dose_response->morphology respiration_assay Measure Mitochondrial Respiration (e.g., Seahorse assay) dose_response->respiration_assay interpretation Interpret Results: Distinguish Drp1-dependent vs. Complex I-mediated effects morphology->interpretation drp1_knockdown->interpretation Compare this compound effect in WT vs. KO/KD complexI_inhibitor->interpretation Compare phenotypes ros_assay Quantify ROS Production respiration_assay->ros_assay ros_assay->interpretation

Caption: Recommended workflow for studying this compound's effects.

Key Experimental Protocols

To aid in the design of robust experiments, the following are summaries of methodologies from key publications that have highlighted the conflicting activities of this compound.

Assessment of Drp1 GTPase Activity
  • Methodology from Bordt et al. (2017):

    • Protein Expression and Purification: Recombinant human Drp1 is expressed and purified.

    • GTPase Activity Assay: The rate of GTP hydrolysis is measured using a malachite green-based colorimetric assay that detects the release of inorganic phosphate.

    • Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound to determine the inhibitory constant (K_i_). The reported K_i_ was greater than 1.2 mM, suggesting poor inhibition.[2][3][4][5][6]

Measurement of Mitochondrial Respiration
  • Methodology from Bordt et al. (2017):

    • Cell Culture: Primary cortical neurons or COS-7 cells are cultured on Seahorse XF plates.

    • Oxygen Consumption Rate (OCR) Measurement: A Seahorse XF Analyzer is used to measure real-time OCR.

    • This compound Treatment: this compound is injected at various concentrations (e.g., 25, 50, 100 µM) and the effect on basal and maximal respiration (after FCCP injection) is monitored.[3]

    • Complex I Bypass: To confirm Complex I as the target, experiments can be repeated in cells overexpressing a yeast NADH dehydrogenase (Ndi1), which can bypass Complex I. Rescue of the respiratory defect by Ndi1 expression points to a specific effect on Complex I.[2][4]

Analysis of Mitochondrial Morphology
  • Methodology from Reddy et al. (2019) supporting fission inhibition:

    • Cell Culture and Treatment: Neuroblastoma (N2a) cells are treated with this compound (e.g., 25 µM).[7][8]

    • Transmission Electron Microscopy (TEM): Cells are fixed, sectioned, and imaged using TEM to visualize mitochondrial ultrastructure. Mitochondrial length and number are quantified from the electron micrographs.[7][8]

    • Immunofluorescence: Cells are stained with mitochondria-specific markers (e.g., MitoTracker) and imaged by confocal microscopy to assess the mitochondrial network.[7][8]

  • Methodology from Bordt et al. (2017) showing no effect:

    • Cell Culture and Treatment: COS-7 cells or primary neurons are treated with this compound over a time course (e.g., 1, 2, 6, or 24 hours).[9]

    • Live-Cell Imaging: Cells are transfected with mitochondrially-targeted fluorescent proteins (e.g., mito-DsRed) and imaged using confocal microscopy to observe mitochondrial morphology in real-time.[1] This approach avoids fixation artifacts and allows for the tracking of dynamic changes.

Conclusion and Recommendations

The conflicting data on this compound's mechanism of action underscores the importance of cautious interpretation of studies that use this compound as a specific Drp1 inhibitor. The evidence suggesting that this compound acts as a reversible mitochondrial Complex I inhibitor is substantial and may explain some of its reported neuroprotective and other cellular effects, independent of its influence on Drp1.[2][3][4][5]

For researchers using this compound, it is imperative to:

  • Use the lowest effective concentration and perform thorough dose-response analyses. Many studies showing Drp1-independent effects use concentrations at or above 25-50 µM.[1][3]

  • Directly assess mitochondrial morphology and function in your specific experimental system. Do not assume that this compound will inhibit fission or elongate mitochondria.

  • Employ Drp1-independent controls. The use of Drp1 knockdown or knockout models is the most rigorous way to determine if the effects of this compound are truly mediated by Drp1.[1][3]

  • Consider and test for effects on mitochondrial respiration and ROS production , especially when using higher concentrations of this compound.

By acknowledging the controversy and employing robust experimental designs, the scientific community can move towards a more accurate understanding of this compound's biological activities and ensure the reproducibility of future research.

References

Control Experiments for Mdivi-1's Effect on Reactive Oxygen Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule Mdivi-1 has been widely used as a putative inhibitor of the mitochondrial fission protein, dynamin-related protein 1 (Drp1). However, accumulating evidence reveals that its effects on cellular physiology, particularly on the production of reactive oxygen species (ROS), are more complex than initially understood. Recent studies have demonstrated that this compound can directly inhibit mitochondrial Complex I of the electron transport chain, a function that significantly impacts ROS generation.[1][2][3] This guide provides a comparative overview of essential control experiments to properly interpret the effects of this compound on ROS, supported by experimental data and detailed protocols.

Understanding the Dual Role of this compound

Initially characterized as a Drp1 inhibitor that blocks mitochondrial fission[4], this compound's effects were often attributed to its influence on mitochondrial dynamics. Excessive mitochondrial fission is linked to increased ROS production in several pathological conditions[3]. Therefore, the observed reduction in ROS by this compound in some studies was thought to be a direct consequence of fission inhibition.[5][6]

However, a pivotal study and subsequent research have shown that this compound is a reversible inhibitor of mitochondrial Complex I.[1][7] This finding suggests that this compound's modulation of ROS may occur independently of its effects on Drp1.[4] In fact, under certain conditions, this compound has been shown to increase superoxide production.[3] This dual mechanism necessitates a careful experimental design with appropriate controls to dissect the specific pathways through which this compound exerts its effects on ROS.

Comparative Data on this compound's Effect on ROS

The following table summarizes quantitative data from various studies on the impact of this compound on ROS levels. It is crucial to note the different experimental systems and conditions, as these factors can significantly influence the outcome.

Cell Type/Model SystemThis compound ConcentrationEffect on ROSMeasurement MethodReference
Isolated brain mitochondria50 µMAttenuated H₂O₂ productionAmplex Red[1]
H460 lung cancer cellsNot specifiedIncreased ROSNot specified[2]
CardiomyocytesNot specifiedIncreased superoxide productionNot specified[3]
Hippocampal Neural Stem CellsNot specifiedReduced palmitate-induced ROS increaseDCFDA and MitoSOX Red[5]
Caco-2 hypoxia/reoxygenation cellsNot specifiedInhibited ROS generationMitoSOX[6]

Essential Control Experiments

To distinguish between Drp1-dependent and -independent effects of this compound on ROS, a combination of genetic, pharmacological, and biochemical controls should be employed.

Genetic Controls:
  • Drp1 Knockout/Knockdown Cells: The most definitive control is to use cells in which Drp1 has been genetically removed or its expression significantly reduced. If this compound still modulates ROS in these cells, it strongly indicates a Drp1-independent mechanism, likely through Complex I inhibition.[1]

  • Complex I Deficient Cells: Utilizing cells with genetic defects in Complex I can help elucidate the role of this complex in this compound's effects on ROS.

Pharmacological Controls:
  • Alternative Drp1 Inhibitors: Comparing the effects of this compound with other reported Drp1 inhibitors, such as P110 or Dynasore, can be informative.[8] However, the specificity of these inhibitors should also be carefully considered.

  • Specific Complex I Inhibitors: Using well-characterized Complex I inhibitors, like rotenone or piericidin A, can help to mimic and understand the Complex I-mediated effects of this compound on ROS.

  • ROS Scavengers: Co-treatment with ROS scavengers, such as N-acetylcysteine (NAC), can confirm that the observed cellular effects are indeed mediated by changes in ROS levels.[2]

Biochemical and Functional Assays:
  • Mitochondrial Respiration Analysis: Measuring the oxygen consumption rate (OCR) in the presence of this compound and substrates for different mitochondrial complexes can directly assess its impact on the electron transport chain. A decrease in OCR with Complex I substrates but not Complex II substrates would support direct Complex I inhibition.[1]

  • Drp1 GTPase Activity Assay: In vitro assays of recombinant Drp1 GTPase activity can determine the direct inhibitory effect of this compound on Drp1.[1] Studies have shown that this compound has poor inhibitory activity on recombinant Drp1.[1]

Experimental Protocols

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol is adapted from methodologies described for measuring mitochondrial ROS.[5][6][9]

Materials:

  • MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with this compound and appropriate controls for the desired time.

  • Prepare a 5 µM working solution of MitoSOX Red in warm cell culture medium.

  • Remove the treatment medium from the cells and wash once with warm PBS.

  • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Remove the MitoSOX solution and wash the cells three times with warm PBS.

  • Image the cells using a fluorescence microscope with an excitation/emission of ~510/580 nm, or quantify the fluorescence using a plate reader.

Measurement of Total Cellular ROS with DCFDA

This protocol is based on general methods for assessing total cellular ROS.[5][10]

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA)

  • Cell culture medium

  • PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Seed and treat cells as described for the MitoSOX protocol.

  • Prepare a 10 µM working solution of DCFDA in warm serum-free medium.

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add the DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C.

  • Remove the DCFDA solution and wash the cells once with warm PBS.

  • Add PBS or imaging buffer to the cells.

  • Measure the fluorescence intensity using a fluorescence microscope (excitation/emission ~495/529 nm) or a plate reader.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

cluster_Mdivi1 This compound cluster_Mitochondrion Mitochondrion Mdivi1 This compound Drp1 Drp1 Mdivi1->Drp1 Inhibition (Putative) ComplexI Complex I Mdivi1->ComplexI Inhibition (Confirmed) Fission Mitochondrial Fission Drp1->Fission Promotes ROS ROS Production ComplexI->ROS Contributes to Fission->ROS Can Influence

Caption: this compound's dual mechanism of action on mitochondrial processes.

cluster_controls Control Groups start Hypothesis: This compound affects ROS exp_design Experimental Design start->exp_design vehicle Vehicle Control (DMSO) exp_design->vehicle genetic Drp1 KO/KD Cells exp_design->genetic pharma Alternative Inhibitors (e.g., Rotenone) exp_design->pharma measurement ROS Measurement (MitoSOX, DCFDA) vehicle->measurement genetic->measurement pharma->measurement analysis Data Analysis and Interpretation measurement->analysis conclusion Conclusion on this compound's Mechanism of ROS Modulation analysis->conclusion

Caption: Recommended experimental workflow for studying this compound's effect on ROS.

Conclusion

The study of this compound's effect on reactive oxygen species requires a nuanced approach that acknowledges its dual role as a putative Drp1 inhibitor and a confirmed mitochondrial Complex I inhibitor. By implementing the rigorous control experiments outlined in this guide, researchers can more accurately dissect the molecular mechanisms underlying their observations. This will ultimately lead to a clearer understanding of this compound's therapeutic potential and its broader implications in cellular and disease biology.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Mdivi-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of the mitochondrial division inhibitor, Mdivi-1, to ensure laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, a quinazolinone-based selective inhibitor of dynamin-related protein 1 (Drp1). Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.

This compound is classified as a hazardous substance.[1][2] Improper disposal can lead to potential health risks and environmental contamination. Therefore, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous chemical waste.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards and to take appropriate safety measures.

Summary of this compound Hazards:

Hazard StatementClassification
Harmful if swallowedAcute toxicity, oral (Category 4)[1]
Causes skin irritationSkin corrosion/irritation (Category 2)[1][2]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1][2]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[1][2]

Personal Protective Equipment (PPE):

To mitigate the risks of exposure, the following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use.

  • Body Protection: A laboratory coat or a chemical-resistant apron.

  • Respiratory Protection: A certified respirator should be used when handling the compound as a powder outside of a chemical fume hood or if there is a risk of aerosolization.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company via incineration. Do not dispose of this compound down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: All this compound waste, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed container.

  • Container Material: The container should be made of a material compatible with the chemical.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and "this compound."

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents, acids, or bases.

2. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound and any other relevant information regarding the waste.

Spill Response Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

1. Immediate Actions:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. If possible, perform the cleanup in a chemical fume hood.[1]

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment as outlined above.

2. Spill Containment and Cleanup:

  • Solid Spills: For spills of solid this compound, carefully sweep or vacuum the material, taking care to avoid generating dust.

  • Liquid Spills: For solutions of this compound, use an inert absorbent material (e.g., diatomite, universal binders) to contain the spill.[1]

3. Decontamination and Disposal:

  • Collect Contaminated Materials: Place all contaminated materials, including absorbent pads, contaminated PPE, and cleaning tools, into the dedicated hazardous waste container.

  • Clean the Spill Area: Thoroughly decontaminate the spill area with an appropriate solvent (e.g., alcohol), followed by a wash with soap and water.[1]

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Mdivi1_Disposal_Workflow cluster_handling Handling and Use cluster_spill_response Spill Response cluster_waste_collection Waste Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs ppe->spill Accident no_spill No Spill ppe->no_spill Routine Use contain Contain Spill (Absorbent/Sweeping) spill->contain waste_gen Generate this compound Waste (Unused product, contaminated items) no_spill->waste_gen cleanup Clean & Decontaminate Area contain->cleanup collect_spill Collect Contaminated Materials cleanup->collect_spill waste_container Place in Labeled, Sealed Hazardous Waste Container collect_spill->waste_container waste_gen->waste_container storage Store Waste in Designated Area waste_container->storage disposal Arrange for Professional Disposal (Incineration) storage->disposal end End: Proper Disposal Complete disposal->end

This compound Disposal Workflow Diagram

Chemical Stability Considerations

This compound belongs to the quinazolinone class of compounds. The quinazolinone ring is generally stable and resistant to oxidation, reduction, and hydrolysis. However, it can be degraded by boiling in strong acids. While this information is useful for understanding the chemical's properties, it does not provide a practical method for routine laboratory-scale disposal. Therefore, chemical inactivation is not recommended as a primary disposal method without further specific validation. The most reliable and safest approach remains professional disposal via incineration.

References

Essential Safety and Operational Guide for Handling Mdivi-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Mdivi-1, a selective inhibitor of mitochondrial division. Adherence to these protocols is essential to ensure personal safety and experimental integrity.

Quick Safety Reference

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

In case of exposure, follow these first-aid measures immediately:

  • If on skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment based on Safety Data Sheet (SDS) recommendations.[1][2]

Body PartPPE RequiredSpecifications and Best Practices
Respiratory NIOSH-approved respiratorRequired when working with the solid compound or when aerosolization is possible. Use in a well-ventilated area, preferably a chemical fume hood.[1][3][4]
Hands Chemical-resistant glovesNitrile or other appropriate gloves should be worn. Inspect for tears or holes before use. Use proper removal techniques to avoid skin contact.[1][4][5]
Eyes/Face Safety goggles, Face shieldWear safety goggles to protect against dust and splashes.[1][4][5] A face shield is required where there is a significant splash potential.[3][5]
Body Protective clothing, Lab coatA lab coat is standard. Wear additional protective clothing to prevent skin contact. Ensure legs are covered and wear closed-toe shoes.[1][2][5]

Handling and Storage Protocol

Proper handling and storage are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling and Stock Solution Preparation
  • Engineering Controls: Always handle this compound powder in a chemical fume hood to avoid inhalation of dust.[4] Use only in well-ventilated areas.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.[1]

  • Preparing Stock Solutions:

    • This compound is a crystalline solid that is soluble in organic solvents like DMSO and dimethyl formamide (DMF) at approximately 20 mg/mL.[6]

    • To prepare a stock solution, dissolve the this compound solid in the solvent of choice. Purging the solvent with an inert gas is recommended.[6]

    • This compound is sparingly soluble in aqueous buffers. To prepare an aqueous solution, first dissolve this compound in DMSO and then dilute with the aqueous buffer. The solubility in a 1:6 solution of DMSO:PBS (pH 7.2) is approximately 0.1 mg/ml.[6]

  • Cleaning: Wash hands and any exposed skin thoroughly after handling.[1][6]

Storage Conditions
FormStorage TemperatureContainerStability/Duration
Solid Powder -20°C[6][7]Tightly sealed container[1]≥ 4 years[6]
DMSO Stock Solution ≤ -20°CAliquoted, tightly sealed vialsStable for several months. Avoid repeated freeze-thaw cycles.[8]
Aqueous Solution 4°CTightly sealed containerNot recommended for storage longer than one day.[6]

Spill and Disposal Plan

Immediate and appropriate action is required in the event of a spill. All waste must be disposed of in accordance with institutional and local regulations.

Spill Response Procedure
  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Don PPE: Wear full personal protective equipment as detailed above, including respiratory protection.[1]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Clean-up:

    • For solid spills, carefully scoop the material into a designated waste container.

    • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material (e.g., diatomite, universal binders).[1]

  • Decontamination: Scrub surfaces and contaminated equipment with alcohol.[1]

  • Disposal: Place all contaminated materials, including cleaning materials and PPE, into a sealed container labeled for chemical waste disposal.[1]

Waste Disposal

Dispose of unused this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or sewer systems.[1]

Mechanism of Action and Experimental Protocols

This compound is a cell-permeable small molecule that acts as a selective inhibitor of the dynamin-related protein 1 (Drp1) GTPase, a key regulator of mitochondrial fission.[8][9][10]

Signaling Pathway: Inhibition of Apoptosis

By inhibiting Drp1, this compound prevents mitochondrial fission, a process often induced by cellular stress. This inhibition blocks the mitochondrial outer membrane permeabilization (MOMP), which is a critical step for the release of cytochrome c into the cytoplasm.[7][9] The prevention of cytochrome c release subsequently attenuates the activation of the caspase cascade (e.g., caspase-3), thereby blocking the intrinsic pathway of apoptosis.[11]

Mdivi1_Apoptosis_Pathway cluster_stress Cellular Stress (e.g., Excitotoxicity) Stress Glutamate Drp1 Drp1 Activation & Oligomerization Stress->Drp1 Fission Mitochondrial Fission Drp1->Fission Mdivi1 This compound Mdivi1->Drp1 MOMP MOMP (Bax/Bak Dependent) Fission->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound inhibits the Drp1-mediated apoptosis pathway.
Experimental Protocol: In Vitro Application of this compound

This protocol outlines the general steps for applying this compound to mammalian cells in culture to study its effects on mitochondrial dynamics or apoptosis.

Materials:

  • This compound solid powder

  • High-purity DMSO

  • Sterile microcentrifuge tubes

  • Cell culture medium

  • Mammalian cell line of interest

  • Agent to induce mitochondrial stress (e.g., staurosporine, glutamate) (optional)

Methodology:

  • Prepare this compound Stock Solution:

    • Under sterile conditions in a fume hood, prepare a high-concentration stock solution (e.g., 20-50 mM) of this compound in DMSO.[7][10]

    • Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or below.[8]

  • Cell Culture Treatment:

    • Culture cells to the desired confluency according to standard protocols.

    • Prepare the working concentration of this compound by diluting the DMSO stock solution directly into the pre-warmed cell culture medium. A typical working concentration is 50 μM.[8][9][12]

    • Important: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.[8]

  • Incubation:

    • For studies on mitochondrial dynamics, pre-treat cells with this compound for 1-4 hours before inducing stress.[8][11]

    • For apoptosis assays, the timing of this compound addition (pre-treatment or co-treatment) will depend on the specific experimental goals.

  • Analysis:

    • Following incubation, proceed with downstream analysis.

    • To verify the inhibition of mitochondrial fission, use fluorescence microscopy to quantify mitochondrial morphology (e.g., length, circularity).

    • To assess apoptosis, use biochemical assays such as Western blotting for cytochrome c release or caspase activation, or flow cytometry for Annexin V staining.

Mdivi1_Workflow Start Start: this compound Powder PrepStock 1. Prepare High-Conc. Stock in DMSO Start->PrepStock StoreStock 2. Aliquot & Store Stock at -20°C PrepStock->StoreStock Dilute 4. Dilute Stock into Warm Culture Medium (Final DMSO <0.1%) StoreStock->Dilute Culture 3. Culture Cells to Desired Confluency Treat 5. Treat Cells with This compound & Controls Culture->Treat Dilute->Treat Controls Prepare Vehicle Control (DMSO) Controls->Treat Incubate 6. Incubate for Specified Duration Treat->Incubate Analyze 7. Perform Downstream Analysis (Microscopy, Western Blot, etc.) Incubate->Analyze End End Analyze->End

Experimental workflow for in vitro use of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mdivi-1
Reactant of Route 2
Reactant of Route 2
Mdivi-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.